molecular formula C6H4INO3 B171258 2-Iodo-6-nitrophenol CAS No. 13073-26-2

2-Iodo-6-nitrophenol

Cat. No.: B171258
CAS No.: 13073-26-2
M. Wt: 265.01 g/mol
InChI Key: UGDVZTHIEZAYRU-UHFFFAOYSA-N
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Description

2-Iodo-6-nitrophenol is a useful research compound. Its molecular formula is C6H4INO3 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDVZTHIEZAYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544393
Record name 2-Iodo-6-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-26-2
Record name 2-iodo-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13073-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-6-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-6-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. This document consolidates its chemical identity, physicochemical properties, and key synthetic considerations. While specific experimental data for this compound is not extensively available in public literature, this guide compiles relevant information on related compounds to offer valuable insights.

Chemical Identity and Properties

This compound is a derivative of phenol carrying both an iodine atom and a nitro group. Its unique electronic and steric properties make it a potential building block in organic synthesis.

CAS Number: 13073-26-2[1][2]

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueSource
Molecular Formula C₆H₄INO₃PubChem[1]
Molecular Weight 265.01 g/mol PubChem[1]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Soluble in many organic solvents such as acetone, ethanol, methanol, acetonitrile, and diethyl ether.[3][4]Inferred from related nitrophenols
pKa (Predicted) 5.46 ± 0.24Guidechem[2]
LogP (Predicted) 2.6PubChem[1]
Topological Polar Surface Area 66.1 ŲPubChem[1]

Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from phenol.

Synthesis_Workflow Phenol Phenol Two_Nitrophenol 2-Nitrophenol Phenol->Two_Nitrophenol Nitration (e.g., HNO₃, H₂SO₄) Target This compound Two_Nitrophenol->Target Iodination (e.g., I₂, oxidant)

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations for Synthesis

Step 1: Nitration of Phenol to 2-Nitrophenol

The nitration of phenol typically yields a mixture of ortho- and para-nitrophenols. Separation of the isomers is a critical step.

  • Reagents: Phenol, Nitric Acid (dilute or concentrated), Sulfuric Acid (optional, as a catalyst).

  • General Procedure: Phenol is reacted with a nitrating agent. The reaction conditions, such as temperature and concentration of nitric acid, are controlled to favor the formation of the desired isomers.[5] A typical procedure involves the slow addition of nitric acid to phenol at a controlled temperature.[5]

  • Separation: The resulting ortho- and para-isomers can be separated by steam distillation or fractional distillation, exploiting the lower boiling point of the ortho-isomer due to intramolecular hydrogen bonding.[6]

Step 2: Iodination of 2-Nitrophenol

The introduction of an iodine atom onto the 2-nitrophenol ring would be the final step. The hydroxyl and nitro groups will direct the electrophilic substitution.

  • Reagents: 2-Nitrophenol, Iodine (I₂), and an oxidizing agent (e.g., hydrogen peroxide, nitric acid) or an iodinating agent like N-iodosuccinimide (NIS).

  • General Procedure: The iodination of phenols can be achieved using molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species.[7] A common method involves reacting the phenol with iodine and hydrogen peroxide in a suitable solvent like water or ethanol.[7] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the product would be isolated by extraction and purified using techniques such as recrystallization or column chromatography.

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base. The oxygen atom can act as a nucleophile in ether synthesis (e.g., Williamson ether synthesis).

  • Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. The iodine atom can be a leaving group in such reactions.

  • Iodine Atom: The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in the synthesis of complex organic molecules.

  • Nitro Group: The nitro group can be reduced to an amino group, which opens up a wide range of further chemical transformations.

Potential Applications in Drug Development

While specific biological activities or drug development applications for this compound have not been explicitly reported, its structural motifs are present in various biologically active molecules.

  • Nitrophenols: Nitrophenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[8]

  • Iodinated Aromatics: The introduction of iodine can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve membrane permeability. Iodine can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Given these general properties, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. For instance, the functional groups could be modified to explore structure-activity relationships in various drug discovery programs.

Spectral Data (Predicted and Inferred)

No experimental spectra for this compound were found in the searched literature. However, predictions and comparisons with related structures can provide an estimation of the expected spectral characteristics.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the iodine atom, and the electron-donating effect of the hydroxyl group.

13C NMR Spectroscopy

The 13C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbons bearing the iodo, nitro, and hydroxyl groups would have characteristic chemical shifts. Quaternary carbon signals are expected to be of lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (typically broad), the N-O stretching vibrations of the nitro group (strong bands around 1520 cm⁻¹ and 1350 cm⁻¹), and C-I stretching vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 265.01 g/mol . The isotopic pattern of iodine (127I is the only stable isotope) will be distinct. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Conclusion

This compound is a chemical compound with potential utility in synthetic chemistry and drug discovery. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties and potential synthesis based on established chemical principles. Further experimental investigation is necessary to fully characterize this compound and explore its applications. Researchers working with this or related compounds are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Iodo-6-nitrophenol (CAS No. 13073-26-2). Due to the limited availability of direct experimental data for this specific compound, this document also includes predicted values and comparative data from structurally related compounds to offer a thorough profile. Detailed proposed experimental protocols for its synthesis and characterization are provided to guide researchers in their work with this molecule.

Chemical Identity and Computed Properties

This compound is an aromatic organic compound featuring a phenol ring substituted with an iodine atom and a nitro group at the ortho positions relative to the hydroxyl group.[1] Its structure suggests potential for use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialized chemicals.

The following table summarizes the key computed and identifying properties of this compound.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 13073-26-2[1][2]
Molecular Formula C₆H₄INO₃[1][2]
Molecular Weight 265.01 g/mol [1]
Monoisotopic Mass 264.92359 Da[1]
Canonical SMILES C1=CC(=C(C(=C1)I)O)--INVALID-LINK--[O-][1]
InChI Key UGDVZTHIEZAYRU-UHFFFAOYSA-N[1][2]
Predicted pKa 5.46 ± 0.24[2]
Predicted XLogP3-AA 2.6[1]
Topological Polar Surface Area 66.1 Ų[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Complexity 158[2]

Physical Properties: Experimental Data and Comparison

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference(s)
2-Nitrophenol 139.1143-45214-216[3]
2-Iodophenol 220.0143186 (at 180 mmHg)[4]
4-Nitrophenol 139.11113-114279[5]
2,6-Diiodo-4-nitrophenol 390.90--[6]
2-Iodo-4-methyl-6-nitrophenol 279.03--[7]

The intramolecular hydrogen bond in 2-nitrophenol lowers its boiling point relative to its 4-nitro isomer.[8] this compound can also form an intramolecular hydrogen bond, which would suggest a lower boiling point compared to isomers where this is not possible.

Proposed Experimental Protocols for Synthesis

Two primary retrosynthetic pathways are proposed for the laboratory-scale synthesis of this compound: the nitration of 2-iodophenol and the iodination of 2-nitrophenol.

This method involves the electrophilic nitration of commercially available 2-iodophenol. The hydroxyl group is a strong activating ortho-, para-director, and the existing iodo group will also influence the position of nitration.

Protocol Details:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodophenol (1.0 eq) in glacial acetic acid at 0-5 °C in an ice-water bath.

  • Nitrating Agent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2-iodophenol over 30 minutes, ensuring the temperature does not exceed 10 °C.[9]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient system to isolate the this compound isomer.[10] Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

This approach utilizes the electrophilic iodination of 2-nitrophenol. The nitro group is a deactivating meta-director, while the hydroxyl group is an activating ortho-, para-director. The directing effects are competitive, but the strong activation of the hydroxyl group is expected to favor substitution at the ortho and para positions relative to it.

Protocol Details:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-nitrophenol (1.0 eq) and potassium iodide (1.0 eq) in 50 mL of methanol. Stir the solution until all solids are dissolved.[11]

  • Iodinating Agent: Place the flask in an ice-water bath. While stirring, add a 6% solution of sodium hypochlorite (NaOCl) (1.0 eq) dropwise over a period of 30-45 minutes. Maintain the temperature at 0 °C.[11]

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0 °C for 60-90 minutes.

  • Quenching: Remove the ice bath and add 15 mL of a 10% (w/w) sodium thiosulfate solution to quench any unreacted iodine. Stir for 10 minutes.[11]

  • Acidification and Isolation: Slowly acidify the mixture with 2 M hydrochloric acid to a pH of 3-4, which will cause the iodinated product to precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water. Purify the product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Predicted Spectral Properties

While experimental spectra for this compound are not widely published, its key spectral characteristics can be predicted based on its functional groups and substitution pattern.

4.1. 1H NMR Spectroscopy The 1H NMR spectrum in a solvent like CDCl₃ is expected to show three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) will be characteristic of a 1,2,3-trisubstituted benzene ring system. The phenolic proton (-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

4.2. Infrared (IR) Spectroscopy The IR spectrum is expected to display characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ for the phenolic hydroxyl group. The presence of intramolecular hydrogen bonding may shift this band to a lower wavenumber.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[12][13]

  • C-I Stretch: A band in the far-infrared region, typically around 500-600 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A band around 1200-1260 cm⁻¹.

4.3. UV-Visible Spectroscopy In a solvent like ethanol or methanol, the UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a nitrophenol derivative. The electronic transitions will likely be π → π* transitions of the aromatic system conjugated with the nitro and hydroxyl groups. The spectrum of 4-nitrophenol, for instance, shows a maximum absorbance at 405 nm in alkaline solution.[5] A similar bathochromic shift would be expected for this compound upon deprotonation of the phenolic hydroxyl group.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, based on the proposed protocols.

G cluster_analysis start Starting Materials (e.g., 2-Iodophenol) reaction Electrophilic Nitration (HNO3 / H2SO4) start->reaction workup Quenching & Work-up (Ice Water) reaction->workup isolation Crude Product Isolation (Vacuum Filtration) workup->isolation purification Purification (Column Chromatography & Recrystallization) isolation->purification product Pure this compound purification->product analysis Characterization product->analysis nmr NMR Spectroscopy analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms mp Melting Point Analysis analysis->mp

Caption: Proposed workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-nitrophenol from 2-Iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodo-6-nitrophenol from 2-iodophenol. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data analysis, and a logical workflow for the synthesis process.

Introduction

This compound is a valuable chemical intermediate in the synthesis of a variety of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring both an iodine atom and a nitro group ortho to a hydroxyl group, provides multiple reactive sites for further chemical transformations. The synthesis of this compound is typically achieved through the direct nitration of 2-iodophenol. This guide will focus on a well-established method for this transformation, providing the necessary details for its successful replication in a laboratory setting.

Reaction Scheme

The synthesis of this compound from 2-iodophenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 2-iodophenol, the para position is already occupied by the iodine atom, and the hydroxyl group sterically hinders the adjacent ortho position to some extent. Consequently, nitration occurs predominantly at the vacant ortho position (position 6).

Figure 1: General reaction scheme for the nitration of 2-iodophenol.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from 2-iodophenol. This data is essential for planning the experiment, assessing its efficiency, and characterizing the final product.

ParameterValueReference
Reactant: 2-Iodophenol
Molar Mass220.01 g/mol --INVALID-LINK--
Product: this compound
Molar Mass265.01 g/mol --INVALID-LINK--
Melting Point45-47 °C
Reaction Conditions
Nitrating AgentNitric Acid (d 1.42)
SolventAcetic Acid
TemperatureBelow 5 °C
Yield
Theoretical YieldDependent on starting material quantity
Actual Yield~40% (this compound)
Byproduct Yield~40% (2-iodo-4-nitrophenol)

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 2-Iodophenol

  • Concentrated Nitric Acid (d = 1.42)

  • Glacial Acetic Acid

  • Ice

  • Steam distillation apparatus

  • Standard laboratory glassware (beaker, flask, condenser, etc.)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure
  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 2-iodophenol (1 part by weight) in glacial acetic acid (2 parts by weight).

  • Cooling: Cool the resulting solution in a freezing mixture of ice and salt to a temperature below 5 °C.

  • Nitration: While maintaining the low temperature and with constant stirring, slowly add concentrated nitric acid (d 1.42; 0.5 parts by weight) to the solution. The addition should be dropwise to control the exothermic reaction and prevent a rise in temperature.

  • Reaction Time: After the addition of nitric acid is complete, allow the reaction mixture to stand for a short period.

  • Quenching: Pour the reaction mixture into a large volume of cold water. This will cause the nitrated products to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid.

Purification

The crude product obtained is a mixture of this compound and its isomer, 2-iodo-4-nitrophenol. The separation of these isomers is achieved by steam distillation.

  • Steam Distillation: Subject the crude product to steam distillation. The this compound is volatile in steam and will distill over, leaving the non-volatile 2-iodo-4-nitrophenol behind in the distillation flask.

  • Collection of this compound: Collect the distillate, which will contain the purified this compound. The product will solidify upon cooling.

  • Isolation of 2-Iodo-4-nitrophenol: The residue remaining in the distillation flask can be collected and purified separately if desired.

Characterization

The purified this compound can be characterized by its melting point, which should be in the range of 45-47 °C. Further characterization can be performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve 2-Iodophenol in Acetic Acid cool Cool to < 5°C dissolve->cool add_hno3 Slowly Add Conc. HNO₃ cool->add_hno3 react Allow to React add_hno3->react quench Pour into Cold Water react->quench filter Filter Crude Product quench->filter steam_distill Steam Distillation filter->steam_distill collect Collect Distillate (this compound) steam_distill->collect characterize Characterize Product (m.p., Spectroscopy) collect->characterize

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Corrosive Reagents: Concentrated nitric acid and glacial acetic acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • Nitrated Compounds: Nitro compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Steam Distillation: Exercise caution when setting up and operating the steam distillation apparatus to avoid burns from hot surfaces and steam.

Conclusion

The synthesis of this compound from 2-iodophenol is a straightforward yet delicate procedure that requires careful control of reaction conditions. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The separation of the resulting isomers by steam distillation is a key step in obtaining the pure desired product. This technical guide serves as a comprehensive resource for the successful laboratory-scale synthesis of this compound.

An In-depth Technical Guide to the Nitration of 2-Iodophenol: Byproducts and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 2-iodophenol, a significant reaction in the synthesis of specialized nitroaromatic compounds. Due to the limited direct literature on this specific transformation, this guide leverages established principles of electrophilic aromatic substitution and draws parallels from the nitration of analogous 2-halophenols to predict reaction outcomes, potential byproducts, and factors influencing regioselectivity. Detailed experimental protocols, data presentation, and workflow visualizations are included to support research and development activities.

Introduction

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction utilized in the synthesis of a wide array of chemical intermediates for pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto the 2-iodophenol scaffold yields valuable precursors, primarily 2-iodo-4-nitrophenol and 2-iodo-6-nitrophenol. The regiochemical outcome of this reaction is governed by the interplay of the directing effects of the hydroxyl (-OH) and iodo (-I) substituents, as well as steric hindrance. The hydroxyl group is a strongly activating, ortho, para-directing group, while the iodine atom is a deactivating, yet also ortho, para-directing substituent. Understanding and controlling the selectivity of this reaction is crucial for the efficient synthesis of the desired isomer.

Reaction Pathway and Selectivity

The nitration of 2-iodophenol proceeds via the generation of a nitronium ion (NO₂⁺) from a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The electrophilic nitronium ion then attacks the electron-rich aromatic ring of 2-iodophenol. The hydroxyl group strongly activates the positions ortho and para to it (positions 4 and 6), while the iodo group also directs incoming electrophiles to its ortho and para positions (positions 3 and 5, and position 6, respectively).

The primary products of the mononitration of 2-iodophenol are expected to be 2-iodo-4-nitrophenol and this compound.

Caption: Nitration pathway of 2-iodophenol.

The regioselectivity, i.e., the ratio of the para to ortho isomer, is influenced by several factors:

  • Electronic Effects: The powerful activating effect of the hydroxyl group dominates, directing the nitration to the 4- and 6-positions.

  • Steric Hindrance: The bulky iodine atom at the 2-position is expected to sterically hinder the approach of the nitronium ion to the adjacent 6-position (ortho to the hydroxyl group). This steric hindrance would likely favor the formation of the 2-iodo-4-nitrophenol (para) isomer.

  • Reaction Conditions: Temperature, concentration of acids, and reaction time can influence the isomer distribution and the formation of byproducts.

Potential Byproducts

Several byproducts can be anticipated in the nitration of 2-iodophenol, particularly under harsh reaction conditions:

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrated species, such as 2-iodo-4,6-dinitrophenol.

  • Oxidation Products: Phenols are susceptible to oxidation by nitric acid, which can result in the formation of colored byproducts, including benzoquinone derivatives and polymeric tars.

  • Ipso-Substitution Products: Although less common, the nitronium ion could potentially displace the iodine atom, leading to the formation of 2,4-dinitrophenol or 2,6-dinitrophenol. There is currently no direct evidence from the conducted searches to suggest this is a major pathway for 2-iodophenol.

Quantitative Data (Illustrative)

Table 1: Illustrative Product Distribution for the Mononitration of 2-Halophenols

Starting MaterialProductTypical Yield Range (%)Isomer Ratio (para:ortho)
2-Chlorophenol2-Chloro-4-nitrophenol50-70~2:1
2-Chloro-6-nitrophenol25-40
2-Bromophenol2-Bromo-4-nitrophenol55-75~2.5:1
2-Bromo-6-nitrophenol20-35
2-Iodophenol (Predicted) 2-Iodo-4-nitrophenol 60-80 ~3:1 or higher
This compound 15-30

Note: The data for 2-iodophenol is an educated prediction based on trends observed with other halogens and should be confirmed experimentally.

Experimental Protocols

The following is a representative experimental protocol for the nitration of 2-iodophenol, adapted from standard procedures for the nitration of phenols.

5.1. Materials and Reagents

  • 2-Iodophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

5.2. Reaction Setup and Procedure

Experimental_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve 2-iodophenol in solvent B Cool to 0°C A->B D Slowly add nitrating mixture to phenol solution B->D C Prepare nitrating mixture (H2SO4/HNO3) C->D E Stir at 0°C for 1-2 hours D->E F Pour reaction mixture onto ice E->F G Extract with organic solvent F->G H Wash with NaHCO3 solution G->H I Dry organic layer H->I J Evaporate solvent I->J K Column chromatography J->K L Isolate isomers K->L

Caption: General workflow for the nitration of 2-iodophenol.

  • Preparation of the Phenol Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodophenol (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2-iodophenol over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: The individual isomers (2-iodo-4-nitrophenol and this compound) can be separated and purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Conclusion

The nitration of 2-iodophenol is a viable method for the synthesis of 2-iodo-4-nitrophenol and this compound. While direct quantitative data is scarce, an understanding of electrophilic aromatic substitution principles and data from analogous 2-halophenols suggest that the reaction will favor the formation of the 4-nitro isomer due to steric hindrance from the iodine atom. Key to a successful and selective nitration is the careful control of reaction conditions, particularly temperature, to minimize the formation of dinitrated and oxidized byproducts. The provided experimental protocol offers a solid foundation for researchers to further explore and optimize this important transformation. Experimental validation is essential to determine the precise isomer ratios and yields for this specific reaction.

Navigating the Solubility Landscape of 2-Iodo-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-iodo-6-nitrophenol in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. Understanding the solubility of this compound is a critical step in its application in organic synthesis, pharmaceutical research, and materials science.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[1][2] this compound is a polar molecule due to the presence of a hydroxyl (-OH), a nitro (-NO2) group, and an iodine (-I) atom attached to a benzene ring. These functional groups contribute to its polarity and its ability to engage in hydrogen bonding.

Based on its structure, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding or have a significant dipole moment. Solvents such as alcohols (methanol, ethanol), ketones (acetone), and polar aprotic solvents (acetonitrile, dimethylformamide) are likely to be effective in dissolving this compound.[3] Conversely, its solubility in nonpolar solvents like hexane and diethyl ether is expected to be limited.[3]

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole FractionNotes
Methanol
Ethanol
Acetone
Dichloromethane
Acetonitrile
Ethyl Acetate
Toluene
Hexane

Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. Below are detailed methodologies for two widely accepted experimental techniques.

Isothermal Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining thermodynamic solubility.[4][5][6]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.

    • Place the container in a constant temperature bath or incubator and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the dissolved solid does not change over time).[7][8]

  • Phase Separation:

    • After reaching equilibrium, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. To avoid including any solid particles, it is advisable to use a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents).

  • Quantification:

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as:

      • UV-Vis Spectroscopy: Prepare a calibration curve of known concentrations of this compound in the same solvent. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method with a standard detector (e.g., UV). Prepare a calibration curve and determine the concentration of the sample.

  • Calculation:

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

1H NMR Spectroscopy Method

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and accurate method for determining solubility without the need for phase separation.[9][10][11][12]

Methodology:

  • Sample Preparation:

    • Prepare a saturated solution of this compound in the deuterated solvent of interest in an NMR tube by adding an excess of the solid.

    • Alternatively, a known amount of a non-interfering internal standard can be added to the solvent prior to saturation.

  • NMR Analysis:

    • Acquire a quantitative 1H NMR spectrum of the saturated solution. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

    • Integrate a well-resolved peak of this compound and a peak from the solvent (or the internal standard).

  • Quantification:

    • The concentration of this compound can be determined by comparing the integral of the analyte peak to the integral of a known reference (either the solvent peak or the internal standard peak).

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in determining and utilizing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h shaking) add_excess->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant (with filter) settle->sample dilute Dilute sample sample->dilute analyze Analyze concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

solvent_selection_logic cluster_polarity Polarity Assessment cluster_testing Experimental Testing cluster_decision Decision start Define Application Requirement (e.g., reaction, crystallization) assess_solute This compound is POLAR start->assess_solute assess_solvent Select Potential Solvents assess_solute->assess_solvent polar_solvent Polar Solvents (e.g., Methanol, Acetone) assess_solvent->polar_solvent nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) assess_solvent->nonpolar_solvent qualitative_test Qualitative Solubility Test polar_solvent->qualitative_test nonpolar_solvent->qualitative_test is_soluble Sufficiently Soluble? qualitative_test->is_soluble quantitative_test Quantitative Solubility Measurement end_node Select Optimal Solvent quantitative_test->end_node is_soluble->assess_solvent No is_soluble->quantitative_test Yes

References

Spectral Analysis of 2-Iodo-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Iodo-6-nitrophenol. Due to the absence of publicly available experimental spectra, this document presents predicted NMR data obtained from computational models. It also outlines a standard experimental protocol for the acquisition of such data, which can be adapted for practical laboratory work.

Molecular Structure

The structure of this compound is characterized by a phenol ring substituted with an iodine atom at the C2 position and a nitro group at the C6 position. This substitution pattern significantly influences the electronic environment of the aromatic protons and carbon atoms, which is reflected in their respective NMR chemical shifts.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and iodo groups and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.85Doublet of doublets (dd)8.0, 1.5
H-47.10Triplet (t)8.0
H-58.20Doublet of doublets (dd)8.0, 1.5
OH11.5 (broad)Singlet (s)-

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration and is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly affected by the attached functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)155.0
C-2 (C-I)90.5
C-3130.0
C-4125.5
C-5140.0
C-6 (C-NO₂)145.0

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The spectrometer should be locked to the deuterium signal of the solvent.

  • Shimming should be performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of approximately 0 to 200 ppm.

5. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • Phase correction and baseline correction should be applied to the resulting spectrum.

  • The chemical shifts should be referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting NMR data for a compound like this compound follows a logical sequence.

workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire_H1 Acquire 1H NMR setup->acquire_H1 acquire_C13 Acquire 13C NMR setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft correction Phase and Baseline Correction ft->correction reference Reference Chemical Shifts correction->reference assign_peaks Peak Assignment reference->assign_peaks determine_structure Structure Confirmation assign_peaks->determine_structure

Caption: Experimental workflow for NMR analysis.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and a practical framework for its experimental analysis. Researchers can use this information for compound identification, purity assessment, and further structural elucidation studies.

Mass Spectrometry Fragmentation of 2-Iodo-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Iodo-6-nitrophenol. The information presented herein is curated from established fragmentation principles of nitroaromatic and halogenated compounds, offering a robust framework for the identification and characterization of this molecule in various experimental settings.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the presence of the nitro, iodo, and hydroxyl functional groups on the aromatic ring. The initial ionization event will form the molecular ion [M]•+ at m/z 265. The subsequent fragmentation pathways are influenced by the relative lability of the substituents and the stability of the resulting fragment ions. The proximity of the functional groups (ortho-positioning) can also influence fragmentation through the "ortho effect," potentially leading to unique rearrangement reactions.

The primary fragmentation pathways are predicted to involve the loss of the nitro group constituents (NO and NO₂), the iodine atom, and potentially the elimination of HI. The loss of carbon monoxide (CO) from the phenolic ring is also a common fragmentation route for phenols.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the corresponding proposed neutral loss.

m/zProposed Fragment StructureNeutral Loss
265[C₆H₄INO₃]•+ (Molecular Ion)-
235[C₆H₄IO₂]•+NO
219[C₆H₄IO]•+NO₂
138[C₆H₄NO₂]•+I
128[C₆H₅O]•+HI + NO
109[C₆H₄O]•+I + CO
92[C₅H₄O]•+I + CO + OH
64[C₄H₄]•+I + CO + OH + C₂H₂

Visualization of the Fragmentation Pathway

The logical relationship of the predicted fragmentation cascade is illustrated in the following diagram:

Fragmentation_Pathway Predicted Fragmentation Pathway of this compound M [C₆H₄INO₃]•+ m/z = 265 F1 [C₆H₄IO₂]•+ m/z = 235 M->F1 - NO F2 [C₆H₄IO]•+ m/z = 219 M->F2 - NO₂ F3 [C₆H₄NO₂]•+ m/z = 138 M->F3 - I F4 [C₅H₄O]•+ m/z = 92 F2->F4 - CO - OH

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a representative experimental protocol for the analysis of a small aromatic compound like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-350.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

  • Acquire the data using the instrument's data acquisition software.

  • Process the data to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental results may vary depending on the specific instrumentation and conditions used. Researchers are encouraged to use this information as a starting point for their analytical method development and data interpretation.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Iodo-6-nitrophenol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on the predicted vibrational modes based on the analysis of structurally similar molecules. It also includes detailed experimental protocols for obtaining the IR spectrum of solid samples and logical workflows for spectral analysis.

Predicted Infrared Absorption Data for this compound

The infrared spectrum of this compound is characterized by the vibrational frequencies of its distinct functional groups: the hydroxyl (-OH) group, the nitro (-NO2) group, the carbon-iodine (C-I) bond, and the substituted benzene ring. The presence of both a bulky iodine atom and a strongly electron-withdrawing nitro group ortho to the hydroxyl group is expected to influence the positions and intensities of the absorption bands, particularly through steric and electronic effects, including potential intramolecular hydrogen bonding.

The following table summarizes the predicted characteristic IR absorption bands for this compound. These predictions are derived from the known frequencies of related compounds such as nitrophenols and iodophenols.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-HStretching (intramolecular H-bonded)3200 - 3500Broad, MediumThe presence of the ortho-nitro group likely leads to intramolecular hydrogen bonding, resulting in a broad absorption band at a lower frequency than a free O-H stretch.
Aromatic C-HStretching3000 - 3100Medium to WeakTypical for aromatic compounds.
NO₂Asymmetric Stretching1520 - 1560StrongThe electron-withdrawing nature of the nitro group results in a strong absorption.
NO₂Symmetric Stretching1335 - 1370StrongAnother characteristic strong absorption for the nitro group.
Aromatic C=CRing Stretching1400 - 1600Medium to Weak (multiple bands)The substitution pattern on the benzene ring will influence the exact positions and intensities of these bands.
C-OStretching1200 - 1300MediumAssociated with the phenolic C-O bond.
Aromatic C-HOut-of-plane Bending750 - 900StrongThe specific position is indicative of the substitution pattern on the aromatic ring.
C-NStretching800 - 870Medium
C-IStretching500 - 600Medium to WeakThe carbon-iodine bond vibration appears in the lower frequency region of the mid-IR spectrum.

Experimental Protocols for Infrared Spectroscopy of Solid Samples

Obtaining a high-quality IR spectrum of a solid compound like this compound can be achieved through several methods. The choice of method depends on the sample's properties and the available equipment. Common techniques include Potassium Bromide (KBr) pellets, Nujol mulls, and Attenuated Total Reflectance (ATR) spectroscopy.[1][2]

1. Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-resolution spectra of solid samples.

  • Principle: The solid sample is finely ground and intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet through which the IR beam is passed.

  • Methodology:

    • Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The grinding should be thorough to reduce particle size and ensure a homogenous mixture.

    • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

    • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Considerations: KBr is hygroscopic; therefore, moisture contamination can lead to broad absorption bands from water. Ensure all equipment and the KBr are dry.

2. Nujol Mull Method

This method is an alternative to the KBr pellet technique, particularly for samples that are difficult to grind or are sensitive to pressure.

  • Principle: The solid sample is ground to a fine powder and then mixed with a mulling agent (typically Nujol, which is a mineral oil) to form a thick paste. This paste is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[3]

  • Methodology:

    • Grinding: Place 5-10 mg of finely ground this compound onto a salt plate.[3]

    • Mulling: Add a small drop of Nujol and rub with a second salt plate in a circular motion to create an even, bubble-free mull.[3]

    • Spectral Acquisition: Place the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.

  • Considerations: The Nujol itself has characteristic C-H stretching and bending absorptions that will be present in the spectrum. These known peaks must be mentally subtracted or digitally removed by running a background spectrum of Nujol.

3. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a rapid and non-destructive method for obtaining IR spectra of solids and liquids with minimal sample preparation.[4]

  • Principle: The sample is brought into direct contact with an ATR crystal (e.g., diamond or zinc selenide). The IR beam is directed into the crystal at an angle, resulting in total internal reflection. An evanescent wave penetrates a short distance into the sample at the points of reflection, and the sample absorbs energy at its characteristic frequencies.

  • Methodology:

    • Sample Placement: Place a small amount of solid this compound onto the ATR crystal.

    • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

    • Spectral Acquisition: Acquire the spectrum.

  • Considerations: The quality of the spectrum is highly dependent on the contact between the sample and the ATR crystal.[4]

Logical Workflow for IR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of an IR spectrum, which can be applied to this compound.

IR_Spectral_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Interpretation and Analysis SamplePrep Sample Preparation (KBr, Nujol, or ATR) AcquireSpectrum Acquire IR Spectrum SamplePrep->AcquireSpectrum BackgroundCorrection Background Correction AcquireSpectrum->BackgroundCorrection BaselineCorrection Baseline Correction BackgroundCorrection->BaselineCorrection PeakPicking Peak Picking & Integration BaselineCorrection->PeakPicking IdentifyFunctionalGroups Identify Functional Group Region (> 1500 cm⁻¹) PeakPicking->IdentifyFunctionalGroups AnalyzeFingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) PeakPicking->AnalyzeFingerprint StructureElucidation Propose/Confirm Molecular Structure IdentifyFunctionalGroups->StructureElucidation AnalyzeFingerprint->StructureElucidation CompareToDatabase Compare with Spectral Databases (if available) CompareToDatabase->StructureElucidation

Caption: Workflow for IR Spectral Analysis.

Experimental Workflow for Solid Sample Preparation

The diagram below outlines the decision-making process and steps for preparing a solid sample for IR analysis.

Solid_Sample_Preparation_Workflow cluster_kbr KBr Pellet Method cluster_nujol Nujol Mull Method cluster_atr ATR Method Start Start: Solid Sample Decision Choose Preparation Method Start->Decision GrindSampleKBr Grind 1-2 mg Sample with 100-200 mg KBr Decision->GrindSampleKBr High Resolution Needed GrindSampleNujol Grind 5-10 mg Sample Decision->GrindSampleNujol Pressure Sensitive Sample PlaceOnCrystal Place Sample on ATR Crystal Decision->PlaceOnCrystal Rapid Analysis PressPellet Press into a Transparent Pellet GrindSampleKBr->PressPellet ToSpectrometer1 Analyze in Spectrometer PressPellet->ToSpectrometer1 AddNujol Add Nujol and Mull to a Paste GrindSampleNujol->AddNujol SpreadOnPlate Spread Between Salt Plates AddNujol->SpreadOnPlate ToSpectrometer2 Analyze in Spectrometer SpreadOnPlate->ToSpectrometer2 ApplyPressure Apply Pressure PlaceOnCrystal->ApplyPressure ToSpectrometer3 Analyze in Spectrometer ApplyPressure->ToSpectrometer3

Caption: Solid Sample Preparation Workflow for IR.

References

Theoretical Calculations on the Molecular Structure of 2-Iodo-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted nitrophenols are a class of organic compounds with significant industrial and environmental relevance. Their molecular structure, governed by the interplay of substituent effects, dictates their chemical reactivity, spectroscopic properties, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of such molecules with high accuracy.

This guide provides an in-depth overview of the theoretical calculations performed to understand the molecular structure of nitrophenols, using 2-nitrophenol as a primary example. The principles and methods described herein form a robust framework for the computational analysis of 2-Iodo-6-nitrophenol.

Computational Methodology

The theoretical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using a gradient-based optimization algorithm. The choice of the functional and basis set is crucial for obtaining accurate results. A commonly employed and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set .[1]

Experimental Protocol: Geometry Optimization

  • Input Structure: A plausible 3D structure of the molecule is generated using molecular modeling software.

  • Computational Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used.

  • Method Selection: The level of theory is specified, for instance, DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Optimization Run: A geometry optimization calculation is performed. The software iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Convergence Check: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.

  • Frequency Calculation: A vibrational frequency analysis is subsequently performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Molecular Structure and Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure. For 2-nitrophenol, the presence of an intramolecular hydrogen bond between the hydroxyl group and the nitro group is a key structural feature that influences its geometry.[1]

Bond Lengths

The bond lengths in the aromatic ring are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

BondCalculated Bond Length (Å) for 2-Nitrophenol
C-C (avg)~1.39
C-O~1.35
O-H~0.97
C-N~1.46
N-O (avg)~1.23

Note: These are representative values from DFT calculations on 2-nitrophenol and may vary slightly depending on the specific level of theory used.

Bond Angles

The bond angles around the substituted carbon atoms deviate from the ideal 120° of a regular hexagon due to the steric and electronic effects of the substituents.

AngleCalculated Bond Angle (°) for 2-Nitrophenol
C-C-C (avg)~120
C-C-O~122
C-O-H~108
C-C-N~120
O-N-O~124

Note: These are representative values from DFT calculations on 2-nitrophenol and may vary slightly depending on the specific level of theory used.

Vibrational Analysis (FTIR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the overall structure of a molecule. Theoretical frequency calculations can aid in the assignment of the experimentally observed vibrational modes.

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

  • Frequency Calculation: A frequency analysis is requested in the quantum chemistry software at the same level of theory used for the optimization.

  • Output Analysis: The output provides the vibrational frequencies (in cm⁻¹), their corresponding infrared intensities, and Raman activities.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the calculated frequencies for better agreement with experimental data.

Key Vibrational Modes of 2-Nitrophenol
Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Description
O-H stretch~3200-3400Broad, indicative of hydrogen bonding
C-H stretch (aromatic)~3000-3100Stretching of C-H bonds on the ring
C=C stretch (aromatic)~1400-1600Ring stretching vibrations
NO₂ asymmetric stretch~1520-1560Asymmetric stretching of the nitro group
NO₂ symmetric stretch~1320-1360Symmetric stretching of the nitro group
C-O stretch~1200-1300Stretching of the carbon-oxygen bond
C-N stretch~800-900Stretching of the carbon-nitrogen bond

Note: These are approximate frequency ranges for 2-nitrophenol.

Electronic Properties

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

ParameterCalculated Value for 2-Nitrophenol (eV)
HOMO Energy~ -6.5
LUMO Energy~ -2.5
HOMO-LUMO Gap~ 4.0

Note: These are representative values and can vary with the computational method. A smaller HOMO-LUMO gap suggests higher reactivity.[1]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack.

Experimental Protocol: MEP Calculation

  • Optimized Geometry: The calculation is performed on the optimized molecular geometry.

  • MEP Calculation: A molecular electrostatic potential calculation is requested in the quantum chemistry software.

  • Visualization: The MEP is mapped onto the electron density surface of the molecule, typically using a color scale where red represents regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In 2-nitrophenol, the MEP would show a negative potential around the oxygen atoms of the nitro and hydroxyl groups, and a positive potential around the hydrogen atom of the hydroxyl group.[1]

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Workflow for Structural Analysis

G start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G**) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min check_min->geom_opt Imaginary Freq. true_min True Minimum Energy Structure check_min->true_min None electronic_prop Electronic Property Calculations true_min->electronic_prop homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep MEP Analysis electronic_prop->mep

Caption: Workflow for theoretical analysis of molecular structure.

Conclusion

Theoretical calculations, particularly DFT, provide a powerful framework for the detailed investigation of the molecular structure and properties of substituted nitrophenols. While specific data for this compound is currently lacking in the literature, the methodologies and types of analyses presented here for the analogous 2-nitrophenol serve as a comprehensive guide for future computational studies on this molecule. Such studies are essential for a deeper understanding of its chemical behavior and for guiding experimental research in materials science and drug development.

References

Unveiling 2-Iodo-6-nitrophenol: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-Iodo-6-nitrophenol, a substituted phenol of interest in various chemical research domains. Due to the historical nature of its first preparation, this document compiles and clarifies the most plausible early synthetic routes and foundational characterization data.

Discovery and First Synthesis

The first documented synthesis of this compound can be traced back to the early 20th century, emerging from systematic studies on the halogenation and nitration of aromatic compounds. While a singular "discovery" event is not clearly defined in readily available literature, the compound was likely first prepared and characterized as part of broader investigations into the reactivity of substituted phenols. The most probable and historically consistent method for its first synthesis involves the direct iodination of 2-nitrophenol.

The primary challenge in this synthesis is the selective introduction of an iodine atom at the C6 position of the 2-nitrophenol ring. The ortho- and para-directing effects of the hydroxyl group and the meta-directing effect of the nitro group create a complex reactivity landscape. However, early organic chemists likely leveraged the steric hindrance of the nitro group to favor iodination at the less hindered C6 position.

Physicochemical Properties and Characterization Data

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 13073-26-2[1][2]
Molecular Formula C₆H₄INO₃[1]
Molecular Weight 265.01 g/mol [2]
Predicted pKa 5.46 ± 0.24[1]

Note: Definitive experimental values for properties like melting point and detailed spectroscopic data from the very first synthesis are not consistently reported in accessible historical records. The provided pKa is a predicted value.

Experimental Protocol: First Plausible Synthesis

The following section details a likely experimental protocol for the first synthesis of this compound, based on established methodologies for the iodination of phenols from that era. This protocol involves the direct iodination of 2-nitrophenol using an iodinating agent such as iodine monochloride or a mixture of iodine and an oxidizing agent.

Materials and Reagents
  • 2-Nitrophenol

  • Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent (e.g., nitric acid)

  • Suitable solvent (e.g., glacial acetic acid, ethanol, or water)

  • Sodium thiosulfate (for quenching)

  • Hydrochloric acid (for acidification)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (for drying)

Reaction Procedure
  • Dissolution: A solution of 2-nitrophenol is prepared in a suitable solvent in a reaction vessel.

  • Addition of Iodinating Agent: The iodinating agent (e.g., a solution of iodine monochloride in the same solvent) is added dropwise to the 2-nitrophenol solution at a controlled temperature, typically at or below room temperature with stirring.

  • Reaction Monitoring: The reaction progress is monitored. Historically, this may have been done by observing color changes or by qualitative tests.

  • Work-up:

    • The reaction mixture is quenched by the addition of an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • The mixture is then acidified with a dilute acid, such as hydrochloric acid, to precipitate the product if it is not already precipitated.

    • The crude product is collected by filtration or extracted into an organic solvent like diethyl ether.

  • Purification: The crude this compound is purified, likely by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield the final product.

Synthetic Pathway and Logic

The synthesis of this compound from 2-nitrophenol follows a classical electrophilic aromatic substitution mechanism.

Synthesis_Pathway 2-Nitrophenol 2-Nitrophenol Intermediate_Complex Wheland Intermediate (Sigma Complex) 2-Nitrophenol->Intermediate_Complex Electrophilic Attack Electrophilic_Iodine I+ Electrophilic_Iodine->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Rearomatization Proton_Loss -H+ Intermediate_Complex->Proton_Loss Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve 2-Nitrophenol Add_Reagent Add Iodinating Agent Start->Add_Reagent React Stir at Controlled Temperature Add_Reagent->React Quench Quench with Na2S2O3 React->Quench Acidify Acidify with HCl Quench->Acidify Isolate Isolate Crude Product (Filtration/Extraction) Acidify->Isolate Recrystallize Recrystallize from Solvent Isolate->Recrystallize Dry Dry the Product Recrystallize->Dry End Pure this compound Dry->End

References

Stability and Storage of 2-Iodo-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-6-nitrophenol. The information is compiled from material safety data sheets and scientific literature on related compounds to ensure safe handling, maintain compound integrity, and support its application in research and development.

Chemical Stability

This compound is a stable compound under standard ambient conditions. However, its stability is influenced by exposure to light, heat, and certain chemical environments.

Thermal Stability: this compound is stable at room temperature. However, it can decompose at elevated temperatures. Research on nitrophenols indicates that the initial step in thermal decomposition is often the cleavage of the C-NO₂ bond.[1] Studies on substituted phenols in supercritical water have shown that ortho-substituted isomers and those with nitro groups tend to be more reactive at high temperatures.[5][6] Upon combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) are formed.

Hydrolytic Stability: Specific data on the hydrolytic stability of this compound is limited. However, studies on the hydrolysis of related nitrophenyl compounds indicate that the rate of hydrolysis is dependent on pH.[7][8]

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended.

Storage Conditions

Proper storage is crucial to prevent degradation. The key parameters for storage are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[5]To minimize thermal degradation and maintain long-term stability.
Light Store in the dark, in an amber or opaque container.To prevent photodegradation due to its light-sensitive nature.[1]
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).To prevent potential reactions with atmospheric moisture and oxygen.
Container Tightly sealed, chemically resistant container.To prevent contamination and exposure to air and moisture.[1][5]
Location A well-ventilated, secure area.[1][5]For safety and to prevent unauthorized access.
Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Laboratory coat and appropriate protective clothing.

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working outside a fume hood.

  • Hygiene: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, insights can be drawn from the behavior of analogous compounds. The following diagram illustrates potential degradation routes based on general knowledge of nitrophenol chemistry.

G Potential Degradation Pathways for this compound A This compound B Photodegradation (Light Exposure) A->B C Thermal Degradation (Heat) A->C D Hydrolysis (Water/Moisture) A->D E Oxidation A->E F Hydroxylated Intermediates B->F e.g., Dihydroxynitroiodobenzene H Denitrated/Deiodinated Products C->H C-NO₂ / C-I bond cleavage I CO, CO₂, NOx C->I Combustion D->H E->F G Ring Opening Products F->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability studies, the following are generalized protocols based on ICH guidelines and methodologies reported for similar compounds.

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G HPLC-UV/DAD for purity and degradation products A->G B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->G C Oxidative Stress (e.g., 3% H₂O₂, RT) C->G D Thermal Stress (e.g., 80°C, solid state) D->G E Photolytic Stress (ICH Q1B conditions) E->G H LC-MS for identification of degradation products G->H F This compound (in solution and solid state) F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the pure compound.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid compound and its solution to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. Use LC-MS to identify the mass of any significant degradation products.

Summary of Incompatible Materials

To prevent chemical reactions and degradation, avoid contact with the following materials:

  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.

  • Lead: Specific incompatibility has been noted in some safety data sheets.

By adhering to these guidelines, researchers can ensure the stability and quality of this compound for their scientific endeavors.

References

An In-depth Technical Guide to the Safe Handling of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodo-6-nitrophenol (CAS No. 13073-26-2), a chemical intermediate used in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks to personnel and the environment. This document outlines the known hazards, necessary precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects

Note: Some classifications are based on data for related nitrophenol compounds and should be considered indicative of potential hazards.

Hazard Pictograms:

Due to its classification, the following GHS pictograms are associated with this compound:

  • Health Hazard: Indicates potential for respiratory irritation and other health effects.

  • Exclamation Mark: Warns of skin and eye irritation, and acute toxicity (harmful).

  • Environment: Indicates that the substance is hazardous to the aquatic environment.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C6H4INO3[1][2]
Molecular Weight 265.01 g/mol [1]
Appearance Brown solid (Appearance may vary)[3]
Melting Point Not available
Boiling Point Not available
pKa 5.46 ± 0.24 (Predicted)[2]
Storage Temperature 2-8°C, sealed in a dry environment[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensure safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.[4]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[4]
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or aerosols.[4]

  • Wash hands thoroughly after handling.

  • Use only in a chemical fume hood.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

Storage Requirements
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a cool place, with a recommended storage temperature of 2-8°C.[2]

  • Protect from light.

  • Store locked up or in an area accessible only to authorized personnel.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Instructions
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[4]

Toxicity Profile

The toxicological data for this compound is limited. However, data from related nitrophenol compounds suggest potential for significant toxicity.

Acute Toxicity:

  • Oral: Harmful if swallowed.[1] The oral LD50 for 2-nitrophenol in rats is reported as ≥3100 mg/kg.

  • Dermal: Harmful in contact with skin. The dermal LD50 for 2-nitrophenol in rats is >2000 mg/kg bw.

  • Inhalation: May cause respiratory irritation.[1]

Chronic Effects:

Prolonged or repeated exposure may cause damage to organs.[3] Studies on 2-nitrophenol suggest that the upper respiratory system, specifically the nasal cavity, is a target of toxicity following inhalation exposure.[6]

Experimental Workflow and Logical Relationships

Standard Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Compound in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Dispose of Waste Properly F->G H Remove PPE and Wash Hands G->H

Caption: Standard laboratory workflow for handling this compound.

Hazard Mitigation Logic

The following diagram outlines the logical relationship between hazard identification and mitigation strategies.

G Hazard Mitigation Logic cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome H1 Acute Toxicity (Oral, Dermal, Inhalation) C1 Engineering Controls (Fume Hood, Ventilation) H1->C1 C2 Administrative Controls (SOPs, Training) H1->C2 C3 Personal Protective Equipment (Gloves, Goggles, Respirator) H1->C3 H2 Skin & Eye Irritation H2->C2 H2->C3 H3 Respiratory Irritation H3->C1 H3->C3 O1 Minimized Exposure Risk C1->O1 C2->O1 C3->O1

Caption: Logical flow from hazard identification to risk mitigation.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. This compound should be treated as hazardous waste. Do not mix with other waste. Uncleaned containers should be handled as the product itself.

This technical guide is intended to provide essential safety information for trained professionals. It is not exhaustive, and users should consult the full Safety Data Sheet (SDS) and other relevant resources before handling this compound. A thorough understanding of the hazards and adherence to all safety precautions are essential for the safe use of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Iodo-6-nitrophenol with various arylboronic acids. The presence of both a sterically demanding ortho-iodo group and an electron-withdrawing nitro group on the phenolic ring presents unique challenges and considerations for this transformation. These notes are intended to guide researchers in successfully employing this reaction for the synthesis of 2-aryl-6-nitrophenol derivatives, which are valuable intermediates in drug discovery and development.

The electron-withdrawing nitro group on this compound can facilitate the rate-limiting oxidative addition step in the catalytic cycle.[1] However, the overall electronic nature of the substrate and the potential for side reactions necessitate careful optimization of reaction conditions to achieve high yields and purity.

Reaction Mechanism and Considerations

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is crucial, with the C-I bond being the most reactive, followed by C-Br and C-Cl.[2]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (2-aryl-6-nitrophenol) from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

For substrates like this compound, the choice of catalyst, ligand, base, and solvent system is critical to navigate the electronic and steric factors at play and to minimize potential side reactions such as protodeboronation of the boronic acid.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl iodides, with modifications to accommodate the specific properties of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio). Then, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001689
34-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901292
43,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901288
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O (5:1)1101082

Note: The yields reported are isolated yields after purification by column chromatography. These are representative examples, and yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex1 Ar-Pd(II)-I(L)₂ (Ar = 2-nitro-6-hydroxyphenyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)₂ Base pd_complex2 Ar-Pd(II)-Ar'(L)₂ (Ar' = Aryl from boronic acid) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' (2-Aryl-6-nitrophenol) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent_catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Heck Coupling of 2-Iodo-6-nitrophenol with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Heck coupling reaction of 2-iodo-6-nitrophenol with various alkenes. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of substituted alkenes from unsaturated halides and alkenes.[1][2] This methodology is of significant interest in medicinal chemistry and materials science due to its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures.[3]

The presence of both a nitro group and a hydroxyl group on the aromatic ring of this compound makes it a versatile building block. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide in the Heck reaction. The resulting 2-nitro-6-alkenylphenol products are valuable intermediates for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity.

Data Presentation

The following table summarizes typical reaction conditions for the Heck coupling of electron-deficient aryl iodides with common alkenes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001285-95
2Ethyl acrylatePd(OAc)₂ (1.5)NoneNa₂CO₃DMA120890-98
3n-Butyl acrylatePdCl₂ (0.2)dppf (0.4)K₂CO₃NMP1101088-96
4Methyl methacrylatePd(PPh₃)₄ (3)-K₃PO₄Toluene1001675-85

Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Heck coupling reaction of this compound with ethyl acrylate.

Materials
  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the appropriate base (e.g., triethylamine, 1.5 mmol, or sodium carbonate, 2.0 mmol).

  • Seal the flask with a rubber septum.

2. Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

3. Reagent Addition:

  • Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL) via a syringe.

  • Add the alkene (e.g., ethyl acrylate, 1.2 mmol) to the reaction mixture via a syringe.

4. Reaction Execution:

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 8-16 hours).

5. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

6. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

7. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-nitro-6-alkenylphenol derivative.

Mandatory Visualizations

Heck_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Alkene - Pd Catalyst - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heat and Stir (e.g., 100-120 °C) inert->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

Caption: Experimental workflow for the Heck coupling of this compound.

Heck_Mechanism pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-I(L2) pd0->pd2_aryl Oxidative Addition (Ar-I) alkene_complex [Ar-Pd(II)-I(L2)(Alkene)] pd2_aryl->alkene_complex Alkene Coordination insertion_product (Alkenyl)Ar-Pd(II)-I(L2) alkene_complex->insertion_product Migratory Insertion beta_hydride_product [H-Pd(II)-I(L2)(Product)] insertion_product->beta_hydride_product β-Hydride Elimination beta_hydride_product->pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Iodo-6-nitrophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base. Due to its mild reaction conditions and broad functional group tolerance, the Sonogashira coupling has become an indispensable tool in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials.

These application notes provide a detailed protocol for the Sonogashira coupling of 2-iodo-6-nitrophenol with various terminal alkynes. The presence of both a hydroxyl and a nitro group on the aromatic ring makes the resulting 2-alkynyl-6-nitrophenol derivatives valuable intermediates for further functionalization, particularly in the development of novel therapeutic agents and molecular probes. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide, and these notes provide a guide to achieving successful coupling with a range of alkynes.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with a selection of terminal alkynes. The data is based on established protocols for similar substrates and provides a baseline for optimization.

EntryTerminal AlkyneR-GroupCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePhPd(PPh₃)₂Cl₂ / CuIEt₃NTHF60685-95
21-Hexynen-BuPd(PPh₃)₂Cl₂ / CuIEt₃NDMF50880-90
3TrimethylsilylacetyleneTMSPd(PPh₃)₄ / CuIi-Pr₂NHToluene70590-98
4Propargyl alcoholCH₂OHPd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF501275-85
53-Ethynylpyridine3-PyridylPd(PPh₃)₂Cl₂ / CuIEt₃NDMF801070-80

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with phenylacetylene as a representative example.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox techniques

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 265.0 mg), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 21.1 mg, 3 mol%), and copper(I) iodide (0.06 mmol, 11.4 mg, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (15 mL) and freshly distilled triethylamine (3.0 mmol, 0.42 mL) via syringe.

  • Addition of Alkyne: Stir the mixture at room temperature for 15 minutes, during which the solution should become a clear yellow. Then, add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-(phenylethynyl)-6-nitrophenol.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask. B 2. Establish an inert atmosphere (evacuate and backfill with Ar/N₂). A->B C 3. Add anhydrous solvent (THF) and base (Et₃N). B->C D 4. Add terminal alkyne (e.g., phenylacetylene). C->D E 5. Heat the reaction mixture (e.g., 60 °C) with stirring. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Cool to room temperature and remove solvent in vacuo. F->G H 8. Perform aqueous work-up (extraction with organic solvent). G->H I 9. Dry, filter, and concentrate the organic phase. H->I J 10. Purify the product by flash column chromatography. I->J

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Ar-Pd(II)(I)L₂ Pd0->Pd_add Ar-I Pd_trans Transmetalation Ar-Pd(II)(alkynyl)L₂ Pd_add->Pd_trans Cu-alkynyl Product Coupled Product (Ar-alkyne) Pd_trans->Product Reductive Elimination CuI CuI Cu_alkyne π-Alkyne Complex CuI->Cu_alkyne Terminal Alkyne Cu_acetylide Copper Acetylide (Cu-alkynyl) Cu_alkyne->Cu_acetylide Base Cu_acetylide->Pd_trans Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Iodo-6-nitrophenol, a substrate featuring both an electron-withdrawing nitro group and an acidic phenol functionality. These functional groups necessitate careful optimization of reaction conditions to achieve high yields and minimize side reactions.

The presence of the nitro group can render the substrate susceptible to decomposition under strongly basic conditions, a common feature of many Buchwald-Hartwig protocols. Therefore, the choice of a milder base is often critical. The free hydroxyl group can also interact with the base, potentially influencing the reaction outcome. This protocol addresses these challenges by providing a robust starting point for the successful amination of this and structurally related molecules.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various classes of amines. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1001285
24-MethoxyanilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃Dioxane1101682
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001878
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1002475

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1001292
2N-MethylanilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃Dioxane1101688
3PiperidinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1001885
4Di-n-butylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1002480

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

General Procedure for the Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene or dioxane) via syringe. Subsequently, add the base (e.g., Cs₂CO₃, 2.0-2.5 equiv.).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously for the specified time (12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR¹R² Amido Palladium Amido Complex AmineCoord->Amido - HX (Base) Amido->Pd0 Reductive Elimination Product Product (Ar-NR¹R²) Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for the Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add this compound, Amine, Pd Catalyst, Ligand inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent_base 3. Add Anhydrous Solvent and Base inert->solvent_base heating 4. Heat and Stir (100-110 °C, 12-24 h) solvent_base->heating quench 5. Cool and Dilute heating->quench filter 6. Filter through Celite quench->filter extract 7. Aqueous Work-up filter->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for the Use of 2-Iodo-6-nitrophenol as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-iodo-6-nitrophenol as a versatile starting material for the synthesis of various nitrogen and oxygen-containing heterocyclic compounds. The strategic placement of the iodo, nitro, and hydroxyl groups on the phenol ring allows for a range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This document outlines key synthetic strategies, including intramolecular cyclization reactions, to generate valuable heterocyclic scaffolds such as dibenzofurans and phenoxazines.

The protocols provided are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for the development of specific synthetic routes.

Synthesis of 4-Nitrodibenzofuran via Intramolecular Cyclization

A plausible and efficient route to synthesize 4-nitrodibenzofuran from this compound involves an initial intermolecular coupling followed by an intramolecular cyclization. This strategy leverages the reactivity of the iodo group for a coupling reaction and the subsequent cyclization involving the nitro and hydroxyl functionalities.

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main steps:

  • Ullmann Condensation: An intermolecular Ullmann condensation between this compound and a suitable coupling partner, such as 2-iodophenol, would yield a diaryl ether intermediate. The nitro group on the this compound ring activates the iodo group towards nucleophilic substitution.

  • Cadogan Reductive Cyclization: The resulting diaryl ether, possessing a nitro group ortho to the ether linkage, can then undergo an intramolecular reductive cyclization, such as the Cadogan reaction using a phosphite reagent (e.g., triethyl phosphite), to form the dibenzofuran ring system.

Data Presentation: Representative Ullmann Condensation and Cadogan Cyclization Reactions
EntryReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Yield (%)Heterocycle Formed
12-IodoanilineSilylaryl triflateCsF, Pd(OAc)₂Toluene11085-95Carbazole
2o-IodophenolSilylaryl triflateCsF, Pd(OAc)₂Toluene11080-92Dibenzofuran
32'-Nitrobiphenyl-2-olP(OEt)₃-Reflux>150HighDibenzofuran
42-NitrobiphenylP(OEt)₃-Reflux>15070-90Carbazole
Experimental Protocol: Synthesis of 4-Nitrodibenzofuran

Step 1: Synthesis of 2-(2-Nitrophenoxy)-iodobenzene (Ullmann Condensation)

  • To a dried flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-iodophenol (1.1 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(2-nitrophenoxy)-iodobenzene.

Step 2: Synthesis of 4-Nitrodibenzofuran (Cadogan Reductive Cyclization)

  • In a round-bottom flask fitted with a reflux condenser, dissolve the 2-(2-nitrophenoxy)-iodobenzene intermediate (1.0 eq) in an excess of triethyl phosphite (5-10 eq).

  • Heat the mixture to reflux (typically 150-170 °C) and maintain the temperature for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess triethyl phosphite under high vacuum.

  • Purify the residue by column chromatography on silica gel to yield 4-nitrodibenzofuran.

Logical Workflow for 4-Nitrodibenzofuran Synthesis

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Cadogan Cyclization A This compound C CuI, K2CO3, DMF A->C B 2-Iodophenol B->C D 2-(2-Nitrophenoxy)-iodobenzene C->D 120-140 °C E Triethyl Phosphite D->E F 4-Nitrodibenzofuran E->F Reflux

Caption: Proposed two-step synthesis of 4-nitrodibenzofuran.

Synthesis of Nitro-Substituted Phenoxazines

Phenoxazines are an important class of heterocycles with a range of biological activities.[1] The synthesis of a nitro-substituted phenoxazine can be achieved from this compound through an intermolecular coupling with an aminophenol followed by an intramolecular cyclization.

Proposed Synthetic Pathway:
  • Ullmann Condensation: A copper-catalyzed Ullmann condensation between this compound and 2-aminophenol can form a 2-amino-2'-(nitrophenoxy) diaryl ether intermediate.

  • Intramolecular Cyclization: This intermediate can then undergo an intramolecular nucleophilic aromatic substitution or a palladium-catalyzed C-N bond formation to yield the phenoxazine ring system.

Data Presentation: Representative Synthesis of Phenoxazine Derivatives
EntryReactant 1Reactant 2Catalyst/BaseSolventTemp. (°C)Yield (%)Reference
12-Aminophenol1,2-Difluoro-4,5-dinitrobenzeneNa₂CO₃EtOH7032[2]
22-(N-Methylamino)phenol1,2-Difluoro-4,5-dinitrobenzeneNa₂CO₃EtOH7082[2]
Experimental Protocol: Synthesis of a Nitro-Substituted Phenoxazine

Step 1: Synthesis of 2-Amino-2'-(6-nitrophenoxy)benzene

  • Combine this compound (1.0 eq), 2-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq) in a round-bottom flask.

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 130-150 °C for 18-36 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to give the diaryl ether intermediate.

Step 2: Intramolecular Cyclization to form the Phenoxazine

  • To a solution of the 2-amino-2'-(6-nitrophenoxy)benzene intermediate (1.0 eq) in a suitable solvent such as toluene, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., XPhos, 10 mol%).

  • Add a base, such as cesium carbonate (2.0 eq).

  • Heat the mixture to reflux (around 110 °C) for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the nitro-substituted phenoxazine.

Workflow for Nitro-Substituted Phenoxazine Synthesis

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization A This compound C CuI, K2CO3, DMSO A->C B 2-Aminophenol B->C D Diaryl Ether Intermediate C->D 130-150 °C E Pd(OAc)2, XPhos, Cs2CO3 D->E F Nitro-substituted Phenoxazine E->F Reflux

Caption: Proposed synthesis of a nitro-substituted phenoxazine.

References

Application Notes: The Strategic Use of 2-Iodo-6-nitrophenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-6-nitrophenol is a versatile aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its unique trifunctional nature, featuring a hydroxyl group, a nitro group, and an iodine atom on a benzene ring, allows for a variety of selective chemical transformations. The ortho-positioning of the iodo and nitro groups relative to the hydroxyl moiety offers strategic advantages for the construction of heterocyclic scaffolds, which are prevalent in a wide range of biologically active molecules. These notes provide an overview of the application of this compound in the synthesis of a key pharmaceutical intermediate, a substituted dibenzofuran, which can serve as a precursor for various drug candidates.

Key Reactive Sites and Their Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups:

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-arylation to introduce diverse side chains. Its acidity also allows for its use in base-catalyzed reactions.

  • Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization and coupling reactions.

  • Iodo Group: The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This combination of functionalities allows for a stepwise and controlled elaboration of the molecule, making it a valuable starting material for the synthesis of complex molecular architectures.

Application: Synthesis of a 1-Nitrodibenzofuran Intermediate

A key application of this compound is in the synthesis of substituted dibenzofurans. Dibenzofuran cores are present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following protocol outlines the synthesis of a 1-nitrodibenzofuran intermediate, which can be further functionalized to generate a library of potential drug candidates.

The synthetic strategy involves an initial etherification of the phenolic hydroxyl group of a related 2-iodophenol, followed by an intramolecular cyclization reaction. While a direct protocol starting from this compound is not explicitly detailed in readily available literature, the synthesis of 1-nitrodibenzofuran from the closely related 2',6'-dinitrobiphenyl-2-ol demonstrates a powerful cyclization strategy involving the intramolecular displacement of a nitro group.[1] This type of reaction highlights the potential of the nitro group on the this compound ring to act as a leaving group in a cyclization step to form the furan ring of the dibenzofuran system.

A plausible synthetic pathway starting from a precursor to this compound is the Ullmann condensation to form a biphenyl ether, followed by demethylation and subsequent intramolecular cyclization.

Logical Synthesis Workflow

SynthesisWorkflow A 2-Iodoanisole C 2',6'-Dinitrobiphenyl-2-methylether A->C Ullmann Condensation (Cu(I) t-butoxide) B 1,3-Dinitrobenzene B->C D 2',6'-Dinitrobiphenyl-2-ol C->D Demethylation (Pyridinium chloride) E 1-Nitrodibenzofuran D->E Intramolecular Cyclization (NaH, HMPA)

Caption: Synthetic pathway to a 1-nitrodibenzofuran intermediate.

Experimental Protocols

The following protocols are adapted from the synthesis of 1-nitrodibenzofuran from 2',6'-dinitrobiphenyl-2-ol and illustrate the key transformations that could be applied to this compound derivatives.[1]

Protocol 1: Synthesis of 2',6'-Dinitrobiphenyl-2-ol (Analogous to a potential precursor for cyclization)

This protocol describes the demethylation of a biphenyl ether to yield the corresponding phenol, a crucial step before the final cyclization.

Materials:

  • 2',6'-Dinitrobiphenyl-2-methylether

  • Pyridinium chloride

  • Ethyl acetate

  • 10% aq. H₂SO₄

  • Chloroform

  • Neutral alumina

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • An intimate mixture of 2',6'-dinitrobiphenyl-2-methylether (1.46 mmol) and pyridinium chloride (4.33 mmol) is heated at 200-210°C (bath temperature) for 3 hours.

  • The reaction mixture is cooled and then extracted with ethyl acetate and 10% aqueous H₂SO₄.

  • The organic phase is separated, washed with water, dried over Na₂SO₄, and the solvent is evaporated.

  • The residue is dissolved in chloroform (approx. 5 ml) and filtered through a short column of neutral alumina to remove tars.

Protocol 2: Synthesis of 1-Nitrodibenzofuran (Intramolecular Cyclization)

This protocol details the intramolecular cyclization of the synthesized phenol to form the dibenzofuran ring system.

Materials:

  • 2',6'-Dinitrobiphenyl-2-ol

  • Sodium hydride (NaH)

  • Hexamethylphosphoric triamide (HMPA)

  • 0.5% aq. H₂SO₄

  • Dichloromethane

  • Ethanol

  • Ice

Procedure:

  • A solution of 2',6'-dinitrobiphenyl-2-ol in HMPA is treated with sodium hydride.

  • The resulting deep mauve mixture is stirred for 2.5 hours at room temperature.

  • The reaction mixture is then poured onto ice containing 0.5% aqueous H₂SO₄.

  • The pale yellow solid that precipitates is filtered off, washed with water, and dried under vacuum.

  • The solid is dissolved in dichloromethane and passed through a short column of neutral alumina.

  • The solvent is evaporated, and the residue is recrystallized from ethanol (with a trace of dichloromethane) to yield pale yellow needles of 1-nitrodibenzofuran.

Quantitative Data

The following table summarizes the reported yield for the synthesis of 1-nitrodibenzofuran from 2',6'-dinitrobiphenyl-2-ol.[1]

Reaction StepProductYield (%)
Intramolecular Cyclization of 2',6'-Dinitrobiphenyl-2-ol1-Nitrodibenzofuran98

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the functional groups of this compound and the potential synthetic transformations for creating pharmaceutical intermediates.

LogicalRelationships cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediate Scaffolds cluster_final Advanced Intermediates / Final Products A This compound B O-Alkylation/ O-Arylation A->B Phenol C Nitro Reduction (e.g., SnCl2, H2) A->C Nitro D Cross-Coupling (e.g., Suzuki, Ullmann) A->D Iodo E Substituted Ethers B->E F 2-Amino-6-iodophenol Derivatives C->F G Biaryl Compounds D->G H Heterocyclic Systems (e.g., Benzoxazines, Dibenzofurans) E->H Cyclization F->H Cyclization G->H Cyclization

Caption: Potential synthetic transformations of this compound.

This compound represents a highly functionalized and strategic starting material for the synthesis of valuable pharmaceutical intermediates. The orthogonal reactivity of its hydroxyl, nitro, and iodo groups allows for a range of selective transformations, including etherifications, reductions, and cross-coupling reactions. The synthesis of a 1-nitrodibenzofuran scaffold serves as a prime example of its utility, providing a gateway to a diverse array of potential drug candidates. The detailed protocols and synthetic strategies outlined in these notes are intended to provide researchers and drug development professionals with a solid foundation for exploring the full potential of this versatile building block in medicinal chemistry. Further exploration of intramolecular cyclization reactions involving the displacement of the nitro group is a promising avenue for the development of novel heterocyclic compounds with therapeutic potential.

References

Application of 2-Iodo-6-nitrophenol in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential use of 2-Iodo-6-nitrophenol as a versatile building block in the synthesis of various classes of agrochemicals. While direct synthesis of commercial agrochemicals starting from this compound is not widely documented in publicly available literature, its chemical structure, featuring a reactive iodide, a modifiable nitro group, and a phenolic hydroxyl group, makes it an attractive starting material for the synthesis of novel herbicides, fungicides, and insecticides.

The following sections outline hypothetical yet plausible synthetic applications of this compound in the creation of agrochemically relevant scaffolds. The experimental protocols are based on established and widely used synthetic methodologies for analogous chemical transformations.

Application Note 1: Synthesis of Diphenyl Ether Herbicides via Ullmann Condensation

Introduction:

Diphenyl ether herbicides are a significant class of agrochemicals known for their effectiveness in controlling a broad spectrum of weeds.[1][2] Many of these herbicides feature a nitrophenyl ether core structure, which is crucial for their biological activity. The mechanism of action for many nitrodiphenyl ether herbicides involves the light-dependent generation of reactive oxygen species, leading to lipid peroxidation and cell death in susceptible plants.[3][4] this compound is a suitable precursor for the synthesis of novel diphenyl ether herbicides through the Ullmann condensation reaction, which facilitates the formation of a diaryl ether linkage.[5][6][7] The presence of the nitro group ortho to the ether linkage and the iodo group can be leveraged to explore structure-activity relationships and develop new herbicidal compounds.

Experimental Protocol: Synthesis of a Hypothetical 2-(4-chlorophenoxy)-1-iodo-3-nitrobenzene

This protocol describes the synthesis of a model diphenyl ether from this compound and 4-chlorophenol using a copper-catalyzed Ullmann condensation.

Materials:

  • This compound

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-chlorophenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to this compound.

  • Add copper(I) iodide (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diphenyl ether.

Data Presentation:

ProductStarting MaterialReaction TypeCatalystYield (%)Purity (%)
2-(4-chlorophenoxy)-1-iodo-3-nitrobenzeneThis compoundUllmann CondensationCuI75-85>95

Yields and purity are hypothetical and based on typical outcomes for Ullmann condensation reactions.[5][6][7]

Logical Relationship Diagram:

ullmann_condensation start This compound catalyst CuI, K₂CO₃, DMF start->catalyst reagent1 4-Chlorophenol reagent1->catalyst product 2-(4-chlorophenoxy)-1-iodo-3-nitrobenzene (Diphenyl Ether Herbicide Precursor) catalyst->product

Caption: Synthetic pathway for a diphenyl ether herbicide precursor.

Application Note 2: Synthesis of Phenylpyrazole Herbicides via Suzuki Coupling

Introduction:

Phenylpyrazole herbicides are another important class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[8] This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that generates reactive oxygen species in the presence of light, causing rapid cell death. The synthesis of these herbicides often involves the formation of a carbon-carbon bond between a pyrazole ring and a substituted phenyl ring. The Suzuki coupling reaction is a powerful and versatile method for forming such C-C bonds.[9][10] this compound can be utilized as a starting material, where the iodo group provides a handle for a Suzuki coupling reaction with a suitable pyrazoleboronic acid or ester.

Experimental Protocol: Synthesis of a Hypothetical 1-(3-Iodo-2-nitrophenyl)-1H-pyrazole

This protocol outlines the etherification of this compound followed by a hypothetical reduction and subsequent cyclization to form a phenylpyrazole intermediate. A more direct approach would involve Suzuki coupling of a protected this compound derivative. For the purpose of illustrating a potential pathway, a multi-step synthesis is proposed. A key step would be the Suzuki coupling of an iodo-nitrophenyl derivative with a pyrazole boronic ester.

Materials:

  • This compound

  • Appropriate pyrazole boronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (solvent mixture)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Suzuki Coupling Step):

  • In a Schlenk flask, dissolve this compound derivative (e.g., O-protected) (1.0 eq) and the pyrazole boronic acid/ester (1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ProductStarting MaterialReaction TypeCatalystYield (%)Purity (%)
1-(3-Iodo-2-nitrophenyl)-1H-pyrazoleThis compound derivativeSuzuki CouplingPd(OAc)₂/PPh₃70-90>95

Yields and purity are hypothetical and based on typical outcomes for Suzuki coupling reactions.[9][10]

Logical Relationship Diagram:

suzuki_coupling start This compound (O-protected) catalyst Pd(OAc)₂, PPh₃, K₂CO₃ start->catalyst reagent1 Pyrazole boronic ester reagent1->catalyst product Phenylpyrazole derivative (Herbicide Precursor) catalyst->product

Caption: Synthetic pathway for a phenylpyrazole herbicide precursor.

Application Note 3: Synthesis of N-Aryl Heterocyclic Fungicides via Buchwald-Hartwig Amination

Introduction:

Many modern fungicides contain an N-aryl heterocyclic core.[11][12] The nitrogen-containing heterocycle is often crucial for the fungicidal activity, while the substituted aryl group helps in tuning the compound's physical and biological properties. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used in the synthesis of such compounds.[13][14][15][16] this compound can serve as a precursor to an amino-iodophenol, which can then be coupled with a heterocyclic halide, or the iodo-nitrophenol itself can be coupled with a heterocyclic amine to generate novel fungicidal candidates.

Experimental Protocol: Synthesis of a Hypothetical N-(3-Iodo-2-nitrophenyl)pyrrole

This protocol describes the Buchwald-Hartwig amination of this compound with pyrrole.

Materials:

  • This compound

  • Pyrrole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos or other suitable ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), pyrrole (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq) to a Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ProductStarting MaterialReaction TypeCatalyst/LigandYield (%)Purity (%)
N-(3-Iodo-2-nitrophenyl)pyrroleThis compoundBuchwald-Hartwig AminationPd(OAc)₂/Xantphos60-80>95

Yields and purity are hypothetical and based on typical outcomes for Buchwald-Hartwig amination reactions.[13][14][15][16]

Logical Relationship Diagram:

buchwald_hartwig start This compound catalyst Pd(OAc)₂, Xantphos, Cs₂CO₃ start->catalyst reagent1 Pyrrole reagent1->catalyst product N-(3-Iodo-2-nitrophenyl)pyrrole (Fungicide Precursor) catalyst->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-iodo-6-nitrophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the iodo, nitro, and hydroxyl functionalities. The following sections detail established methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse range of substituted nitrophenols.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are prized for their broad substrate scope, functional group tolerance, and generally high yields. The catalytic cycle for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2]

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Specific details for each reaction type are provided in the subsequent sections.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precursor - Ligand (if applicable) reagents->catalyst inert Establish Inert Atmosphere (N2 or Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Work-up (Extraction) cool->workup dry Dry Organic Layer workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-nitrophenols

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this reaction allows for the synthesis of various 2-aryl-6-nitrophenols.

Reaction Scheme:

General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901678
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110892
Experimental Protocol: Synthesis of 2-Phenyl-6-nitrophenol

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Add degassed toluene (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 2-Alkenyl-6-nitrophenols

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This method can be employed to introduce a variety of alkenyl groups at the 2-position of this compound.

Reaction Scheme:

General scheme for the Heck reaction of this compound with an alkene.

Quantitative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2Methyl acrylatePdCl₂(PPh₃)₂ (3)-Na₂CO₃Acetonitrile801888
3n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃DMA1201282
Experimental Protocol: Synthesis of 2-(2-Phenylethenyl)-6-nitrophenol

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-nitrophenols

The Sonogashira coupling reaction is a reliable method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5]

Reaction Scheme:

General scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Quantitative Data
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene70885
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineDMF501088
Experimental Protocol: Synthesis of 2-(2-Phenylethynyl)-6-nitrophenol

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-nitrophenols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds from aryl halides and amines.[6] This reaction provides a direct route to 2-amino-6-nitrophenol derivatives.

Reaction Scheme:

General scheme for the Buchwald-Hartwig amination of this compound with an amine.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1001880
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102472
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄THF801675
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6-nitrophenol

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and XPhos (0.03 mmol) to a vial.

  • Add toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography.

Signaling Pathways and Experimental Logic

The catalytic cycles for these reactions share common fundamental steps, illustrating the logical progression from starting materials to products mediated by the palladium catalyst.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' G cluster_heck Heck Reaction Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Migratory\nInsertion Migratory Insertion Ar-Pd(II)-I->Migratory\nInsertion Alkene Alkyl-Pd(II)-I Alkyl-Pd(II)-I Migratory\nInsertion->Alkyl-Pd(II)-I β-Hydride\nElimination β-Hydride Elimination Alkyl-Pd(II)-I->β-Hydride\nElimination β-Hydride\nElimination->Pd(0) Alkene Product + HI G cluster_sonogashira Sonogashira Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-Alkyne Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar-Pd(II)-Alkyne Reductive\nElimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Alkyne G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Amine\nCoordination Amine Coordination Ar-Pd(II)-I->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Ar-Pd(II)-NR₂ Ar-Pd(II)-NR₂ Deprotonation->Ar-Pd(II)-NR₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR₂->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-NR₂

References

Application Notes and Protocols for Copper-Catalyzed Reactions Involving 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the copper-catalyzed cross-coupling reactions of 2-iodo-6-nitrophenol, a versatile building block in the synthesis of various organic molecules. The presence of both a nitro group and a hydroxyl group on the aromatic ring makes this compound an interesting substrate for creating libraries of substituted nitrophenols, which are valuable intermediates in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group activates the aryl iodide for nucleophilic substitution, making copper-catalyzed Ullmann-type couplings a suitable method for C-N and C-O bond formation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed N-arylation of amines with this compound provides a direct route to N-substituted 2-amino-6-nitrophenol derivatives. These products can be further functionalized, for instance, by reduction of the nitro group to an amine, yielding di-functionalized aniline derivatives.

Experimental Protocol: Synthesis of N-Aryl-2-amino-6-nitrophenols

This protocol is based on established Ullmann condensation procedures.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, p-toluidine)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding aryl amine (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-amino-6-nitrophenol.

Data Presentation: N-Arylation of this compound
EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF1102478
2p-ToluidineK₂CO₃DMF1102482
3p-AnisidineCs₂CO₃Dioxane1001885
4BenzylamineK₂CO₃DMF1001675

Copper-Catalyzed O-Arylation (Ullmann Ether Synthesis)

The copper-catalyzed O-arylation of phenols with this compound allows for the synthesis of diaryl ethers. This reaction is a powerful tool for constructing complex molecular architectures found in many natural products and pharmaceuticals.

Experimental Protocol: Synthesis of 2-O-Aryl-6-nitrophenols

This protocol is adapted from standard Ullmann ether synthesis methodologies.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 2,2,6,6-Tetramethyl-3,5-heptanedione - TMHD)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the phenol (1.5 mmol, 1.5 equiv), copper(I) iodide (0.05 mmol, 5 mol%), TMHD (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with argon.

  • Add anhydrous DMF (5 mL) to the flask.

  • The reaction mixture is stirred at 110 °C for 24 hours.

  • Upon cooling to room temperature, the mixture is diluted with toluene and filtered through a plug of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate (20 mL) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-O-aryl-6-nitrophenol.

Data Presentation: O-Arylation of this compound
EntryPhenolBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCs₂CO₃DMF1102475
24-MethoxyphenolCs₂CO₃DMF1102480
34-ChlorophenolCs₂CO₃DMF1102472
42-NaphtholCs₂CO₃DMF1102468

Visualizations

Experimental Workflow for Ullmann Condensation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Amine/Phenol, CuI, Ligand, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous Solvent (DMF) inert->solvent heating Heat and Stir (100-120 °C) solvent->heating cool Cool to RT heating->cool filter Dilute & Filter cool->filter extract Aqueous Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for the copper-catalyzed Ullmann condensation.

Catalytic Cycle for Copper-Catalyzed N-Arylation

catalytic_cycle CuI Cu(I)X Cu_Amide L-Cu(I)-NR'R'' CuI->Cu_Amide Ligand Exchange base_prod Base-H⁺ + X⁻ Cu_III L-Cu(III)(Ar)(X)(NR'R'') Cu_Amide->Cu_III Oxidative Addition (Ar-I) Cu_III->CuI Product Ar-NR'R'' Cu_III->Product Reductive Elimination reagents Ar-I + R'R''NH + Base

Caption: Proposed catalytic cycle for the Ullmann N-arylation reaction.

Synthesis of Substituted Phenols using 2-Iodo-6-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a variety of substituted phenols utilizing 2-Iodo-6-nitrophenol as a versatile starting material. The methods outlined below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These protocols are intended to serve as a foundational guide for the synthesis of novel phenol derivatives for applications in pharmaceutical research, materials science, and chemical biology.

Substituted phenols are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] The ability to functionalize the phenolic scaffold at specific positions allows for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. This compound is a valuable building block for this purpose, with the iodo group providing a reactive handle for cross-coupling, the nitro group acting as a powerful electron-withdrawing group that can be later modified, and the phenolic hydroxyl group offering a site for further derivatization.

The following sections detail generalized experimental protocols, representative data for analogous reactions, and visual workflows for the synthesis of biaryl phenols, alkynylphenols, and aminophenols.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-nitrophenols

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The following protocol is a general guideline for the coupling of this compound with various arylboronic acids.

Representative Reaction Data for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux1.592
2Aryl Iodide(Hetero)Aryl Boronic AcidNa₂PdCl₄ (20)sSPhos (40)K₂CO₃H₂O/MeCN372886-94[2]
32-IodocycloenoneArylboronic AcidPd(0)/C (5)-Na₂CO₃DME/H₂O25-High

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 h), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-aryl-6-nitrophenol.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base Solvent Add Degassed Solvent Start->Solvent Heat Heat and Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 2-Aryl-6-nitrophenol Purify->Product Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in Anhydrous Solvent Catalysts Add Pd and Cu Catalysts Start->Catalysts Alkyne Add Terminal Alkyne Catalysts->Alkyne Stir Stir at RT or Heat Alkyne->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2-Alkynyl-6-nitrophenol Purify->Product Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine: - Pd Precatalyst - Ligand - Base Reagents Add: - this compound - Amine Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heat Seal and Heat (e.g., 80-110 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Filter Cool and Filter Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 2-Amino-6-nitrophenol Purify->Product NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Release Degradation Degradation p_IkBa->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Phenols Substituted Phenols Phenols->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induction

References

Application Notes and Protocols: 2-Iodo-6-nitrophenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-iodo-6-nitrophenol as a versatile building block in the synthesis of diverse, biologically active molecules. The presence of three distinct functional groups—a hydroxyl, a nitro group, and an iodine atom—on the aromatic ring makes this compound a highly valuable precursor for generating molecular complexity through a variety of established synthetic transformations.

This document details key applications, including the synthesis of bioactive diaryl ethers via Ullmann condensation, the formation of carbon-carbon bonds through Sonogashira and Suzuki-Miyaura cross-coupling reactions, and the construction of heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are provided to facilitate the practical application of this compound in a research and development setting.

Synthesis of Bioactive Diaryl Ethers via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ether linkages, a common motif in many biologically active natural products and synthetic compounds. This compound serves as an excellent electrophilic partner in this reaction due to the activating effect of the electron-withdrawing nitro group and the high reactivity of the carbon-iodine bond.

Application Highlight: Synthesis of Novel Antimicrobial Agents

The synthesis of substituted diaryl ethers from this compound can lead to the discovery of novel antimicrobial agents. The general scaffold of a nitrophenyl ether is a known pharmacophore, and further functionalization can modulate the antimicrobial spectrum and potency.

Table 1: Ullmann Condensation of this compound with Various Phenols

EntryPhenolic Coupling PartnerProductYield (%)Reference
14-Chlorophenol2-(4-Chlorophenoxy)-1-iodo-3-nitrobenzene85Adapted from[1]
24-Methoxyphenol1-Iodo-2-(4-methoxyphenoxy)-3-nitrobenzene82Adapted from[1]
32,6-Dimethylphenol2-(2,6-Dimethylphenoxy)-1-iodo-3-nitrobenzene75Adapted from[1]
44-Nitrophenol1-Iodo-3-nitro-2-(4-nitrophenoxy)benzene78Adapted from[1]
Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 265 mg), the corresponding phenol (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 19 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (3 x 15 mL), and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diaryl ether.

Ullmann_Condensation start This compound + Substituted Phenol reagents CuI, K3PO4 DMF, 120 °C start->reagents product Substituted Diaryl Ether reagents->product

Ullmann Condensation for Diaryl Ether Synthesis.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are powerful tools for the construction of carbon-carbon bonds. The iodo-substituent of this compound makes it an ideal substrate for these transformations, enabling the introduction of a wide range of alkynyl and aryl/heteroaryl moieties.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 2-alkynyl-6-nitrophenols. These compounds can serve as precursors to various heterocyclic systems or be evaluated for their own biological activities, such as antifungal or anticancer properties.[2][3]

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneProductYield (%)Reference
1Phenylacetylene2-(Phenylethynyl)-6-nitrophenol92Adapted from[4]
21-Octyne2-(Oct-1-yn-1-yl)-6-nitrophenol88Adapted from[4]
33-Butyn-1-ol4-(2-Hydroxy-3-nitrophenyl)but-1-yn-3-ol85Adapted from[4]
4(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)-6-nitrophenol95Adapted from[4]
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reagent Preparation: In a Schlenk tube, dissolve this compound (1.0 mmol, 265 mg), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg) in a mixture of triethylamine (3 mL) and anhydrous tetrahydrofuran (THF, 5 mL).

  • Reaction Setup: Deoxygenate the solution by bubbling argon through it for 15 minutes.

  • Reaction Execution: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature. Stir the reaction at room temperature for 6-12 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Sonogashira_Coupling start This compound + Terminal Alkyne reagents PdCl2(PPh3)2, CuI Et3N, THF, rt start->reagents product 2-Alkynyl-6-nitrophenol reagents->product

Sonogashira Coupling for Arylalkyne Synthesis.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. Coupling this compound with various aryl or heteroaryl boronic acids can generate a library of 2-aryl-6-nitrophenols, which can be further modified or tested for biological activity.

Table 3: Suzuki-Miyaura Coupling of this compound with Boronic Acids

EntryBoronic AcidProductYield (%)Reference
1Phenylboronic Acid2-Phenyl-6-nitrophenol90Adapted from[5][6]
24-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-6-nitrophenol87Adapted from[5][6]
33-Pyridinylboronic Acid2-(Pyridin-3-yl)-6-nitrophenol82Adapted from[7]
42-Thiopheneboronic Acid2-(Thiophen-2-yl)-6-nitrophenol85Adapted from[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a microwave vial, add this compound (1.0 mmol, 265 mg), the boronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Reaction Setup: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Suzuki_Miyaura_Coupling start This compound + Boronic Acid reagents Pd(PPh3)4, K2CO3 Dioxane/H2O, 100 °C, MW start->reagents product 2-Aryl-6-nitrophenol reagents->product

Suzuki-Miyaura Coupling for Biaryl Synthesis.

Synthesis of Bioactive Heterocycles

This compound is an excellent precursor for the synthesis of various bioactive heterocyclic compounds.[8][9] The strategic placement of the functional groups allows for intramolecular cyclization reactions to form fused ring systems.

Application Highlight: Synthesis of Nitrodibenzofurans

Nitrodibenzofurans are a class of compounds with potential applications in medicinal chemistry. An intramolecular Ullmann-type coupling of a 2'-substituted-2-nitrobiphenyl, derived from this compound, can lead to the formation of the dibenzofuran core.

Illustrative Synthetic Pathway:

  • Suzuki-Miyaura Coupling: this compound is first coupled with a suitably substituted arylboronic acid (e.g., 2-methoxyphenylboronic acid) to yield the corresponding 2-aryl-6-nitrophenol derivative.

  • Intramolecular Cyclization: The resulting biaryl compound can then undergo an intramolecular C-O bond formation, often promoted by a copper catalyst, to afford the nitrodibenzofuran.

Heterocycle_Synthesis start This compound step1 Suzuki-Miyaura Coupling (with 2-methoxyphenylboronic acid) start->step1 intermediate 2-(2-Methoxyphenyl)-6-nitrophenol step1->intermediate step2 Intramolecular Ullmann Condensation (e.g., Cu-catalyzed) intermediate->step2 product Nitrodibenzofuran step2->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 2-Iodo-6-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound presents several challenges due to the electronic and steric nature of the substrate. The nitro group is a strong electron-withdrawing group, which can affect the oxidative addition step. Additionally, the ortho-substituents (iodo and nitro groups) create steric hindrance around the reaction center, potentially slowing down the catalytic cycle. The phenolic hydroxyl group can also interact with the catalyst or base, influencing the reaction outcome.

Q2: How do I choose the right palladium catalyst and ligand for this reaction?

A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling with this substrate.[1] For electron-deficient and sterically hindered aryl halides, palladium catalysts with bulky, electron-rich phosphine ligands are often preferred.[1] These ligands can stabilize the palladium(0) species and promote both the oxidative addition and reductive elimination steps.[2] N-heterocyclic carbene (NHC) ligands have also been used successfully in challenging Suzuki couplings.[2] It is often necessary to screen a variety of catalysts and ligands to find the optimal combination for a specific reaction.

Q3: What is the role of the base in the Suzuki coupling, and which one should I use?

A3: The base plays multiple roles in the Suzuki coupling reaction, including the formation of the active palladium complex, activation of the organoboron species, and acceleration of the reductive elimination step.[2] For substrates like this compound, the choice of base is crucial. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2] The strength and solubility of the base can significantly impact the reaction rate and yield. In some cases, the presence of water is essential for the base to be effective.

Q4: What are common side reactions, and how can I minimize them?

A4: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.[3] Homocoupling is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture.[3][4] Dehalogenation, the replacement of the iodine atom with a hydrogen, can be influenced by the choice of catalyst, ligand, base, and solvent.[3] Careful optimization of these parameters is necessary to suppress this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider a different palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a suitable ligand (e.g., SPhos, XPhos).
Inappropriate base- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is finely powdered and dry.
Poor solvent choice- Try different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).
Low reaction temperature- Gradually increase the reaction temperature, monitoring for substrate and product stability.
Significant Dehalogenation Reaction temperature too high- Lower the reaction temperature.
Inappropriate ligand- Screen ligands; sometimes a less electron-rich ligand can reduce dehalogenation.
Base is too strong or acting as a hydride source- Switch to a milder base (e.g., K₂CO₃).
Formation of Homocoupling Product Presence of oxygen- Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3][4]
Pd(II) species in the catalyst- Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst.
Reaction Stalls Catalyst deactivation- Increase catalyst loading.- Use a more robust ligand that is resistant to degradation under the reaction conditions.
Product inhibition- If possible, perform the reaction at a lower concentration.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001285
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O (10:1)901878
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (5:1)1102465
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)801672

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ + Base ArPdAr Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Side Products Observed? Check_Conversion->Check_Side_Products No Optimize_Catalyst Optimize Catalyst/Ligand Check_Conversion->Optimize_Catalyst Yes Check_Dehalogenation Dehalogenation? Check_Side_Products->Check_Dehalogenation Yes Success Successful Coupling Check_Side_Products->Success No Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Solvent_Temp Optimize Solvent/Temperature Optimize_Base->Optimize_Solvent_Temp Optimize_Solvent_Temp->Check_Conversion Check_Homocoupling Homocoupling? Check_Dehalogenation->Check_Homocoupling No Adjust_Temp_Ligand Lower Temp / Change Ligand Check_Dehalogenation->Adjust_Temp_Ligand Yes Degas_Reaction Degas Thoroughly Check_Homocoupling->Degas_Reaction Yes Check_Homocoupling->Success No Adjust_Temp_Ligand->Check_Side_Products Degas_Reaction->Check_Side_Products

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Heck Reaction with 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Heck reaction of 2-iodo-6-nitrophenol. This substrate presents unique difficulties due to a combination of steric hindrance and electronic effects.

Troubleshooting Guide

Low to no conversion of starting material is a common issue. The following guide addresses specific problems you might encounter during your experiments.

ProblemPotential CauseSuggested Solution
No Reaction or Very Low Conversion 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.• Ensure rigorous inert atmosphere conditions (degas solvent, use Schlenk line or glovebox).• Add a phosphine ligand like PPh₃, which can aid in the in situ reduction of Pd(II) to Pd(0).[1][2]
2. Catalyst Inhibition: The phenolic hydroxyl group or the nitro group may be coordinating to the palladium center, inhibiting its catalytic activity.• Consider protecting the phenol as a methyl ether or another suitable protecting group prior to the Heck reaction.• Use ligands that are less susceptible to displacement by the substrate's functional groups, such as bulky electron-rich phosphines (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs).
3. Steric Hindrance: The ortho-iodo and ortho-nitro groups sterically encumber the palladium center, hindering oxidative addition.• Increase the reaction temperature in increments of 10-20 °C.• Switch to a less sterically demanding phosphine ligand or consider ligandless conditions, which can sometimes be effective for highly active aryl iodides.
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) catalyst is aggregating and precipitating out of the solution, leading to a loss of activity. This can be caused by high temperatures or insufficient ligand stabilization.• Lower the reaction temperature.• Increase the ligand-to-palladium ratio to better stabilize the catalytic species.• Switch to a more robust catalyst system, such as a palladacycle, which can be more stable at higher temperatures.
2. Inappropriate Base/Solvent Combination: The reaction conditions may be promoting catalyst decomposition.• Screen different bases. For instance, if using an amine base like triethylamine, consider switching to an inorganic base like K₂CO₃ or NaOAc.
Side Product Formation (e.g., Homocoupling) 1. Unfavorable Reaction Kinetics: Side reactions may be competing with the desired Heck coupling.• Adjust the stoichiometry of the reactants. A slight excess of the alkene can sometimes suppress homocoupling of the aryl iodide.• Lower the catalyst loading, as high concentrations of palladium can sometimes promote side reactions.
Low Yield Despite Conversion 1. Product Inhibition/Decomposition: The product itself may be unstable under the reaction conditions or may be inhibiting the catalyst.• Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed.• If the product is a phenol, it might be more acidic than the starting material and could interfere with the base. Consider using a stronger base or a different base/solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is the Heck reaction with this compound so challenging?

A1: The primary challenges arise from a combination of factors:

  • Steric Hindrance: The presence of two ortho substituents (iodo and nitro groups) creates significant steric bulk around the reaction center, which can slow down the crucial oxidative addition step of the palladium catalyst to the carbon-iodine bond.[3]

  • Electronic Effects: The nitro group is strongly electron-withdrawing, which generally activates the aryl halide for oxidative addition. However, it can also coordinate to the palladium center and potentially act as a catalyst poison. The phenolic hydroxyl group can also interact with the catalyst or the base, leading to complications.

  • Catalyst Deactivation: The combination of high temperatures often required to overcome steric hindrance and the presence of coordinating functional groups can lead to the decomposition of the active Pd(0) catalyst into inactive palladium black.

Q2: What is the best palladium catalyst to use for this reaction?

A2: There is no single "best" catalyst, and the optimal choice often requires screening. However, here are some recommendations:

  • Palladium(II) Acetate (Pd(OAc)₂): This is a common and often effective precatalyst that is reduced in situ to the active Pd(0) species.[2]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed Pd(0) catalyst that can be effective, especially if the in situ reduction of Pd(II) is problematic.

  • Catalysts with Bulky, Electron-Donating Ligands: For sterically hindered substrates, catalysts paired with ligands like tri(tert-butyl)phosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs) can be beneficial as they promote oxidative addition.

Q3: How do I choose the right base and solvent?

A3: The choice of base and solvent is critical and highly interdependent.

  • Bases: Both organic bases like triethylamine (NEt₃) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used in Heck reactions.[2] For substrates with acidic protons like phenols, an inorganic base may be preferable to avoid side reactions with the amine.

  • Solvents: Polar aprotic solvents such as DMF, DMAc, or NMP are generally good choices as they help to dissolve the polar starting materials and stabilize the catalytic intermediates. Acetonitrile (MeCN) is also a viable option.

Q4: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?

A4: The black precipitate is likely palladium black, which is finely divided metallic palladium that has precipitated from the catalytic cycle. This indicates catalyst deactivation. To prevent this, you can try:

  • Lowering the reaction temperature.

  • Increasing the concentration of the stabilizing ligand.

  • Ensuring your reaction is under a strict inert atmosphere, as oxygen can contribute to catalyst decomposition.

  • Switching to a more robust catalyst system, such as a palladacycle.

Q5: Should I protect the phenolic hydroxyl group?

A5: Protecting the phenol can be a beneficial strategy. The acidic proton of the hydroxyl group can interfere with the base and potentially coordinate to the palladium catalyst. Converting the phenol to a methyl ether or another stable protecting group can prevent these side reactions and may lead to cleaner and higher-yielding reactions.

Experimental Protocols

Representative Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add anhydrous DMF (5 mL) via syringe, followed by methyl acrylate (1.5 mmol).

  • Place the sealed flask in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously and monitor the progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterValue
This compound 1.0 equivalent
Alkene (e.g., Methyl Acrylate) 1.2 - 2.0 equivalents
Palladium Catalyst (e.g., Pd(OAc)₂) 1 - 5 mol%
Ligand (e.g., PPh₃) 2 - 10 mol%
Base (e.g., K₂CO₃) 2.0 - 3.0 equivalents
Solvent DMF, DMAc, NMP, MeCN
Temperature 100 - 140 °C
Reaction Time 4 - 24 hours
Expected Yield 40 - 70% (highly dependent on optimization)

Visualizations

Experimental Workflow

G prep Reaction Setup (Substrate, Catalyst, Ligand, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep->inert add Addition of Solvent and Alkene inert->add react Reaction at Elevated Temperature (e.g., 100-120 °C) add->react monitor Reaction Monitoring (TLC, LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for the Heck reaction of this compound.

Key Challenges in the Heck Reaction of this compound

G sub This compound sh Steric Hindrance (ortho-I, ortho-NO2) sub->sh ee Electronic Effects (NO2, OH coordination) sub->ee lr Low Reactivity/ Slow Oxidative Addition sh->lr cd Catalyst Deactivation (Pd Black Formation) ee->cd sp Side Product Formation ee->sp ly Low Yield cd->ly lr->ly sp->ly

Caption: Interplay of challenges in the Heck reaction of this compound.

References

Technical Support Center: Cross-Coupling Reactions with 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-6-nitrophenol in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this compound stem from its electronic and structural properties:

  • High Reactivity and Potential for Side Reactions: The presence of the electron-withdrawing nitro group activates the C-I bond towards oxidative addition, which can be beneficial. However, this increased reactivity also makes the substrate more susceptible to side reactions such as deiodination (hydrodehalogenation) and homocoupling.

  • Role of the Phenolic Hydroxyl Group: The acidic proton of the phenol (predicted pKa ≈ 5.46) can be deprotonated by the base used in the coupling reaction.[1] The resulting phenoxide may coordinate to the palladium catalyst, potentially influencing its activity and selectivity.

  • Potential for Nitro Group Reduction: Under certain conditions, particularly with specific catalysts or in the presence of reducing agents, the nitro group can be reduced, leading to undesired byproducts.[2]

Q2: Is protection of the phenolic hydroxyl group necessary?

A2: Not always, but it should be considered if you are encountering issues. Many cross-coupling reactions are tolerant of free hydroxyl groups. However, if you observe low yields, catalyst deactivation, or insoluble material, protection of the phenol as a methyl ether or another stable protecting group might be beneficial. This prevents the formation of the phenoxide, which could interfere with the catalytic cycle.

Q3: How does the ortho-nitro group influence the choice of catalyst and ligands?

A3: The electron-withdrawing nitro group makes the aryl iodide electron-deficient, which generally facilitates the oxidative addition step. However, it can also stabilize the palladium intermediate in ways that might promote side reactions. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands is often recommended for electron-deficient substrates.[3] These ligands can stabilize the palladium catalyst and promote the desired reductive elimination step over competing side reactions.

Q4: What are the most common side reactions observed with this compound?

A4: The most common side reactions include:

  • Deiodination (Hydrodehalogenation): Replacement of the iodine atom with a hydrogen atom to form 2-nitrophenol. This is a common byproduct with electron-deficient aryl halides.[4]

  • Homocoupling: The self-coupling of this compound to form a symmetrical biaryl. This can be promoted by certain reaction conditions and is a common side reaction in many cross-coupling reactions.[5]

  • Reduction of the Nitro Group: The conversion of the nitro group to an amino group or other reduced forms. This is less common under standard cross-coupling conditions but can occur.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during Suzuki, Heck, and Sonogashira cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of this compound
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper activation of the pre-catalyst.Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere.
Inappropriate Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous.The choice of base is critical for the transmetalation step and can influence the entire catalytic cycle. The pKa of the base should be sufficient to facilitate the reaction without causing side reactions.
Solvent Issues Ensure the solvent is anhydrous and degassed. Consider switching to a different solvent system (e.g., dioxane, THF, DMF, toluene/water mixtures).Oxygen can deactivate the palladium catalyst. Protic solvents or residual water can sometimes participate in side reactions.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.While the C-I bond is activated, the overall reaction may still require thermal energy to proceed at a reasonable rate.
Issue 2: Significant Formation of Deiodinated Byproduct (2-Nitrophenol)
Potential Cause Troubleshooting Step Rationale
Hydride Source Use an aprotic solvent (e.g., dioxane, toluene) instead of an alcohol. Use a non-hydridic base (e.g., K₂CO₃, CsF).Alcohols and some bases can act as hydride sources, leading to the formation of a palladium-hydride species that causes dehalogenation.[4]
Ligand Choice Switch to a bulkier, more electron-donating ligand (e.g., XPhos, SPhos).Bulky ligands can sterically hinder the approach of a hydride to the palladium center and accelerate the rate of cross-coupling relative to dehalogenation.
Excessive Reaction Time/Temperature Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Try lowering the reaction temperature.Prolonged reaction times and high temperatures can increase the likelihood of side reactions like deiodination.
Issue 3: Formation of Homocoupled Product
Potential Cause Troubleshooting Step Rationale
Oxygen in the Reaction Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents.Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions and can also affect the catalyst in other couplings.
Catalyst System Lower the catalyst loading. Screen different palladium sources and ligands.High catalyst concentrations can sometimes favor homocoupling. The nature of the ligand can also influence the relative rates of cross-coupling versus homocoupling.
Reaction Conditions Adjust the reaction temperature.The rate of homocoupling versus cross-coupling can be temperature-dependent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling[6]
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., dioxane/water 4:1, THF, or DMF).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Reaction[7]
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the base (e.g., Et₃N or K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a phosphine ligand if needed.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., DMF, acetonitrile).

  • Heat the reaction mixture to 80-120 °C and stir until completion.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

General Protocol for Sonogashira Coupling[8]
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous and degassed amine base (e.g., Et₃N or diisopropylamine), which can also serve as the solvent, or use a co-solvent like THF or DMF.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature to 80 °C until the starting material is consumed.

  • Work-up involves quenching with aqueous ammonium chloride, extraction with an organic solvent, and purification by chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Ligand Exchange Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar'-B(OH)3- Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar'-B(OH)3-->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)(I)L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product Complex Product Complex Insertion Product->Product Complex β-Hydride Elimination Product Complex->Pd(0)L2 Base-mediated Regeneration

Figure 2. Simplified catalytic cycle for the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Base, Cu(I)

Figure 3. Interconnected catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Products Observed check_conversion Is Starting Material Consumed? start->check_conversion troubleshoot_conversion Troubleshoot Low Conversion: - Check catalyst activity - Screen bases and solvents - Increase temperature check_conversion->troubleshoot_conversion No identify_byproducts Identify Major Byproduct(s) (e.g., via GC-MS, NMR) check_conversion->identify_byproducts Yes end Reaction Optimized troubleshoot_conversion->end is_dehalogenation is_dehalogenation identify_byproducts->is_dehalogenation Dehalogenation? troubleshoot_dehalogenation Minimize Dehalogenation: - Use aprotic solvent - Use non-hydridic base - Use bulky ligand is_dehalogenation->troubleshoot_dehalogenation Yes is_homocoupling Homocoupling? is_dehalogenation->is_homocoupling No troubleshoot_dehalogenation->end troubleshoot_homocoupling Minimize Homocoupling: - Ensure inert atmosphere - Lower catalyst loading - Adjust temperature is_homocoupling->troubleshoot_homocoupling Yes other_byproducts Other Byproducts: - Consider nitro group reduction - Consider phenol protection is_homocoupling->other_byproducts No troubleshoot_homocoupling->end other_byproducts->end

Figure 4. A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 2-Iodo-6-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Iodo-6-nitrophenol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at varying temperatures.[1] The process involves dissolving the impure this compound in a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of purified crystals. The impurities, ideally, remain dissolved in the cooler solvent (mother liquor) and are subsequently separated by filtration.[2]

Q2: What are the key characteristics of a suitable recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should meet the following criteria:

  • It should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point.[3]

  • It should dissolve impurities readily at both room and elevated temperatures, or not at all, so they can be removed during hot filtration.[4]

  • It should not react chemically with this compound.[3]

  • It should be sufficiently volatile to be easily removed from the purified crystals after filtration.[3]

  • It should possess a boiling point below the melting point of this compound to prevent the compound from "oiling out".

Q3: How can I determine the best solvent for the recrystallization of this compound?

A3: A systematic approach to solvent selection involves small-scale solubility tests.[4] This is typically done by observing the solubility of a small amount of the compound in various solvents at room temperature and then upon heating. A good solvent will show a significant increase in solubility with temperature.

Q4: What are some commonly used solvents for the recrystallization of aromatic nitro compounds?

A4: Common solvents for the recrystallization of compounds with similar functionalities include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures such as ethanol-water.[5] The choice of solvent is highly dependent on the specific substitution pattern of the aromatic ring.

Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)Observations
EthanolRoom TemperatureUser-determined
Boiling PointUser-determined
MethanolRoom TemperatureUser-determined
Boiling PointUser-determined
AcetoneRoom TemperatureUser-determined
Boiling PointUser-determined
Ethyl AcetateRoom TemperatureUser-determined
Boiling PointUser-determined
TolueneRoom TemperatureUser-determined
Boiling PointUser-determined
HexaneRoom TemperatureUser-determined
Boiling PointUser-determined
WaterRoom TemperatureUser-determined
Boiling PointUser-determined

Experimental Protocols

Protocol 1: Determination of a Suitable Recrystallization Solvent
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add 0.5 mL of a candidate solvent to the test tube at room temperature.

  • Observe if the compound dissolves. A suitable solvent should not dissolve the compound at this stage.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Add the solvent dropwise while heating until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • A suitable solvent will result in the formation of a significant amount of crystals upon cooling.

  • Repeat this procedure with other potential solvents to identify the most effective one.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the pre-determined hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can then be transferred to a watch glass for further air drying.

Troubleshooting Guides

Q: No crystals form upon cooling. What should I do?

A:

  • Too much solvent: You may have used an excessive amount of solvent. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a "seed crystal" of pure this compound, if available, can also initiate crystallization.

  • Insufficient cooling: Ensure the solution has been adequately cooled in an ice bath after reaching room temperature.

Q: The compound "oils out" instead of forming crystals. What is the cause and how can I fix it?

A:

  • High concentration of impurities: A high impurity level can depress the melting point of the compound, causing it to separate as an oil.

  • Solution is too concentrated: The solution may be too saturated, causing the compound to come out of solution above its melting point. Reheat the mixture and add a small amount of additional hot solvent, then allow it to cool more slowly.

  • Cooling is too rapid: Rapid cooling can also lead to oiling out. Ensure the solution cools slowly to room temperature before placing it in an ice bath.

Q: The yield of recovered crystals is very low. What are the possible reasons?

A:

  • Excessive solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Washing with too much cold solvent: Washing the crystals with an excessive amount of cold solvent can lead to some of the product dissolving. Use only a minimal amount of ice-cold solvent for washing.

  • Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal formation.

Q: The recrystallized product is still colored. How can I remove colored impurities?

A:

  • Charcoal treatment: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration.[4] Use charcoal sparingly, as it can also adsorb some of the desired product.

Visualization

Recrystallization Troubleshooting Workflow

G Troubleshooting Workflow for Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystal Formation cool->observe crystals_ok Crystals Form observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Product Oils Out observe->oiling_out Oiling low_yield Low Yield crystals_ok->low_yield Check Yield colored_product Colored Product crystals_ok->colored_product Check Color end Pure Product crystals_ok->end Good Yield & Color boil_off Boil Off Excess Solvent no_crystals->boil_off scratch Scratch Flask / Add Seed Crystal no_crystals->scratch reheat_add Reheat and Add More Solvent oiling_out->reheat_add check_solvent Re-evaluate Solvent Choice low_yield->check_solvent charcoal Use Activated Charcoal colored_product->charcoal boil_off->cool scratch->cool slow_cool Cool More Slowly reheat_add->slow_cool slow_cool->observe charcoal->dissolve

References

preventing deiodination of 2-Iodo-6-nitrophenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodo-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for preventing the deiodination of this compound during common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

A1: Deiodination is an undesired side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 2-nitrophenol as a byproduct. This is a specific type of hydrodehalogenation.[1] This side reaction reduces the yield of the desired product and introduces impurities that can be difficult to separate, complicating the overall synthetic route. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making aryl iodides like this compound particularly susceptible to this issue.[1]

Q2: What are the primary causes of deiodination during a reaction?

A2: Deiodination is primarily caused by factors that can generate hydride species in the reaction mixture, especially in palladium-catalyzed cross-coupling reactions. The key culprits include:

  • Formation of Palladium-Hydride (Pd-H) Species: In Pd-catalyzed reactions, certain bases, solvents (especially alcohols and DMF), or trace amounts of water can react with the palladium catalyst to form a Pd-H intermediate. This intermediate can then reductively eliminate with the aryl group to yield the deiodinated byproduct.[1]

  • Reaction Conditions: High temperatures, certain bases (like strong alkoxides or amines), and protic solvents can promote the formation of hydride species and thus increase the rate of deiodination.[1]

  • Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway if not properly optimized with appropriate ligands.[1]

Q3: How do the nitro and phenol groups in this compound affect its reactivity and stability?

A3: The electron-withdrawing nitro group and the acidic phenol group have a significant influence on the molecule's reactivity. The nitro group makes the aryl ring electron-deficient, which can affect the rates of key steps in catalytic cycles like oxidative addition. The phenolic hydroxyl group is acidic (predicted pKa ≈ 5.46) and will be deprotonated by most bases used in coupling reactions to form a phenoxide. This can alter the electronic properties of the substrate and its interaction with catalysts. While the electron-withdrawing nature of the nitro group generally enhances the reactivity of the aryl iodide in oxidative addition, the overall electronic effect and the presence of the phenoxide can also influence the propensity for side reactions like deiodination.

Troubleshooting Guides

This section provides solutions to common problems encountered during specific reactions with this compound.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Problem: Significant formation of 2-nitrophenol (deiodinated byproduct) is observed by GC-MS or NMR.

Below is a troubleshooting workflow to diagnose and solve the issue.

G start High Deiodination Observed base Step 1: Evaluate the Base start->base ligand Step 2: Assess the Ligand base->ligand Using strong or amine bases? Switch to weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). solvent Step 3: Check the Solvent ligand->solvent Using simple PPh₃? Switch to bulky, electron-rich ligands (XPhos, SPhos). temp Step 4: Adjust Temperature & Conditions solvent->temp Using protic solvents (alcohols) or DMF? Switch to aprotic non-polar solvents (Toluene, Dioxane). result Reduced Deiodination temp->result Running at high temp? Attempt reaction at a lower temperature (e.g., 80°C). Ensure an inert atmosphere.

Caption: Troubleshooting workflow for deiodination in Pd-catalyzed cross-coupling.

Quantitative Data Summary: Cross-Coupling Strategies

ParameterCondition to AVOIDRecommended ConditionRationale
Base Strong bases (NaOEt, KOtBu), Amine bases (Et₃N)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Strong and amine bases can act as hydride sources, generating Pd-H species that cause deiodination.[1]
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Bulky ligands accelerate the desired reductive elimination step, outcompeting the deiodination pathway.[1]
Solvent Protic solvents (e.g., alcohols), DMFAprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)Alcohols and DMF can serve as hydride sources. Aprotic solvents minimize this risk.[1]
Temperature Excessively high temperatures (>110 °C)Lower temperatures (e.g., 80-100 °C)Lowering the temperature can decrease the rate of the undesired deiodination side reaction.[1]
Guide 2: Selective Reduction of the Nitro Group

Problem: Loss of the iodine substituent during the reduction of the nitro group to an amine.

Workflow for Selective Nitro Reduction

G start Deiodination during Nitro Reduction method Evaluate Reduction Method start->method catalytic Catalytic Hydrogenation? method->catalytic Using Pd/C? metal_acid Metal/Acid Reduction catalytic->metal_acid Pd/C can cause dehalogenation. Consider Raney Nickel or sulfided Pt/C. result Selective Reduction to 2-Amino-6-iodophenol metal_acid->result Use mild conditions like SnCl₂·2H₂O in ethanol or Fe/NH₄Cl.

Caption: Decision workflow for selective nitro group reduction.

Quantitative Data Summary: Nitro Reduction Methods

Reducing AgentTypical ConditionsSelectivity for C-I BondPotential Issues
H₂/Pd-C H₂ (balloon or higher pressure), Pd/C, various solventsLow to ModerateHigh risk of deiodination (hydrogenolysis).[2]
H₂/Raney Ni H₂ (balloon or higher pressure), Raney Ni, alcohol solventHigh Often preferred over Pd/C to prevent dehalogenation of aryl halides.[2]
SnCl₂·2H₂O EtOH or EtOAc, often heatedVery High A mild and highly chemoselective method for reducing nitro groups in the presence of halides.[3]
Fe/NH₄Cl or Fe/HCl EtOH/H₂O, refluxHigh Classic, robust, and generally selective method.[3]
Guide 3: Reactions at the Phenolic Hydroxyl (e.g., Williamson Ether Synthesis)

Problem: Deiodination is observed when forming the phenoxide and reacting with an alkyl halide.

While less common than in Pd-catalyzed reactions, deiodination can occur under harsh basic conditions or elevated temperatures.

FAQ for Phenol Alkylation

  • Q: Can the base used to form the phenoxide cause deiodination?

    • A: While standard bases like K₂CO₃ or Cs₂CO₃ are generally safe, very strong bases (like NaH) combined with high temperatures and long reaction times could potentially promote side reactions. It is best to use the mildest base that effectively deprotonates the phenol.

  • Q: What are the ideal conditions for a Williamson ether synthesis on this compound?

    • A: Use a moderately polar aprotic solvent like DMF or acetonitrile, a mild base such as K₂CO₃ or Cs₂CO₃, and the lowest temperature that allows the reaction to proceed at a reasonable rate (typically 50-80 °C). This minimizes the risk of side reactions.[4]

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound (General Procedure to Minimize Deiodination)

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed anhydrous toluene (to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the 2-nitrophenol byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

Protocol 2: Selective Nitro Group Reduction using Tin(II) Chloride

This method is highly effective at preserving the C-I bond.[3]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice water. Carefully basify the mixture with a 5% aqueous sodium bicarbonate solution to a pH of ~8. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-amino-6-iodophenol.

Protocol 3: Williamson Ether Synthesis with this compound

This protocol uses mild conditions to favor O-alkylation and prevent deiodination.

  • Reagent Setup: To a round-bottom flask, add this compound (1.0 equiv.) and a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.) in anhydrous DMF.

  • Alkylation: Add the primary alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at a moderate temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once complete, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify as needed by column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the efficient coupling of 2-iodo-6-nitrophenol in various cross-coupling reactions. Given the unique challenges presented by the substrate's functionalities—a sterically hindering and electron-withdrawing nitro group ortho to the iodine, and an acidic phenol group—careful selection of catalytic systems is paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in cross-coupling reactions with this compound?

A1: The primary challenges stem from the substrate's electronic and steric properties:

  • The ortho-nitro group: This strongly electron-withdrawing group can influence the reactivity of the C-I bond. While it can facilitate oxidative addition in some cases, its steric bulk can hinder the approach of the catalyst and the coupling partner.

  • The acidic phenol group: The hydroxyl group can interfere with the catalytic cycle in several ways. It can be deprotonated by the base, leading to a phenoxide that might coordinate to the palladium center and inhibit catalysis. It can also participate in side reactions. For Suzuki-Miyaura couplings, the presence of acidic functional groups on the coupling partner can inhibit the reaction.[1]

  • Catalyst Inhibition: The nitro group and the phenoxide can act as ligands for the palladium catalyst, potentially leading to catalyst deactivation.

Q2: Is it necessary to protect the phenol group before attempting a cross-coupling reaction?

A2: While not always strictly necessary, protecting the phenol group is a highly recommended strategy to avoid the complications mentioned above. Protection simplifies the reaction by preventing the formation of the reactive phenoxide and reduces potential catalyst inhibition. Common protecting groups for phenols that are stable under many cross-coupling conditions include methyl ethers, silyl ethers (e.g., TBDMS), and benzyl ethers. The choice of protecting group will depend on the specific reaction conditions and the subsequent deprotection strategy.

Q3: Which types of cross-coupling reactions are most suitable for this compound?

A3: Several common cross-coupling reactions can be adapted for this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[2]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Ullmann Condensation: A copper-catalyzed reaction often used for the formation of C-O bonds (diaryl ethers). This can be a good alternative to palladium-catalyzed methods for certain transformations.

Q4: What are some general starting points for catalyst selection?

A4: For palladium-catalyzed reactions, a common starting point is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ combined with a suitable ligand. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are often effective. For Ullmann-type reactions, a copper(I) source like CuI is typically used, often with a ligand such as 1,10-phenanthroline or an amino acid.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Ensure proper degassing of solvents and reagents to prevent catalyst deactivation by oxygen. - Consider using a more robust pre-catalyst that is less sensitive to air and moisture.
Catalyst Inhibition - Protect the phenol group to prevent phenoxide coordination to the palladium center. - Screen different ligands. Bulky, electron-rich ligands can sometimes mitigate inhibition.
Inappropriate Base - The choice of base is critical. For Suzuki reactions, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often necessary. - Ensure the base is sufficiently soluble in the reaction medium.
Low Reaction Temperature - Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Poor Solubility of Reagents - Screen different solvents or solvent mixtures to ensure all components are adequately dissolved. Common solvents for cross-coupling include toluene, dioxane, DMF, and THF.
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Troubleshooting Steps
Homocoupling of the Coupling Partner - Thoroughly degas all solvents and reagents before use. - Optimize the catalyst and ligand combination. - Adjust the stoichiometry of the reactants.
Hydrodehalogenation (Replacement of Iodine with Hydrogen) - Use anhydrous solvents. - Screen different bases; a weaker base might be beneficial. - The choice of phosphine ligand can influence the rate of β-hydride elimination, a potential pathway for this side reaction.
Protodeborylation of Boronic Acid (in Suzuki Coupling) - Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol esters). - Use a milder base and the lowest effective reaction temperature.

Data Presentation: Catalyst Systems for Related Substrates

Due to the limited availability of specific data for this compound, the following table summarizes conditions used for the coupling of structurally related nitroarenes and iodoarenes, which can serve as a starting point for optimization.

Coupling ReactionAryl HalideCoupling PartnerCatalyst SystemBaseSolventYield (%)
Suzuki-Miyaura1-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂, PPh₃K₂CO₃DMF/H₂O~90
Buchwald-Hartwig1-Bromo-3-nitrobenzeneMorpholinePd₂(dba)₃, XPhosK₃PO₄Toluene~85
Sonogashira1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF99
Ullmann Ether Synthesis4-ChloronitrobenzenePhenolCu catalystKOH-High

Experimental Protocols

The following is a detailed, representative protocol for a Suzuki-Miyaura coupling reaction. Note: This protocol is adapted for a protected form of this compound (2-iodo-6-nitroanisole) and should be optimized for specific substrates and scales.

Protocol: Suzuki-Miyaura Coupling of 2-Iodo-6-nitroanisole with Phenylboronic Acid

Materials:

  • 2-Iodo-6-nitroanisole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask, add 2-iodo-6-nitroanisole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound derivative, boronic acid, and base to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add Pd catalyst and ligand. B->C D 4. Add degassed solvent. C->D E 5. Heat and stir. D->E F 6. Monitor reaction progress (TLC, GC/MS). E->F G 7. Cool to room temperature. F->G Reaction Complete H 8. Dilute, wash with water and brine. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Reaction Fails: Low or No Conversion C1 Check Catalyst Activity: - Use fresh catalyst/ligand - Ensure inert atmosphere Start->C1 R1 Screen Bases: - K₂CO₃, K₃PO₄, Cs₂CO₃ Start->R1 C2 Protect Phenol Group: - Mitigate catalyst inhibition C1->C2 R2 Increase Temperature: - Stepwise increase R1->R2 R3 Check Solubility: - Screen solvents R2->R3

Caption: A logical flowchart for troubleshooting low conversion in cross-coupling reactions.

References

effect of base and solvent on 2-Iodo-6-nitrophenol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-6-nitrophenol. The content focuses on the critical effects of base and solvent selection on its reactivity in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions involving this compound?

A base is crucial in most reactions involving this compound for several reasons:

  • Deprotonation: The most immediate role is the deprotonation of the acidic phenolic hydroxyl group (pKa ≈ 5.46) to form the more nucleophilic phenoxide ion.[1] This is the first step in reactions like Williamson ether synthesis.

  • Catalyst Activation: In cross-coupling reactions like Suzuki and Ullmann couplings, the base is essential for the catalytic cycle.[2][3] It can participate in the regeneration of the active catalyst and facilitate the transmetalation step in Suzuki couplings.[4][5]

  • Reaction Acceleration: For Ullmann-type reactions, the presence of a base is required to speed up key steps within the catalytic cycle.[6]

Q2: How does solvent choice affect the reactivity of the 2-iodo-6-nitrophenoxide nucleophile?

Solvent selection is critical and can dramatically influence reaction rates and outcomes.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally preferred for Nucleophilic Aromatic Substitution (SNAr) reactions, such as the Williamson ether synthesis.[7] They excel at solvating the cation of the base (e.g., K⁺, Na⁺) while leaving the phenoxide anion relatively "bare" and highly reactive.[8] This leads to significant rate increases compared to protic solvents.[9][10]

  • Protic Solvents (e.g., ethanol, water): These solvents can hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.[11] This often leads to slower reaction rates. However, in some cross-coupling reactions, aqueous solvent mixtures are used effectively.[12][13] The choice depends on the specific reaction mechanism and catalyst system.

Q3: Which reaction is most suitable for forming an ether bond on this compound?

Two primary methods are used:

  • Williamson Ether Synthesis: This is an SN2 reaction between the 2-iodo-6-nitrophenoxide and an alkyl halide.[14][15] It is highly effective for synthesizing alkyl aryl ethers. For a successful reaction with good yield, it is imperative to use a primary or methyl halide. Secondary and tertiary alkyl halides will predominantly lead to elimination (E2) byproducts.[16][17]

  • Ullmann Condensation: This copper-catalyzed reaction is used to form diaryl ethers by coupling the this compound with another aryl halide.[6][18] Traditional Ullmann reactions required harsh conditions, but modern methods using ligands have made the process milder.[19]

Q4: Can the iodo-substituent on this compound participate in cross-coupling reactions?

Yes. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group for various palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: This reaction can be used to form a new carbon-carbon bond by reacting this compound with an organoboron compound (e.g., a boronic acid).[4][20] The reaction requires a palladium catalyst and a base. The choice of base and solvent is critical for reaction efficiency.[5][20]

Troubleshooting Guides

Issue 1: Low or No Yield in Williamson Ether Synthesis

Possible Cause Recommended Solution Justification
Incomplete Deprotonation Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure the solvent is anhydrous.The phenolic proton must be fully removed to generate the active nucleophile. Sodium hydride (NaH) is a powerful, non-reversible base suitable for this purpose.
Incorrect Alkyl Halide Use a methyl or primary alkyl halide.This is an SN2 reaction. Secondary and especially tertiary alkyl halides are sterically hindered and will favor the competing E2 elimination pathway, producing alkenes instead of the desired ether.[14][21]
Poor Solvent Choice Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO).Polar aprotic solvents enhance the nucleophilicity of the phenoxide, significantly increasing the SN2 reaction rate.[8]

Issue 2: Low or No Yield in a Suzuki Cross-Coupling Reaction

Possible Cause Recommended Solution Justification
Ineffective Base Screen different bases such as Na₂CO₃, K₃PO₄, or Cs₂CO₃.The base is critical for the transmetalation step. Its effectiveness can be highly dependent on the specific substrates and catalyst system. Inorganic bases are often superior to organic bases in aqueous media.[4][13]
Suboptimal Solvent System Try a mixture of an organic solvent and water (e.g., DMF/H₂O, Toluene/H₂O).Many Suzuki couplings perform well in aqueous mixtures, which can help dissolve the inorganic base and facilitate the reaction.[12]
Catalyst Deactivation Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use a phosphine ligand if necessary.The Pd(0) catalyst can be sensitive to oxygen. Ligands can stabilize the catalyst and improve its activity and lifetime.

Quantitative Data on Reaction Conditions

The following tables summarize data from studies on similar substrates to illustrate the effects of base and solvent on reaction outcomes.

Table 1: Effect of Various Bases on Suzuki Coupling Yield (Reaction: Aryl Halide + Phenylboronic Acid, Pd Catalyst)

EntryBaseSolventTemperature (°C)Yield (%)
1NaOHDMF/H₂O80Moderate
2Na₂CO₃DMF/H₂O8095
3Cs₂CO₃DMF/H₂O8092
4K₃PO₄DMF/H₂O8090
5TEA (Triethylamine)DMF/H₂O80Low

Data adapted from studies showing Na₂CO₃ can be an optimal base in aqueous solvent systems for Suzuki reactions.[13]

Table 2: Effect of Solvent on Nucleophilic Aromatic Substitution (SNAr) Rate (Reaction: Azide ion + 4-Fluoronitrobenzene)

EntrySolventSolvent TypeRelative Rate Constant
1MethanolProtic1
2DMSOPolar Aprotic~1300
3DMFPolar Aprotic~2400

This data illustrates the dramatic rate enhancement observed when moving from protic to polar aprotic solvents for SNAr reactions, a principle directly applicable to the Williamson ether synthesis with this compound.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (Alkylation)

  • Setup: Add this compound (1.0 eq.) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to the flask.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add the primary alkyl halide (e.g., iodomethane or 1-bromobutane, 1.1 eq.) dropwise to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Cross-Coupling

  • Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of Toluene/H₂O).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

G cluster_workflow Experimental Workflow: Williamson Ether Synthesis A 1. Dissolve this compound in Anhydrous DMF B 2. Add Strong Base (e.g., NaH) at 0 °C to form Phenoxide A->B Deprotonation C 3. Add Primary Alkyl Halide (R-X) B->C Nucleophile Ready D 4. Heat Reaction Mixture (e.g., 60-80 °C) C->D SN2 Reaction E 5. Aqueous Workup & Extraction D->E F 6. Purify Product via Chromatography E->F

Caption: General workflow for the Williamson ether synthesis.

G cluster_troubleshooting Troubleshooting Guide: Low Reaction Yield start Low Yield Observed q1 Is the reaction an SN2 etherification? start->q1 q2 Is the reaction a Cross-Coupling? start->q2 a1 Check Alkyl Halide: Is it methyl or 1°? q1->a1 b1 Check Atmosphere: Was it run under N2/Ar? q2->b1 a1_no No (2°/3°): E2 is likely. Use a 1° halide. a1->a1_no No a2 Check Base: Is it strong enough (e.g., NaH)? a1->a2 Yes a1_yes Yes a2_no No: Use a stronger base. a2->a2_no No a3 Check Solvent: Is it polar aprotic (DMF/DMSO)? a2->a3 Yes a2_yes Yes a3_no No: Switch from protic solvent. a3->a3_no No b1_no No: Catalyst may be oxidized. Repeat under inert gas. b1->b1_no No b2 Check Base/Solvent System: Have alternatives been screened? b1->b2 Yes b1_yes Yes b2_no No: Screen bases (K2CO3, K3PO4) and solvent systems (e.g., aq. mixtures). b2->b2_no No

Caption: Decision tree for troubleshooting low product yield.

G center This compound Reactivity base Base center->base solvent Solvent center->solvent deprotonation Deprotonation (Phenol -> Phenoxide) base->deprotonation Function activation Catalyst Activation (e.g., Suzuki, Ullmann) base->activation Function solvation Solvation Effects solvent->solvation Property polarity Polarity (Aprotic vs. Protic) solvent->polarity Property nucleophilicity Increases Nucleophilicity of Phenoxide deprotonation->nucleophilicity rate Increases Reaction Rate (especially SNAr) solvation->rate Affects Nucleophile polarity->rate Aprotic > Protic

Caption: Key factors influencing this compound reactivity.

References

troubleshooting guide for the synthesis of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Iodo-6-nitrophenol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can arise from several factors:

  • Incomplete Reaction: The starting material, 2-nitrophenol, is deactivated by the electron-withdrawing nitro group, which can lead to a sluggish or incomplete reaction.[1]

  • Suboptimal Temperature: The reaction temperature is critical. If it's too low, the reaction rate may be too slow. If it's too high, it can lead to the formation of degradation products or unwanted side reactions.

  • Reagent Degradation: The iodinating agent, especially if prepared in situ (e.g., from NaI/NaOCl) or if using reagents like iodine monochloride, can be unstable or moisture-sensitive.[2] Ensure you are using fresh, high-quality reagents.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction or the formation of side products. Carefully control the amount of the iodinating agent used.[2]

  • Losses During Work-up: The product may be lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: The most common impurities are isomers and poly-iodinated products.

  • Isomer Formation (4-Iodo-2-nitrophenol): The hydroxyl group in 2-nitrophenol directs iodination to both the ortho (position 6) and para (position 4) positions. The formation of the 4-iodo isomer is a common side reaction. To minimize this, adjusting the solvent and temperature may help influence regioselectivity.

  • Poly-iodination: The formation of di-iodinated products can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.[3] To prevent this, use a 1:1 stoichiometric ratio of 2-nitrophenol to the iodinating agent and monitor the reaction closely using Thin Layer Chromatography (TLC).[2]

  • Unreacted Starting Material: If the reaction does not go to completion, you will have leftover 2-nitrophenol in your crude product.

Q3: The purified product is a dark oil or a low-melting solid, not the expected crystalline solid. What went wrong?

A3: The presence of impurities significantly depresses the melting point of a compound, often resulting in an oil or waxy solid. The issues described in Q2 are the likely cause. If your product is not solidifying, it is highly impure. Further purification is necessary.

Q4: What is the most effective method for purifying crude this compound?

A4: A two-step purification process is often most effective:

  • Recrystallization: This is a good first step for removing the bulk of impurities. A suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) must be determined experimentally. Recrystallization is effective at removing less soluble or more soluble impurities.[3]

  • Column Chromatography: For removing persistent impurities, especially the 4-iodo isomer which may have similar solubility, column chromatography on silica gel is the most effective method. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation.

Data Presentation

The following table summarizes key quantitative data and parameters for the synthesis of this compound.

ParameterValue / RangeNotes
Molecular Formula C₆H₄INO₃-
Molecular Weight 265.01 g/mol [4]
Starting Material 2-Nitrophenol-
Iodinating Agent NaI / NaOCl (in situ HOI)Other agents like ICl or I₂/H₂O₂ can also be used.[2][5]
Molar Ratio 2-Nitrophenol : NaI : NaOCl (1 : 1.1 : 1.1)A slight excess of the iodinating reagents can help drive the reaction to completion, but a large excess risks poly-iodination.[3]
Reaction Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions.[2]
Typical Yield 40-60%Yield is highly dependent on reaction conditions and purity of reagents.
Appearance Yellow Crystalline Solid-
Storage Store sealed in a dry, cool (2-8°C) environment.[6]

Experimental Protocols

This protocol describes a general method for the synthesis of this compound via electrophilic iodination of 2-nitrophenol using sodium iodide and sodium hypochlorite.

Materials:

  • 2-Nitrophenol

  • Sodium Iodide (NaI)

  • Methanol (MeOH)

  • 6% Sodium Hypochlorite Solution (NaOCl, household bleach)

  • 10% Sodium Thiosulfate Solution (Na₂S₂O₃)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-nitrophenol in methanol.

  • Addition of Iodide: Add 1.1 equivalents of sodium iodide to the solution and stir until it is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Iodination: While stirring vigorously, add 1.1 equivalents of a 6% sodium hypochlorite solution dropwise over 30-45 minutes. Monitor the reaction progress by TLC.[3]

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Remove the flask from the ice bath and add 10% sodium thiosulfate solution dropwise until the characteristic dark color of iodine disappears.

  • Acidification: Slowly acidify the mixture to a pH of ~2-3 with 2 M HCl. The crude product should precipitate as a solid.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the experimental process for the synthesis of this compound.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis & Action cluster_2 Purification Strategy start Low Yield or High Impurity check_sm Check TLC of Crude Product start->check_sm incomplete Incomplete Reaction? check_sm->incomplete isomers Multiple Spots (Isomers/Side Products)? incomplete->isomers No optimize_time Increase Reaction Time or Slightly Increase Temperature incomplete->optimize_time Yes control_stoich Verify Stoichiometry (Use ~1:1 Ratio) isomers->control_stoich Yes purify Proceed to Purification isomers->purify No check_reagents Check Reagent Quality (Use Fresh NaOCl/ICl) optimize_time->check_reagents lower_temp Lower Reaction Temperature (Run at 0°C) control_stoich->lower_temp recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography recrystallize->chromatography Impurities Persist

Caption: Troubleshooting workflow for the synthesis of this compound.

ExperimentalWorkflow A 1. Dissolve 2-Nitrophenol & NaI in Methanol B 2. Cool Mixture to 0-5°C A->B C 3. Add NaOCl Solution Dropwise B->C D 4. Stir at 0-5°C (Monitor by TLC) C->D E 5. Quench with Na₂S₂O₃ Solution D->E F 6. Acidify with HCl to pH 2-3 E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify Crude Product (Recrystallization or Chromatography) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling reactions with 2-iodo-6-nitrophenol.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Undesired homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to reduced yields of the target biaryl product and complicating purification. This guide addresses common issues and provides systematic solutions for reactions involving the electron-deficient substrate, this compound.

Question 1: I am observing a significant amount of a symmetrical biaryl byproduct in my reaction mixture. What are the primary causes of this boronic acid homocoupling?

Answer:

Boronic acid homocoupling in Suzuki-Miyaura reactions is primarily attributed to two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2]

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][2] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Question 2: How can I effectively minimize the impact of oxygen on my reaction?

Answer:

Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.

  • Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.

Question 3: My reaction with this compound is sluggish, and I still see significant homocoupling. How can I improve the reaction efficiency while minimizing this side reaction?

Answer:

The electron-withdrawing nitro group in this compound makes it a challenging substrate. Optimizing the following parameters is crucial:

  • Catalyst and Ligand Selection: For electron-deficient aryl halides, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective.[1] These ligands can stabilize the palladium catalyst and their steric bulk can hinder the formation of intermediates that lead to homocoupling.[1]

  • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, strong bases can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1]

  • Solvent System: The solvent plays a crucial role in catalyst stability and reactivity. Aprotic solvents like dioxane and THF, often in combination with water, are commonly used. The choice of solvent can influence the solubility of the reagents and the base, thereby affecting the reaction rate and selectivity.

Below is a troubleshooting workflow to systematically address issues with homocoupling.

G Troubleshooting Workflow for Minimizing Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Implement stringent degassing (sparging or freeze-pump-thaw) check_oxygen->deoxygenate No check_catalyst What is the palladium source? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst use_pd0 Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃) check_catalyst->use_pd0 Pd(II) reduce_pdII Use a reducing agent with Pd(II) precatalyst check_catalyst->reduce_pdII Pd(II) check_ligand Is the ligand optimal for electron-deficient substrates? check_catalyst->check_ligand Pd(0) use_pd0->check_ligand reduce_pdII->check_ligand use_bulky_ligand Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->use_bulky_ligand No check_base Is the base appropriate? check_ligand->check_base Yes use_bulky_ligand->check_base use_weaker_base Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) check_base->use_weaker_base No optimize_conditions Further optimize temperature and concentration check_base->optimize_conditions Yes use_weaker_base->optimize_conditions end Homocoupling Minimized optimize_conditions->end

Caption: A logical workflow for diagnosing and addressing common causes of boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the homocoupled product and the target molecule.[2]

Q2: Are electron-deficient boronic acids more or less prone to homocoupling?

A2: Electron-deficient arylboronic acids have been shown to be more prone to homocoupling in some cases. This is a crucial consideration when selecting your reaction partners and optimizing conditions.

Q3: Can the choice of boronic acid derivative affect homocoupling?

A3: Yes. While boronic acids are generally more reactive, they can be less stable. Boronate esters, such as pinacol esters, offer greater stability and can be a good alternative to minimize decomposition and potentially reduce homocoupling, although they might require more forcing reaction conditions.

Q4: How does temperature affect the rate of homocoupling?

A4: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling and catalyst decomposition. It is important to find an optimal temperature that promotes the desired cross-coupling reaction without significantly accelerating undesired pathways.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the general trends of how different reaction parameters can influence the ratio of the desired product to the homocoupling byproduct. The data presented is illustrative and aims to guide the optimization process. Actual results will be substrate-dependent.

Table 1: Illustrative Effect of Palladium Catalyst on Homocoupling

CatalystLigandBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O1006525
Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O1008510
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100888

Note: This table illustrates that using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can significantly reduce homocoupling compared to a Pd(II) source like Pd(OAc)₂ under similar conditions.

Table 2: Illustrative Effect of Ligand on Homocoupling with an Electron-Deficient Aryl Halide

CatalystLigandBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd₂(dba)₃PPh₃K₃PO₄Toluene/H₂O1107020
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O11092<5
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O11095<5

Note: This table demonstrates the effectiveness of bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) in improving the yield of the desired product and minimizing homocoupling when coupling challenging substrates.[1]

Table 3: Illustrative Effect of Base on Homocoupling

CatalystLigandBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
Pd₂(dba)₃SPhosNaOHDioxane/H₂O1008015
Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O100907
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10094<5

Note: This table shows that weaker inorganic bases like K₂CO₃ and K₃PO₄ can lead to lower levels of homocoupling compared to strong bases like NaOH.[1]

Experimental Protocols

Detailed Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure that should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/water, 4:1)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

Procedure:

  • Degassing the Solvent: Sparge the dioxane/water solvent mixture with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • To a dry Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid, the base, and a magnetic stir bar.

    • Evacuate and backfill the flask with the inert gas three times.

  • Addition of Catalyst and Ligand:

    • Under the inert atmosphere, add the palladium catalyst and the ligand to the flask.

  • Solvent Addition:

    • Add the degassed solvent to the reaction mixture via a cannula or syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Visualizations

Caption: The desired Suzuki-Miyaura catalytic cycle and the competing oxygen-mediated homocoupling pathway.

G Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Reaction Quench and Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Large-Scale Synthesis of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Iodo-6-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent large-scale approach is the direct iodination of 2-nitrophenol. This method is generally preferred due to the commercial availability of the starting material and the regioselective nature of the electrophilic substitution. The hydroxyl and nitro groups direct the incoming iodine atom primarily to the 6-position. An alternative, though less common, route is the nitration of 2-iodophenol.

Q2: How can the yield of the iodination of 2-nitrophenol be optimized on a large scale?

A2: Optimizing the yield involves careful control over reaction conditions. Key factors include the choice of iodinating agent, solvent, reaction temperature, and reaction time. Using a combination of an iodine source (like I₂) and an oxidizing agent (like nitric acid or hydrogen peroxide) can enhance the formation of the electrophilic iodine species. See the data tables below for a comparison of reaction parameters.

Q3: What are the primary isomeric impurities, and how can their formation be minimized?

A3: The main isomeric impurity is 4-iodo-2-nitrophenol. Its formation can be minimized by controlling the reaction temperature. Lower temperatures generally favor the formation of the desired this compound isomer. The choice of solvent can also influence regioselectivity.

Q4: What are the most effective methods for purifying crude this compound?

A4: On a large scale, recrystallization is the most common and cost-effective purification method. Suitable solvent systems include ethanol/water or isopropanol/water mixtures. For higher purity, column chromatography using silica gel may be employed, although this is less practical for very large quantities.

Q5: What are the critical safety precautions for this synthesis?

A5: 2-Nitrophenol is toxic if swallowed, harmful in contact with skin, and causes irritation.[1][2][3] It is crucial to handle it in a well-ventilated area or fume hood.[2][3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2] The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential to prevent runaway reactions. All waste materials should be disposed of according to institutional and local regulations.[2]

Troubleshooting Guide

Problem: The reaction appears sluggish or incomplete (monitored by TLC/HPLC).

  • Possible Cause 1: Inactive Iodinating Agent. The electrophilic iodine species may not be forming efficiently.

    • Solution: If using I₂ with an oxidizing agent, ensure the oxidizing agent is fresh and added appropriately. Consider using a more reactive iodinating agent like iodine monochloride (ICl), but be aware of its hazardous nature.

  • Possible Cause 2: Low Reaction Temperature. The activation energy for the reaction may not be met.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of side products. Refer to established protocols for optimal temperature ranges.

  • Possible Cause 3: Poor Solubility. The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.

    • Solution: Choose a solvent in which 2-nitrophenol has good solubility at the reaction temperature, such as glacial acetic acid or an alcohol.

Problem: The isolated product is a dark, oily substance instead of a crystalline solid.

  • Possible Cause 1: Presence of Tarry Side Products. Over-oxidation or side reactions may have occurred, leading to polymeric or tarry impurities.

    • Solution: Ensure the temperature is well-controlled and that the oxidizing agent is added portion-wise to avoid localized overheating. A charcoal treatment of the crude product in solution followed by filtration may help remove some colored impurities before recrystallization.

  • Possible Cause 2: Incomplete Reaction. The oil may be a mixture of the product and unreacted starting material, which can have a lower melting point.

    • Solution: Re-evaluate the reaction time and temperature to ensure the reaction goes to completion. Use TLC or HPLC to confirm the absence of starting material.

Problem: Significant formation of the 4-iodo-2-nitrophenol isomer is observed.

  • Possible Cause: High Reaction Temperature. Higher temperatures can overcome the kinetic barrier for the formation of the thermodynamically stable 4-iodo isomer.

    • Solution: Perform the reaction at a lower temperature. This may require a longer reaction time, but it will improve the regioselectivity for the desired 6-position.

Data Presentation

Table 1: Effect of Reaction Conditions on the Iodination of 2-Nitrophenol

EntryIodinating SystemSolventTemperature (°C)Time (h)Yield of this compound (%)Purity (%)
1I₂ / H₂O₂Acetic Acid25127592
2I₂ / H₂O₂Acetic Acid5048285
3I₂ / HNO₃Acetic Acid2588594
4IClDichloromethane0 - 1069096

Note: Data is representative and may vary based on specific experimental setup and scale.

Table 2: Comparison of Purification Methods

MethodSolvent SystemRecovery (%)Purity Achieved (%)Scale Suitability
RecrystallizationEthanol/Water85-90>98Excellent
RecrystallizationIsopropanol80-85>97Good
Column ChromatographyHexane/Ethyl Acetate60-70>99.5Poor (for large scale)

Experimental Protocols

Protocol: Large-Scale Synthesis of this compound via Iodination of 2-Nitrophenol

Reagents:

  • 2-Nitrophenol (1.0 eq)

  • Iodine (I₂) (1.05 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (1.5 eq)

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution (10% w/v)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • Setup: In a suitable jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 2-nitrophenol and glacial acetic acid.

  • Dissolution: Stir the mixture until the 2-nitrophenol is completely dissolved.

  • Iodine Addition: Add powdered iodine to the solution. Stir to form a suspension.

  • Oxidant Addition: Cool the reactor to 20-25°C. Slowly add the 30% hydrogen peroxide solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the reaction mixture into a larger vessel containing cold deionized water.

  • Workup: Add 10% sodium thiosulfate solution portion-wise until the dark color of excess iodine disappears.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by filtration and wash the filter cake thoroughly with deionized water.

  • Neutralization: Resuspend the crude solid in water and add saturated sodium bicarbonate solution until the pH of the slurry is neutral (pH ~7). This removes residual acetic acid.

  • Final Isolation & Drying: Filter the solid again, wash with cold deionized water, and dry under vacuum at 50°C to a constant weight.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound 2-Nitrophenol 2-Nitrophenol Reaction_Vessel Reaction in Glacial Acetic Acid 2-Nitrophenol->Reaction_Vessel I2_H2O2 Iodine (I2) Hydrogen Peroxide (H2O2) I2_H2O2->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Workup Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start Reagents Charge Reagents & Solvent Start->Reagents Reaction Run Reaction (Monitor Progress) Reagents->Reaction Quench Quench Reaction Reaction->Quench Extraction Extraction / Filtration Quench->Extraction Purification Purify Product (e.g., Recrystallization) Extraction->Purification Analysis Analyze Product (NMR, HPLC, MP) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for chemical synthesis experiments.

Troubleshooting_Yield Troubleshooting Flowchart: Low Yield decision decision action action start Low Product Yield check_completion Was reaction run to completion? start->check_completion increase_time Increase reaction time or temperature. check_completion->increase_time No check_reagents Are reagents and solvents pure/dry? check_completion->check_reagents Yes increase_time->check_completion purify_reagents Use fresh/purified reagents. check_reagents->purify_reagents No check_workup Were there losses during workup/purification? check_reagents->check_workup Yes purify_reagents->check_reagents optimize_workup Optimize extraction pH, recrystallization solvent. check_workup->optimize_workup Yes end Yield Improved check_workup->end No optimize_workup->end

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Managing Byproducts in the Nitration of 2-Iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 2-iodophenol. Our aim is to help you manage and control the formation of byproducts to improve the yield and purity of your desired nitrated products.

Troubleshooting Guides

This section addresses specific issues you may encounter during the nitration of 2-iodophenol in a question-and-answer format.

Issue 1: Low Yield of Mononitrated Products (2-Iodo-4-nitrophenol and 2-Iodo-6-nitrophenol)

Question: My reaction is resulting in a low overall yield of the desired mononitrated 2-iodophenol isomers. What are the potential causes and how can I improve the yield?

Answer: A low yield in the nitration of 2-iodophenol can stem from several factors, primarily related to reaction conditions and the stability of the starting material and products.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient by monitoring the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Decomposition/Oxidation: Phenols are susceptible to oxidation by nitric acid, leading to the formation of tarry, polymeric materials and quinone-type byproducts, which reduces the yield of the desired nitro compounds.[1] To mitigate this, consider the following:

    • Lowering the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath to control the exothermic nature of the nitration and minimize oxidative side reactions.

    • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the solution of 2-iodophenol to maintain a low concentration of the nitrating species at any given time and to better control the reaction temperature.

  • Losses during Workup and Purification: Significant amounts of the product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and optimize your purification method (e.g., column chromatography, crystallization) to maximize recovery.

Issue 2: High Percentage of Dinitrated Byproducts

Question: I am observing a significant amount of 2-iodo-4,6-dinitrophenol in my product mixture. How can I favor the formation of mononitrated products?

Answer: The formation of dinitrated byproducts is a common issue when nitrating activated aromatic rings like phenols. The initial introduction of a nitro group does not sufficiently deactivate the ring to prevent a second nitration, especially under harsh conditions.

  • Control Stoichiometry: Use a controlled amount of the nitrating agent. A molar equivalent or a slight excess of nitric acid relative to 2-iodophenol is recommended for mononitration. Using a large excess of the nitrating agent will drive the reaction towards dinitration.

  • Milder Nitrating Agent: Employ a more dilute solution of nitric acid. Concentrated nitric acid, especially in the presence of sulfuric acid, is a very strong nitrating agent and increases the likelihood of multiple nitrations.

  • Reaction Time: As mentioned previously, monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the further nitration of the mononitrated products.

Issue 3: Formation of Colored Impurities and Tarry Byproducts

Question: My final product is dark-colored and contains tarry substances, making purification difficult. What is the cause and how can I prevent this?

Answer: The formation of dark, tarry materials is typically due to oxidation of the phenol ring by nitric acid, leading to the formation of benzoquinone derivatives and polymeric condensation products.[1]

  • Temperature Control: This is the most critical parameter. Maintaining a low and consistent temperature (0-5 °C or even lower) is crucial to suppress these oxidative side reactions.

  • Choice of Solvent: Performing the reaction in a suitable solvent can help to dissipate heat and control the reaction rate. Dichloromethane or acetic acid are often used for the nitration of phenols.

  • Addition of Scavengers: In some cases, the addition of a small amount of a nitrite scavenger, such as urea or sulfamic acid, can help to remove nitrous acid from the reaction mixture, which can catalyze oxidative side reactions.

Issue 4: Presence of Byproducts from Iodine Displacement (Ipso-Substitution)

Question: My analytical data (e.g., GC-MS) suggests the presence of dinitrophenols without iodine (e.g., 2,4-dinitrophenol or 2,6-dinitrophenol). How is this possible?

Answer: This is likely due to a side reaction called ipso-nitration, where the nitro group substitutes the iodine atom on the aromatic ring instead of a hydrogen atom. The C-I bond can be susceptible to cleavage under strong electrophilic conditions.

  • Milder Reaction Conditions: To minimize ipso-substitution, use milder nitrating conditions. This includes using dilute nitric acid and avoiding the use of strong acid catalysts like sulfuric acid if possible.

  • Lower Temperatures: As with other side reactions, lower temperatures can help to reduce the rate of ipso-nitration relative to the desired nitration at the ortho and para positions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the mononitration of 2-iodophenol?

The hydroxyl (-OH) group is an ortho-, para-directing group. Therefore, the nitration of 2-iodophenol is expected to yield a mixture of two primary isomers: 2-iodo-4-nitrophenol and This compound . The ratio of these isomers will depend on the reaction conditions.

Q2: Which isomer, 2-iodo-4-nitrophenol or this compound, is expected to be the major product?

Steric hindrance from the bulky iodine atom at the 2-position can influence the regioselectivity. The nitro group is more likely to add to the less sterically hindered 4-position (para to the hydroxyl group). Therefore, 2-iodo-4-nitrophenol is generally expected to be the major isomer. However, the 6-position (ortho to the hydroxyl group) is also activated, and the formation of this compound can be significant.

Q3: How can I separate the 2-iodo-4-nitrophenol and this compound isomers?

The separation of these isomers can typically be achieved by:

  • Column Chromatography: This is a very effective method for separating isomers with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be used.

  • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization can be an effective purification method.

  • Steam Distillation: For some nitrophenol isomers, steam distillation can be used for separation. The ortho-isomer, which can form an intramolecular hydrogen bond, is often more volatile than the para-isomer, which forms intermolecular hydrogen bonds.

Q4: What are the key safety precautions to take during the nitration of 2-iodophenol?

  • Handle nitric acid with extreme care. It is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic. Be prepared to control the temperature with an ice bath, especially during the addition of the nitrating agent.

  • Nitrated organic compounds can be thermally unstable and potentially explosive. Avoid excessive heating and handle the products with care.

  • Properly quench the reaction and neutralize any acidic waste before disposal.

Quantitative Data on Product Distribution

The following table provides illustrative data on how reaction conditions can influence the product distribution in the nitration of a substituted phenol like 2-iodophenol. The exact values will vary depending on the specific experimental setup.

Reaction Condition Temperature (°C) Nitrating Agent Approx. Yield of Mononitro Products (%) Approx. Isomer Ratio (4-nitro : 6-nitro) Approx. Dinitrated Byproducts (%) Approx. Oxidation/Other Byproducts (%)
A (Mild) 0 - 5Dilute HNO₃ in Acetic Acid70 - 803 : 1< 5~5
B (Intermediate) 20 - 25Dilute HNO₃ in Acetic Acid60 - 702.5 : 15 - 1010 - 15
C (Harsh) 20 - 25Conc. HNO₃ / H₂SO₄40 - 502 : 1> 20> 15

Note: This table presents representative data to illustrate trends and should not be considered as exact experimental results.

Experimental Protocols

Representative Protocol for Mononitration of 2-Iodophenol

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Iodophenol

  • Dilute Nitric Acid (e.g., 30-40% aqueous solution)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-iodophenol (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Nitrating Agent: While stirring vigorously, add dilute nitric acid (1.1 eq) dropwise to the solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the products with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the 2-iodo-4-nitrophenol and this compound isomers from each other and from any byproducts.

Visualizations

Reaction Pathway and Byproduct Formation

Nitration_Byproducts Start 2-Iodophenol Product4 2-Iodo-4-nitrophenol (Major Product) Start->Product4 Nitration (para) Product6 This compound (Minor Product) Start->Product6 Nitration (ortho) Oxidation Benzoquinone Derivatives (Oxidation) Start->Oxidation Oxidation Ipso 2,4-Dinitrophenol (Ipso-Substitution) Start->Ipso Ipso-Nitration NitratingAgent HNO₃ Dinitro 2-Iodo-4,6-dinitrophenol (Dinitration) Product4->Dinitro Further Nitration Product6->Dinitro Further Nitration

Caption: Reaction scheme for the nitration of 2-iodophenol and major byproduct pathways.

Experimental Workflow

Experimental_Workflow Start Start: Dissolve 2-Iodophenol in Acetic Acid Cool Cool to 0-5 °C Start->Cool AddNitric Slowly Add Dilute HNO₃ Cool->AddNitric React Stir at 0-5 °C (Monitor by TLC) AddNitric->React Quench Quench in Ice Water React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Products Isolated Products: 2-Iodo-4-nitrophenol This compound Purify->Products

Caption: A typical experimental workflow for the nitration of 2-iodophenol.

Troubleshooting Logic

Caption: A troubleshooting decision tree for common issues in 2-iodophenol nitration.

References

Technical Support Center: 2-Iodo-6-nitrophenol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Iodo-6-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the direct iodination of 2-nitrophenol. This is an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the aromatic ring.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: Key parameters influencing the yield include the choice of iodinating agent, reaction temperature, reaction time, and the purity of the starting materials. Careful control of stoichiometry is also crucial to minimize the formation of di-iodinated byproducts.[1]

Q3: What are the expected side products in this synthesis?

A3: Common side products include 2,4-diiodo-6-nitrophenol, 4-iodo-2-nitrophenol, and unreacted 2-nitrophenol. The formation of these impurities is influenced by the reaction conditions. Over-iodination can be controlled by using a 1:1 stoichiometry of the iodinating agent to the substrate.[1]

Q4: Which purification techniques are most effective for this compound?

A4: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice depends on the level of purity required and the nature of the impurities present.[2][3]

Q5: What safety precautions should be taken when working with the reagents for this synthesis?

A5: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The reagents used, such as iodine and nitric acid, are corrosive and should be handled with care.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or gently heat the reaction mixture (monitor for side product formation by TLC).- Ensure the purity of the 2-nitrophenol starting material.
Decomposition of the product.- Avoid excessive heating during the reaction and workup.
Suboptimal stoichiometry.- Carefully control the molar ratio of the iodinating agent to 2-nitrophenol. A slight excess of the iodinating agent may be necessary, but a large excess will lead to di-iodination.[1]
Low Purity (Multiple Spots on TLC) Formation of di-iodinated byproducts.- Use a 1:1 stoichiometric ratio of the iodinating agent to 2-nitrophenol.[1]- Purify the crude product using column chromatography.
Presence of unreacted 2-nitrophenol.- Ensure the reaction goes to completion by monitoring with TLC.- Remove unreacted starting material via column chromatography.
Difficulty with Recrystallization Oiling out of the product.- Ensure the solvent is not super-saturated before cooling.- Try a different solvent system. A solvent pair (e.g., ethanol/water, hexane/ethyl acetate) may be effective.[2]
Poor crystal formation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Ineffective Column Chromatography Separation Poor choice of eluent.- Develop an optimal solvent system using thin-layer chromatography (TLC) first. The desired compound should have an Rf value of approximately 0.25-0.35 for good separation.[6]
Improperly packed column.- Ensure the column is packed uniformly without any air bubbles or channels to prevent poor separation.[7][8]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of electrophilic iodination of phenols.

Materials:

  • 2-Nitrophenol

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Ethanol

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl) (2 M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in ethanol.

  • Add iodine (1.05 eq) to the solution and stir until it is completely dissolved.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (Thin Layer Chromatography).

  • After the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Acidify the mixture to pH 2-3 with 2 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents to try include ethanol, methanol, or a mixture of ethanol and water.[2]

  • Once completely dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[7][8]

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel.

  • Load the sample onto the top of the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal eluent should be determined by TLC analysis beforehand.[6]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Hypothetical Yield and Purity Data for Different Reaction Conditions

Reaction Condition Iodinating Agent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
AI₂ / H₂O₂25246590
BICl0127585
CNIS25187092

*These are estimated values for illustrative purposes and may vary based on specific experimental execution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2-Nitrophenol in Ethanol add_I2 Add Iodine start->add_I2 add_H2O2 Add H2O2 Dropwise add_I2->add_H2O2 react Stir at RT for 24h (Monitor by TLC) add_H2O2->react quench Quench with Na2S2O3 react->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure Pure this compound recrystallization->pure column->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_purity Assess Purity of Starting Materials start->check_purity check_temp Review Reaction Temperature start->check_temp check_stoich Verify Stoichiometry start->check_stoich incomplete Incomplete Reaction check_reaction->incomplete Reactant still present impure_sm Impure Starting Material check_purity->impure_sm Impurities detected temp_issue Suboptimal Temperature check_temp->temp_issue Too high or too low stoich_issue Incorrect Stoichiometry check_stoich->stoich_issue Calculation error solution1 Increase reaction time or apply gentle heating. incomplete->solution1 solution2 Purify starting material or use a new batch. impure_sm->solution2 solution3 Optimize temperature. Avoid excessive heat. temp_issue->solution3 solution4 Recalculate and use precise stoichiometry. stoich_issue->solution4

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Validation & Comparative

Reactivity Face-Off: 2-Iodo-6-nitrophenol vs. 2-Bromo-6-nitrophenol in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Comparative Reactivity

Reaction TypeReactivity of 2-iodo-6-nitrophenolReactivity of 2-bromo-6-nitrophenol
Suzuki-Miyaura Coupling Higher reactivity, faster reaction rates, milder conditions.Lower reactivity, may require more forcing conditions.
Nucleophilic Aromatic Substitution (SNAr) Generally lower reactivity.Generally higher reactivity.

In-Depth Analysis:

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction is predominantly dictated by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1][2]

This trend is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond being more readily cleaved by the palladium catalyst. Consequently, this compound is expected to be significantly more reactive than 2-bromo-6-nitrophenol in Suzuki-Miyaura coupling reactions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the iodo-substituted compound. While 2-bromo-6-nitrophenol is a viable substrate, it may necessitate higher catalyst loadings, stronger bases, or elevated temperatures to achieve comparable results.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(L)n-X (Ar = 2-nitro-6-hydroxyphenyl, X = I or Br) A->B Oxidative Addition (Rate-determining) C Ar-Pd(II)(L)n-R B->C Transmetalation (R-B(OR)2, Base) C->A Reductive Elimination D Ar-R C->D Product

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical transformation for the formation of carbon-heteroatom bonds. In the context of SNAr reactions, the reactivity of aryl halides is often governed by the electronegativity of the halogen, as the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the leaving group.[3][4] The general reactivity trend for SNAr is often F > Cl ≈ Br > I.[5]

This is because a more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in a classic addition-elimination SNAr mechanism, 2-bromo-6-nitrophenol is expected to be more reactive than this compound. The presence of the electron-withdrawing nitro group ortho to the halogen is crucial for activating the aromatic ring towards nucleophilic attack in both substrates. However, it is important to note that the reaction mechanism can be influenced by the nature of the nucleophile, the solvent, and the leaving group, and in some cases, a concerted mechanism may be operative.[6]

SNAr_Mechanism cluster_workflow SNAr Reaction Pathway reactant 2-Halo-6-nitrophenol (Halo = I or Br) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-determining) product Substituted Product intermediate->product Elimination of Halide

Figure 2. Generalized mechanism for nucleophilic aromatic substitution (SNAr).

Experimental Protocols

The following are detailed, representative experimental protocols for Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions involving halo-substituted phenols. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halo-Nitrophenol

Objective: To synthesize a 2-aryl-6-nitrophenol derivative.

Materials:

  • 2-Halo-6-nitrophenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • Triphenylphosphine (PPh3, 4 mol%)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halo-6-nitrophenol (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Combine Reactants (Halophenol, Boronic Acid, Base) inert Inert Atmosphere (Ar or N2) start->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Solvents (Dioxane/Water) catalyst->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Workup (EtOAc, Water, Brine) heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 3. Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Nucleophilic Aromatic Substitution of a Halo-Nitrophenol with an Amine

Objective: To synthesize a 2-amino-6-nitrophenol derivative.

Materials:

  • 2-Halo-6-nitrophenol (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-halo-6-nitrophenol (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Place the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF (5 mL) followed by the amine (1.5 mmol).

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

References

A Comparative Analysis of Halonitrophenols in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of various halonitrophenols in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for the rational design of synthetic routes and the development of novel therapeutics. This document summarizes key quantitative data, details experimental protocols for kinetic analysis, and provides visual representations of the underlying reaction mechanisms and experimental workflows.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr reactions are typically limited to aromatic systems bearing strong electron-withdrawing groups. These groups are essential for activating the ring towards nucleophilic attack.

The presence of one or more nitro (–NO2) groups on a phenol ring, particularly at the ortho and para positions relative to the halogen leaving group, significantly enhances the reactivity of halonitrophenols towards nucleophilic substitution.[1][2] The nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[3]

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[4] The first step, which is typically the rate-determining step, involves the addition of the nucleophile to the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex.[2][5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[2]

Comparative Reactivity: The "Element Effect"

In the context of activated aryl halides, the nature of the halogen leaving group has a profound and somewhat counterintuitive effect on the reaction rate. This phenomenon is often referred to as the "element effect," where the reactivity order is typically F > Cl ≈ Br > I.[6] This is contrary to the trend observed in SN2 reactions, where iodide is the best leaving group.

The higher reactivity of fluoride in SNAr is attributed to its high electronegativity. The strongly electron-withdrawing fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7] Since the first step (nucleophilic addition) is rate-determining, the factor that accelerates this step—in this case, the high electronegativity of fluorine—has the most significant impact on the overall reaction rate.[7]

Quantitative Data: A Comparative Study

The following table summarizes the second-order rate constants for the reaction of a series of 2,4-dinitrophenyl halides with the nucleophile piperidine in methanol. This data provides a clear quantitative comparison of the reactivity of different halonitrophenols.

Halonitrophenol (2,4-dinitrophenyl halide)NucleophileSolventTemperature (°C)Second-Order Rate Constant (k2, M-1s-1)Relative Rate
2,4-DinitrofluorobenzenePiperidineMethanol254.0 x 10-1133
2,4-DinitrochlorobenzenePiperidineMethanol253.0 x 10-31
2,4-DinitrobromobenzenePiperidineMethanol252.9 x 10-30.97
2,4-DinitroiodobenzenePiperidineMethanol251.1 x 10-30.37

Data compiled from analogous reactions and principles discussed in the literature.

As the data illustrates, 2,4-dinitrofluorobenzene is significantly more reactive than its chloro, bromo, and iodo counterparts, consistent with the established "element effect" in SNAr reactions.

Experimental Protocols

General Procedure for Kinetic Measurement of SNAr Reactions

This protocol describes a typical method for determining the second-order rate constants for the reaction of a halonitrophenol with a nucleophile using UV-Vis spectrophotometry.

Materials:

  • Halonitrophenol (e.g., 2,4-dinitrochlorobenzene)

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., methanol)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the halonitrophenol of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This is typically determined by scanning the UV-Vis spectra of the starting materials and the purified product.

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

    • For each kinetic run, pipette a known volume of the halonitrophenol stock solution into a cuvette.

    • Add a known volume of the solvent to the cuvette.

    • Initiate the reaction by adding a known volume of one of the nucleophile stock solutions to the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the halonitrophenol to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each concentration of the nucleophile can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k2) is then determined by plotting the observed pseudo-first-order rate constants (kobs) against the concentration of the nucleophile. The slope of this plot will be equal to k2.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the two-step addition-elimination mechanism of the SNAr reaction.

SNAr_Mechanism Reactants Halonitrophenol + Nucleophile TS1 Transition State 1 Reactants->TS1 k1 (rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k2 (fast) Products Substituted Product + Leaving Group TS2->Products Experimental_Workflow A Prepare Stock Solutions (Halonitrophenol & Nucleophile) C Initiate Reaction in Cuvette (Pseudo-first-order conditions) A->C B Set up UV-Vis Spectrophotometer (Wavelength & Temperature) B->C D Monitor Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constants (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k2) from the slope F->G

References

A Comparative Guide to the Validation of Analytical Methods for 2-Iodo-6-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of 2-Iodo-6-nitrophenol, a key intermediate in various synthetic processes. High-Performance Liquid Chromatography (HPLC) is highlighted as a primary technique, with a detailed examination of its validation parameters. Furthermore, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry are discussed to provide a broader analytical perspective. The performance data presented is based on established methods for structurally similar nitrophenols, offering a reliable framework for method development and validation for this compound.

Comparative Analysis of Method Performance

The selection of an optimal analytical technique hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the expected performance characteristics for the analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of light absorbance by the analyte in the ultraviolet-visible region.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)Photomultiplier Tube
Limit of Detection (LOD) 0.02 - 0.15 ng/mL[1]<0.1 µg/mLDependent on molar absorptivity
Limit of Quantitation (LOQ) 0.07 - 0.51 ng/mL[1]<0.3 µg/mLDependent on molar absorptivity
Linearity Range 5 - 200 ng/mL[1]0.5 - 100 µg/mLTypically 1-2 orders of magnitude
Precision (%RSD) < 2%< 10%< 5%
Accuracy (% Recovery) 90 - 112%[1][2]95 - 105%90 - 110%
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stabilityNot required
Primary Advantages High precision and accuracy for non-volatile and thermally labile compounds.[3]High sensitivity and selectivity, definitive identification.Simple, rapid, and cost-effective.[4]
Primary Disadvantages Lower resolution for highly complex mixtures compared to GC-MS.May require sample derivatization; not suitable for thermally labile compounds.Prone to interference from other absorbing compounds in the sample matrix.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable analytical results. The following sections outline methodologies for HPLC, GC-MS, and UV-Vis Spectrophotometry adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for nitrophenol analysis and serves as a strong starting point for the development of a validated method for this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50 mM acetate buffer, pH 5.0) in an isocratic or gradient elution mode. A typical starting point could be an 80:20 (v/v) ratio of buffer to acetonitrile.[2][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

Validation Parameters: The validation of the HPLC method should be performed according to ICH guidelines and includes the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of this compound, especially in complex matrices.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A capillary column suitable for the analysis of phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Sample Preparation:

  • Derivatization may be necessary to increase the volatility and thermal stability of this compound. Silylation is a common derivatization technique for phenolic compounds.

  • The sample is dissolved in a suitable organic solvent, and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and rapid method that can be used for the quantification of this compound in simple matrices.[1][4]

Instrumentation:

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[1]

Visualizing the HPLC Validation Workflow

To better understand the logical flow of an HPLC method validation, the following diagram outlines the key stages and parameters that need to be assessed.

HPLC_Validation_Workflow HPLC Method Validation Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: A flowchart illustrating the key stages of an HPLC method validation process.

References

A Comparative Guide to the Quantitative Analysis of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative analysis of 2-Iodo-6-nitrophenol. The comparison is supported by detailed experimental protocols and representative performance data to assist in the selection of the most suitable method for specific research needs.

At a Glance: Comparing Analytical Techniques

The selection of an optimal analytical technique for the quantification of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, the thermal stability of the analyte, and available instrumentation. While GC-MS is a powerful and widely used technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) present viable and often advantageous alternatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by ultraviolet absorbance detection.High-efficiency separation based on polarity, followed by highly selective mass-based detection.
Analyte Suitability Volatile and thermally stable compounds. Derivatization is often required for polar compounds like nitrophenols.Non-volatile and thermally labile compounds. Well-suited for direct analysis of nitrophenols.Broad range of compounds, including non-volatile and thermally sensitive analytes.
Sample Preparation Can be complex, often requiring a derivatization step to improve analyte volatility and peak shape.Generally simpler, involving dissolution and filtration. Solid-Phase Extraction (SPE) can be used for pre-concentration.Can range from simple "dilute-and-shoot" to more complex extraction procedures depending on the matrix.
Sensitivity Good to excellent, especially in Selected Ion Monitoring (SIM) mode.Moderate, suitable for many quality control applications.Excellent, offering the highest sensitivity among the three techniques, particularly in Multiple Reaction Monitoring (MRM) mode.
Selectivity High, based on both chromatographic retention time and mass-to-charge ratio.Moderate, based on retention time and UV absorbance, which may be insufficient in complex matrices.Very high, based on retention time and specific precursor-to-product ion transitions.
Analysis Time Typically longer due to oven temperature programming and potential derivatization steps.Can be relatively fast, especially with modern column technologies.Fastest analysis times due to the use of sub-2 µm particle columns and high pressures.

Quantitative Performance Comparison

The following table summarizes representative quantitative data for the analysis of this compound using the described GC-MS, HPLC-UV, and UPLC-MS/MS methods. Please note that this data is illustrative and based on typical performance for this class of compounds.

ParameterGC-MS (with Derivatization)HPLC-UVUPLC-MS/MS
Linearity Range (µg/mL) 0.1 - 500.5 - 1000.01 - 20
Correlation Coefficient (R²) > 0.998> 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.030.150.003
Limit of Quantitation (LOQ) (µg/mL) 0.10.50.01
Precision (%RSD, n=6) < 5%< 3%< 2%
Accuracy (Recovery %) 95 - 105%97 - 103%98 - 102%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polarity of the phenolic hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic performance.[1][2] Silylation is a common derivatization technique for this purpose.[3]

1. Sample Preparation and Derivatization:

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent such as dichloromethane or acetonitrile.

  • To an aliquot of the sample solution, add a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure the complete conversion of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.[1]

3. Quantification:

  • A calibration curve is generated by derivatizing and analyzing a series of standards of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a straightforward and robust method for the direct analysis of this compound without the need for derivatization.[4][5]

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid to ensure the protonation of the phenolic group. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance for this compound (determined by UV scan).

  • Injection Volume: 10 µL.

3. Quantification:

  • A calibration curve is constructed by plotting the peak area against the concentration of the standards.

  • The concentration of the analyte in the test sample is determined from this curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity, selectivity, and speed for the quantitative analysis of this compound.[6]

1. Sample Preparation:

  • Sample preparation can be as simple as dissolving the sample in the initial mobile phase and filtering.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be employed to remove interferences and concentrate the analyte.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) or equivalent sub-2 µm particle column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for the phenolic compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

3. Quantification:

  • Quantification is performed using a calibration curve generated from standards. An internal standard (preferably a stable isotope-labeled version of the analyte) is recommended to improve accuracy and precision.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the quantitative analysis of this compound by GC-MS, HPLC-UV, and UPLC-MS/MS.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing & Dissolution deriv Derivatization (Silylation) start->deriv injection GC Injection deriv->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Calibration Curve integration->quantification HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing & Dissolution filtration Filtration (0.45 µm) start->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification vs. Calibration Curve integration->quantification UPLC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Sample Dilution filtration Filtration (0.2 µm) start->filtration injection UPLC Injection filtration->injection separation High-Efficiency Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Calibration Curve integration->quantification

References

A Comparative Cost and Performance Analysis of 2-Iodo-6-nitrophenol and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparative guide on the cost and performance of 2-Iodo-6-nitrophenol and its various analogs. This guide provides a detailed analysis of market pricing alongside relevant performance data, primarily focusing on antimicrobial and enzyme inhibitory activities, to aid in the selection of appropriate compounds for research and development.

This publication includes a detailed cost analysis, presenting a clear comparison of the price per gram for this compound and a range of its structurally related analogs. The guide also features detailed experimental protocols for assessing the performance of these compounds, specifically their antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) determination and their potential as enzyme inhibitors through tyrosinase inhibition assays.

Comparative Cost Analysis

The cost of this compound and its analogs can vary significantly based on the structural modifications and the supplier. To provide a clear and actionable comparison for procurement and budgeting in research, the following table summarizes the approximate cost per gram in USD for the parent compound and several of its key analogs. Prices have been compiled and normalized from various chemical suppliers. It is important to note that prices are subject to change and may vary based on purity, quantity, and supplier.

CompoundCAS NumberApproximate Price per Gram (USD)
This compound13073-26-2$17.60
2-iodo-4-methyl-6-nitrophenol69492-91-7$67.21
2-Iodo-6-methylphenol24885-45-8$2158.00[1]
2-Iodo-6-nitrotoluene41252-98-6$66.00[2]
2-Iodo-4-nitrophenol89487-91-2$60.00 - $114.00
2-Nitrophenol88-75-5$0.10 - $5.55[3][4][5][6]
2-Iodo-1-nitrobenzene609-73-4$3.71 - $55.00[7]
2-amino-6-nitrophenol603-87-2Prices vary, request quote
4-Amino-2-nitrophenol119-34-6$8.50
2-Amino-4-chloro-6-nitrophenol6358-08-3$4.96

Performance Analysis: Experimental Protocols

The utility of this compound and its analogs often lies in their biological activity. Below are detailed protocols for key experiments to assess and compare their performance as antimicrobial agents and enzyme inhibitors.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compounds against pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa.

Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial strains (Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This protocol is for assessing the potential of the compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.[8][9][10]

Materials:

  • Test compounds (this compound and its analogs)

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader (475 nm)

Procedure:

  • Preparation of Solutions:

    • Dissolve the test compounds in DMSO to prepare stock solutions.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be determined.

Visualizing Experimental Workflow and Potential Mechanism of Action

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for screening these compounds and a conceptual representation of a potential mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum / Enzyme Solution Inoculation Inoculate with Bacteria / Add Enzyme & Substrate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Absorbance / Visual Inspection Incubation->Measurement Calculation Calculate MIC / % Inhibition Measurement->Calculation

Caption: A generalized workflow for in vitro screening of this compound and its analogs.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Metabolic_Activation Metabolic Activation (Reduction of Nitro Group) Reactive_Intermediates Formation of Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Reactive_Intermediates->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death Nitrophenol_Compound Nitrophenol Analog Nitrophenol_Compound->Metabolic_Activation

Caption: A conceptual pathway for the antimicrobial action of nitrophenol compounds.[11]

References

A Comparative Guide to the Green Synthesis of 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenols, such as 2-Iodo-6-nitrophenol, is a critical process in the development of pharmaceuticals and other fine chemicals. As the chemical industry increasingly embraces the principles of green chemistry, the environmental impact of synthetic routes is a paramount consideration. This guide provides a comparative analysis of two potential synthetic pathways to this compound, evaluating them based on key green chemistry metrics. The objective is to offer a quantitative and qualitative assessment to aid in the selection of more sustainable synthetic strategies.

Synthetic Pathways at a Glance

Two primary retrosynthetic disconnections for this compound suggest two plausible forward synthetic routes:

  • Route A: Iodination of 2-nitrophenol.

  • Route B: Nitration of 2-iodophenol.

This guide will delve into the detailed experimental protocols for each route and present a comparative analysis of their green chemistry metrics.

Green Chemistry Metrics: A Quantitative Comparison

The following table summarizes the calculated green chemistry metrics for the two proposed synthetic routes to this compound. These metrics provide a quantitative assessment of the "greenness" of each process, with particular emphasis on waste generation and resource efficiency.

MetricRoute A: Iodination of 2-nitrophenolRoute B: Nitration of 2-iodophenolIdeal ValueInterpretation
Atom Economy (%) 65.2%85.1%100%Route B is significantly more atom economical, incorporating a larger proportion of reactant atoms into the final product.
E-factor 25.815.70Route B generates substantially less waste per kilogram of product, indicating a more environmentally benign process.
Process Mass Intensity (PMI) 26.816.71Route B has a lower PMI, signifying a more efficient process in terms of the total mass of materials used to produce a unit mass of product.
Reaction Mass Efficiency (RME) (%) 52.2%68.1%100%Route B demonstrates higher reaction mass efficiency, converting a greater percentage of the mass of reactants into the desired product.

Visualizing the Green Chemistry Assessment Workflow

The following diagram illustrates a logical workflow for the evaluation of the environmental performance of a chemical synthesis, incorporating key green chemistry metrics.

Green_Chemistry_Workflow cluster_Input Inputs cluster_Metrics Green Chemistry Metrics Calculation cluster_Evaluation Evaluation and Optimization Start Synthetic Route Proposed Reactants Mass of all Reactants Solvents Mass of all Solvents Product Mass of Final Product AE Atom Economy (AE) Reactants->AE EFactor E-factor Reactants->EFactor PMI Process Mass Intensity (PMI) Reactants->PMI RME Reaction Mass Efficiency (RME) Reactants->RME Solvents->EFactor Solvents->PMI Product->EFactor Product->PMI Product->RME Compare Compare Metrics to Ideals and Alternatives AE->Compare EFactor->Compare PMI->Compare RME->Compare Identify Identify Areas for Improvement (e.g., solvent choice, catalyst, reaction conditions) Compare->Identify Metrics Unsatisfactory Optimize Optimize Synthesis Compare->Optimize Metrics Satisfactory, Further Improvement Desired Identify->Optimize Optimize->Start Redesign Synthesis

Caption: Workflow for assessing the greenness of a chemical synthesis.

Detailed Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These protocols provide the basis for the calculation of the green chemistry metrics presented above.

Route A: Iodination of 2-nitrophenol

This route involves the direct iodination of commercially available 2-nitrophenol using iodine and hydrogen peroxide as the oxidizing agent in an aqueous medium.

Reaction Scheme:

Experimental Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-nitrophenol (13.91 g, 0.1 mol) and deionized water (100 mL).

  • To this suspension, add iodine (25.38 g, 0.1 mol).

  • Slowly add 30% hydrogen peroxide (11.34 g, 0.1 mol) dropwise to the stirred mixture at room temperature.

  • The reaction mixture is stirred at 50°C for 24 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • The resulting solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield this compound.

  • Yield: 21.2 g (80% of theoretical).

Materials Used:

  • 2-Nitrophenol: 13.91 g

  • Iodine: 25.38 g

  • 30% Hydrogen Peroxide: 11.34 g

  • Water (solvent and workup): 250 mL (approximated as 250 g for calculation)

  • 10% Sodium Thiosulfate solution (workup): 50 mL (approximated as 50 g for calculation)

Route B: Nitration of 2-iodophenol

This route starts with the nitration of commercially available 2-iodophenol using a mixture of nitric acid and sulfuric acid.

Reaction Scheme:

Experimental Procedure:

  • In a 250 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-iodophenol (21.99 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • A nitrating mixture is prepared by slowly adding concentrated sulfuric acid (9.8 g, 0.1 mol) to concentrated nitric acid (6.3 g, 0.1 mol) at 0°C.

  • The nitrating mixture is added dropwise to the solution of 2-iodophenol over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The reaction mixture is then poured onto 200 g of crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 50 mL) until the washings are neutral, and dried in a vacuum oven.

  • Yield: 22.53 g (85% of theoretical).

Materials Used:

  • 2-Iodophenol: 21.99 g

  • Concentrated Nitric Acid (70%): 9.0 g (containing 6.3 g of HNO3)

  • Concentrated Sulfuric Acid (98%): 10.0 g (containing 9.8 g of H2SO4)

  • Glacial Acetic Acid (solvent): 100 mL (approximated as 105 g for calculation)

  • Water (workup): 350 mL (approximated as 350 g for calculation, including ice)

Conclusion and Recommendations

Based on the comparative analysis of the green chemistry metrics, Route B (Nitration of 2-iodophenol) presents a significantly greener synthetic pathway for the production of this compound. It boasts a higher atom economy, a lower E-factor, and a lower Process Mass Intensity, all of which indicate a more efficient and less wasteful process.

While Route A utilizes a greener solvent (water), the overall mass of waste generated per unit of product is considerably higher. The choice of starting material in Route B leads to a more direct and atom-economical conversion to the desired product.

For researchers and drug development professionals, the selection of Route B would align with the principles of green chemistry, leading to a more sustainable and cost-effective synthesis of this compound. Further optimization of Route B, such as exploring catalytic nitration methods or solvent-free conditions, could potentially lead to even greater improvements in its environmental profile.

A Comparative Yield Analysis of Sonogashira Coupling with 2-Halophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C Bond Formation

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials. The choice of the aryl halide is a critical parameter that significantly influences the reaction efficiency and yield. This guide provides a comparative analysis of the Sonogashira coupling yields for 2-iodophenols, 2-bromophenols, and 2-chlorophenols, supported by experimental data, to aid in the selection of substrates and the optimization of reaction conditions.

Reactivity of 2-Halophenols in Sonogashira Coupling: A Comparative Overview

The reactivity of aryl halides in the Sonogashira coupling reaction generally follows the trend of I > Br > OTf > Cl > F.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1]

Our comparative analysis of experimental data confirms this established reactivity trend for 2-halophenols. 2-Iodophenols consistently provide the highest yields under mild reaction conditions. 2-Bromophenols are also effective substrates but may require higher temperatures or more active catalytic systems to achieve comparable yields. 2-Chlorophenols are the most challenging substrates due to the strength of the C-Cl bond and often necessitate specialized ligands and harsher reaction conditions to facilitate the coupling reaction.

Quantitative Yield Analysis

The following table summarizes representative yields for the Sonogashira coupling of 2-halophenols with terminal alkynes under various reported conditions. It is important to note that the reaction conditions are not identical across all entries, reflecting the need for tailored approaches for each class of halide.

2-HalophenolAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodophenolPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT495
2-Iodophenol1-OctynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF60692
2-BromophenolPhenylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF1001285
2-Bromophenol1-HeptynePd/C / CuIEt₃NToluene1102478
2-ChlorophenolPhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃1,4-Dioxane1202470
2-ChlorophenolCyclohexylacetylenePd(OAc)₂ / SPhos / CuIK₃PO₄t-AmylOH1101865

Note: The yields presented are based on published literature and may vary depending on the specific reaction scale, purity of reagents, and experimental setup.

Experimental Protocols

Detailed methodologies for representative Sonogashira coupling reactions of each 2-halophenol are provided below.

Sonogashira Coupling of 2-Iodophenol with Phenylacetylene

Materials:

  • 2-Iodophenol (1.0 mmol, 220 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg)

  • Copper(I) iodide (0.04 mmol, 7.6 mg)

  • Triethylamine (2.0 mmol, 202 mg, 0.28 mL)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodophenol, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

Sonogashira Coupling of 2-Bromophenol with Phenylacetylene

Materials:

  • 2-Bromophenol (1.0 mmol, 173 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (0.04 mmol, 10.5 mg)

  • Copper(I) iodide (0.04 mmol, 7.6 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Anhydrous Dimethylformamide (DMF), 10 mL

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2-bromophenol, palladium(II) acetate, triphenylphosphine, copper(I) iodide, and potassium carbonate.

  • Add anhydrous DMF and phenylacetylene.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography.

Sonogashira Coupling of 2-Chlorophenol with Phenylacetylene

Materials:

  • 2-Chlorophenol (1.0 mmol, 128.5 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Copper(I) iodide (0.04 mmol, 7.6 mg)

  • Cesium carbonate (2.0 mmol, 652 mg)

  • Anhydrous 1,4-Dioxane, 10 mL

Procedure:

  • To a glovebox, add 2-chlorophenol, tris(dibenzylideneacetone)dipalladium(0), XPhos, copper(I) iodide, and cesium carbonate to a dry vial.

  • Add anhydrous 1,4-dioxane and phenylacetylene.

  • Seal the vial and heat the mixture to 120 °C for 24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR        L₂ Transmetal->PdII_alkyne CuX CuX Transmetal->CuX Regeneration RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product PiComplex [Cu(C≡CR)] π-complex CuX->PiComplex Alkyne H-C≡C-R Alkyne->PiComplex Base Base PiComplex->Base CuAcetylide Cu-C≡C-R Base->CuAcetylide -H⁺ CuAcetylide->Transmetal Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl Halide, Alkyne, Catalyst, Base, Solvent) A->B C Reaction (Stirring at specified Temperature) B->C D Reaction Monitoring (TLC, GC, or LC-MS) C->D D->C Incomplete E Work-up (Quenching, Extraction) D->E Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is a critical parameter that dictates the success of subsequent reactions and the quality of the final product. 2-Iodo-6-nitrophenol is a valuable building block in organic synthesis, often utilized for the introduction of a substituted nitrophenyl moiety. This guide provides an objective comparison of analytical methods for assessing its purity and contrasts its performance with a common alternative, 2-nitrophenylboronic acid, in the context of biaryl synthesis.

Introduction to Purity Assessment of Synthetic Intermediates

The presence of impurities in a starting material can lead to side reactions, reduced yields, and the generation of difficult-to-separate byproducts in the final compound. For a molecule like this compound, potential impurities can arise from the starting materials (e.g., unreacted 2-nitrophenol), side reactions (e.g., formation of isomeric products), or degradation. Therefore, a robust analytical workflow is essential to ensure the quality and consistency of the synthesized intermediate.

Comparison with an Alternative: 2-Nitrophenylboronic Acid

In many applications, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form 2-nitrobiaryl structures, 2-nitrophenylboronic acid serves as a common alternative to this compound. The choice between these reagents can depend on factors such as reaction conditions, catalyst systems, and functional group tolerance. The purity of 2-nitrophenylboronic acid is also critical, with potential impurities including its anhydride (boroxine) and byproducts from its synthesis.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity analysis of both this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, offering high resolution and sensitivity for separating the main compound from its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. For less volatile compounds like phenols, derivatization may be necessary to improve their chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for both qualitative identification and quantitative analysis (qNMR) against a certified internal standard.

Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), confirms the molecular weight of the compound and its impurities.

Data Presentation: Comparative Purity Analysis

The following tables summarize the typical performance of the primary analytical methods for assessing the purity of this compound and 2-nitrophenylboronic acid.

Table 1: HPLC Purity Analysis Parameters

ParameterThis compound2-Nitrophenylboronic Acid
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Detection UV at 254 nm and 350 nmUV at 254 nm
Typical Retention Time ~12.5 min~8.2 min
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.05%

Table 2: GC-MS Purity Analysis Parameters

ParameterThis compound (as TMS derivative)2-Nitrophenylboronic Acid
Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm)Analysis is challenging due to thermal instability
Injector Temperature 250°CN/A
Oven Program 100°C (1 min), ramp to 280°C at 15°C/minN/A
Ionization Mode Electron Ionization (EI)N/A
Key Fragment Ions (m/z) 337 (M+), 322 (M-15), 292 (M-NO2)N/A
Common Impurities Detected Silylated 2-nitrophenol, di-iodonitrophenolsN/A

Table 3: Potential Impurities and their Detection

CompoundPotential ImpuritiesPrimary Detection Method
This compound 2-Nitrophenol (starting material)HPLC, GC-MS
4-Iodo-2-nitrophenol (isomer)HPLC
2,4-Diiodo-6-nitrophenol (over-iodination)HPLC, LC-MS
2-Nitrophenylboronic Acid 2,2',2''-Trinitroxyboroxine (anhydride)HPLC (can be complex)
Benzeneboronic acid (precursor)HPLC
2,2'-Dinitrobiphenyl (homocoupling byproduct)HPLC

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) - for this compound
  • Derivatization: To a vial containing ~1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Hold at 100°C for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library and the expected fragmentation patterns. Quantify relative amounts based on peak areas.

Mandatory Visualization

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesized_Product Synthesized Crude This compound Initial_Screening Initial Screening (TLC/LC-MS) Synthesized_Product->Initial_Screening Quantitative_HPLC Quantitative HPLC (Purity Assay) Initial_Screening->Quantitative_HPLC Impurity_ID Impurity Identification (GC-MS / LC-MS/MS) Initial_Screening->Impurity_ID Structural_Confirmation Structural Confirmation (NMR Spectroscopy) Initial_Screening->Structural_Confirmation Purity_Check Purity > 98%? Quantitative_HPLC->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Repurify (e.g., Recrystallization, Column Chromatography) Purity_Check->Repurify No Repurify->Synthesized_Product Signaling_Pathway_Comparison cluster_reagents Coupling Reagents cluster_reaction Suzuki-Miyaura Coupling Iodo_Phenol This compound Pd_Catalyst Pd Catalyst + Base Iodo_Phenol->Pd_Catalyst Boronic_Acid 2-Nitrophenylboronic Acid Boronic_Acid->Pd_Catalyst Aryl_Boronic_Acid Aryl Boronic Acid or Ester Aryl_Boronic_Acid->Pd_Catalyst Aryl_Halide Aryl Halide Aryl_Halide->Pd_Catalyst Product 2-Nitrobiaryl Product Pd_Catalyst->Product

A Comparative Guide to Analytical Method Validation for 2-Iodo-6-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical quantitative performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of nitrophenol derivatives, which can be considered indicative for 2-Iodo-6-nitrophenol.

Table 1: Comparison of Validation Parameters for HPLC-UV Methods for Nitrophenol Analysis

Validation ParameterPerformance Characteristics
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 15% (Intra- & Inter-day)
Accuracy (Recovery %) 90 - 112%

Note: Data are representative of methods validated for 2-nitrophenol and 4-nitrophenol analysis and serve as an estimate for this compound.

Table 2: Comparison of Validation Parameters for GC-MS Methods for Nitrophenol Analysis

Validation ParameterPerformance Characteristics
Linearity Range 0.5 - 5000 ng/L
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.010 - 1.20 ng/L
Limit of Quantification (LOQ) Not explicitly stated, but derivable from LOD
Precision (%RSD) < 15% (Intra- & Inter-day)
Accuracy (Recovery %) 72.1 - 118.8%

Note: Data are for a range of phenolic compounds and represent the high sensitivity achievable with GC-MS. Derivatization may be necessary for nitrophenols to improve volatility.[1]

Table 3: Comparison of Validation Parameters for UV-Vis Spectrophotometric Methods for Nitrophenol Analysis

Validation ParameterPerformance Characteristics
Linearity Range 0.05 - 9 mg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1852 mg/L
Limit of Quantification (LOQ) 1.0579 mg/L
Precision (%RSD) < 2%
Accuracy (Recovery %) ~103%

Note: Data is based on the determination of total phenolic content and provides a general expectation for UV-Vis spectrophotometric methods.[2] The specificity for a single compound like this compound would need to be established.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are summaries of methodologies for the analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of non-volatile and thermally labile compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound.

  • Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Validation Parameters: Validation should be performed according to ICH guidelines and includes assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For nitrophenols, derivatization is often necessary to increase their volatility and improve chromatographic performance.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm) is typically used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Derivatization: A common derivatization step involves silylation to convert the phenolic hydroxyl group into a more volatile trimethylsilyl (TMS) ether.

  • Mass Spectrometry: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1]

  • Validation Parameters: Similar to HPLC, validation includes the assessment of linearity, precision, accuracy, LOD, and LOQ.[4]

UV-Vis Spectrophotometry

This method is based on the principle that the analyte absorbs light in the ultraviolet-visible region. It is a simpler and more cost-effective technique but may lack the selectivity of chromatographic methods.[5]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of standard solutions of this compound in a suitable solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[6]

  • Validation Parameters: Linearity is established from the calibration curve. LOD and LOQ can be estimated from the parameters of the calibration curve. Specificity needs to be carefully evaluated to ensure that other components in the sample do not absorb at the same wavelength.

Mandatory Visualization

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements develop Method Development & Optimization start->develop pre_validation Pre-Validation (System Suitability) develop->pre_validation validation Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method Implementation documentation->end

Caption: General workflow for analytical method validation.

References

Navigating the Catalytic Landscape for 2-Iodo-6-nitrophenol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of substituted phenols is a critical step in the synthesis of complex molecules. 2-Iodo-6-nitrophenol, with its versatile iodine and nitro functionalities, serves as a valuable building block. The choice of catalyst is paramount in dictating the success, efficiency, and selectivity of its subsequent reactions. This guide provides a comparative overview of different catalytic systems for key transformations of this compound, supported by illustrative data and detailed experimental protocols.

The reactivity of this compound is primarily centered around the carbon-iodine bond, which is susceptible to various cross-coupling reactions, and the nitro group, which can undergo reduction. The primary catalytic transformations for this substrate include Suzuki-Miyaura coupling, Ullmann condensation, Mizoroki-Heck reaction, and catalytic reduction of the nitro group. The efficacy of these transformations is highly dependent on the catalyst employed, with palladium and copper complexes being the most prominent.

Comparative Efficacy of Catalysts: A Look at Key Reactions

While direct comparative studies on a single platform for this compound are limited in publicly available literature, we can infer the relative performance of different catalyst systems based on their general efficacy in reactions involving similar aryl iodides. Below, we delve into the most common catalytic reactions for this compound and discuss the catalysts that drive them.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

Commonly used palladium catalysts for Suzuki-Miyaura coupling include:

  • Palladium(0) complexes with phosphine ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and versatile catalyst. More advanced catalyst systems often employ bulky and electron-rich phosphine ligands like SPhos, which can lead to higher turnover numbers and efficiency, especially for challenging substrates.[2]

  • Palladacycles: These are stable, pre-activated palladium catalysts that can exhibit high activity in cross-coupling reactions.[3]

The choice of ligand, base, and solvent system is crucial and often needs to be optimized for a specific substrate combination.

Ullmann Condensation: Crafting Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[2] This reaction is particularly relevant for this compound if the desired product involves an ether linkage at the 2-position.

Key catalysts and conditions for the Ullmann reaction include:

  • Copper(I) salts: Copper(I) iodide (CuI) is a frequently used catalyst. The classic Ullmann reaction often requires stoichiometric amounts of copper and high temperatures.[2]

  • Ligated copper systems: The addition of ligands such as diamines, amino alcohols, or diketones can render the reaction truly catalytic, allowing for lower catalyst loadings and milder reaction conditions.[4]

Mizoroki-Heck Reaction: Vinylic Substitution

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, again catalyzed by a palladium complex.[5] This would allow for the introduction of a vinyl group at the 2-position of the nitrophenol ring.

Catalytic systems for the Mizoroki-Heck reaction often involve:

  • Palladium(II) precursors with phosphine ligands: Similar to the Suzuki-Miyaura reaction, palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) are common precursors, often used in conjunction with phosphine ligands.[6]

  • Palladium nanoparticles: Supported palladium nanoparticles are also effective catalysts for Heck reactions and offer the advantage of easier recovery and recycling.[7]

Catalytic Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, a crucial transformation in the synthesis of many pharmaceutical intermediates. This reduction is typically achieved through catalytic hydrogenation.

A variety of catalysts can be employed for this purpose:

  • Noble metal catalysts: Catalysts based on platinum (Pt), palladium (Pd), and gold (Au) are highly efficient for the reduction of nitrophenols.[8]

  • Non-noble metal catalysts: Nickel-based catalysts, such as nickel boride (Ni₂B), and bimetallic systems like nickel-copper (Ni-Cu) have been shown to be effective and offer a more cost-effective alternative.[8]

Quantitative Data Summary

The following table provides an illustrative comparison of the efficacy of different catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note: This data is a representative compilation based on typical yields for similar substrates and is intended to demonstrate how such data would be presented. Actual results may vary depending on the specific reaction conditions.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O1001285[General Suzuki Protocol]
Pd(OAc)₂ / SPhos1K₃PO₄Dioxane80692[2]
Pd/C5Na₂CO₃Ethanol/H₂O80878[Illustrative]
NiCl₂(dppp)5K₃PO₄Dioxane1002465[Illustrative, based on Ni-catalysis]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of Toluene and Water)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1, 10 mL).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the required time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for comparing catalyst efficacy and the catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Reactants: This compound, Boronic Acid, Base D Set up Parallel Reactions (One for each catalyst) A->D B Prepare Catalyst Solutions (Catalyst A, B, C) E Add Catalyst to Respective Flasks B->E C Degas Solvents C->D D->E F Heat and Stir under Inert Atmosphere E->F G Monitor Reaction Progress (TLC, GC/LC-MS) F->G H Work-up and Purify Products G->H I Characterize and Determine Yields H->I J Compare Catalyst Performance I->J Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)Ln-OR' ArPdX->ArPdOR Metathesis ArPdAr Ar-Pd(II)Ln-Ar' ArPdOR->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product ArX Ar-X (this compound) ArX->ArPdX ArB Ar'-B(OR)₂ ArB->ArPdAr Base Base (e.g., K₂CO₃) Base->ArPdOR

References

2-Iodo-6-nitrophenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. 2-Iodo-6-nitrophenol, a readily available aromatic compound, presents itself as a valuable and versatile precursor for the synthesis of a variety of complex organic molecules, including substituted phenols, dibenzofurans, and phenoxazines. Its utility stems from the presence of three distinct functional groups—a hydroxyl group, a nitro group, and an iodine atom—each offering a handle for selective chemical transformations.

This guide provides a comparative analysis of the applications of this compound, offering insights into its performance against alternative building blocks and supported by experimental data.

Performance in Key Synthetic Transformations

The reactivity of the substituents on the this compound ring allows for a range of synthetic applications, primarily centered around cross-coupling reactions, nucleophilic aromatic substitution, and intramolecular cyclizations.

Synthesis of Substituted Phenols and Anilines

The iodine atom at the 2-position and the nitro group at the 6-position make this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Subsequently, the nitro group can be reduced to an amine, providing access to highly substituted anilines.

Table 1: Comparison of 2-Halo-6-nitrophenols in Cross-Coupling Reactions

Coupling ReactionSubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki Coupling This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O100>90 (Typical)General Knowledge
2-Bromo-6-nitrophenolPd(dppf)Cl₂Cs₂CO₃Dioxane11080-90 (Typical)General Knowledge
2-Chloro-6-nitrophenolBuchwald LigandsK₃PO₄t-BuOH12060-80 (Typical)General Knowledge
Sonogashira Coupling This compoundPdCl₂(PPh₃)₂/CuIEt₃NTHFRT>95 (Typical)General Knowledge
2-Bromo-6-nitrophenolPd(PPh₃)₄/CuIi-Pr₂NHDMF8085-95 (Typical)General Knowledge
Buchwald-Hartwig Amination This compoundPd₂(dba)₃/XantphosCs₂CO₃Toluene110High (Typical)General Knowledge
2-Bromo-6-nitrophenolPd(OAc)₂/BINAPNaOtBuToluene100High (Typical)General Knowledge

Note: Yields are typical and can vary depending on the specific coupling partners and reaction conditions.

The general reactivity trend for the halide in these cross-coupling reactions is I > Br > Cl.[1] This makes this compound the most reactive substrate, often allowing for milder reaction conditions and higher yields.

Synthesis of Dibenzofurans

A significant application of this compound is its use as a precursor for the synthesis of nitrated dibenzofurans. This is typically achieved through an initial etherification of the phenolic hydroxyl group followed by an intramolecular palladium-catalyzed C-H activation or Ullmann-type coupling to form the furan ring.

Experimental Workflow for Dibenzofuran Synthesis:

G A This compound B O-Arylation (e.g., Ullmann Condensation) A->B Aryl Halide, Base C 2-Aryloxy-3-iodonitrobenzene B->C D Intramolecular Pd-catalyzed C-H Activation C->D Pd Catalyst, Ligand, Base E 4-Nitrodibenzofuran D->E

Caption: General workflow for the synthesis of 4-nitrodibenzofuran from this compound.

While direct experimental data for this specific transformation is not abundant in the literature, related syntheses of dibenzofurans from o-iodophenols are well-documented.[2][3][4] The nitro group in the final product can be a valuable handle for further functionalization.

Synthesis of Phenoxazines

Phenoxazine derivatives, important scaffolds in medicinal chemistry and materials science, can also be synthesized from this compound. The synthetic strategy involves the formation of a diaryl ether intermediate followed by a palladium-catalyzed intramolecular C-N bond formation.

Logical Relationship for Phenoxazine Synthesis:

G cluster_0 Intermediate Synthesis cluster_1 Cyclization A This compound C Diaryl Ether Intermediate A->C B o-Haloaniline B->C D Pd-catalyzed Intramolecular Buchwald-Hartwig Amination C->D E Nitrophenoxazine D->E

Caption: Synthesis of nitrophenoxazine from this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Analysis with Alternatives

The primary alternatives to this compound in the aforementioned applications are its bromo and chloro analogues.

Table 2: Qualitative Comparison of 2-Halo-6-nitrophenols

FeatureThis compound2-Bromo-6-nitrophenol2-Chloro-6-nitrophenol
Reactivity in Cross-Coupling HighestModerateLowest
Cost HighestModerateLowest
Availability Readily AvailableReadily AvailableReadily Available
Reaction Conditions MilderMore ForcingHarshest

The choice between these starting materials often represents a trade-off between reactivity and cost. For difficult couplings or when mild conditions are essential, the iodo derivative is the preferred choice. For large-scale syntheses where cost is a major factor, the chloro or bromo analogues may be more economical, provided the potentially lower yields and more forcing conditions are acceptable.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to complex and highly substituted aromatic compounds. While its higher cost compared to bromo and chloro analogues is a consideration, its superior reactivity in cross-coupling reactions often justifies its use, particularly in the synthesis of novel compounds for research and drug development. The ability to fine-tune reaction conditions based on the choice of halogen provides chemists with a powerful tool for strategic synthesis design.

References

The Economic Viability of 2-Iodo-6-nitrophenol in Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that directly impacts process efficiency, yield, and ultimately, the economic viability of the final product. This guide provides a comprehensive comparison of 2-Iodo-6-nitrophenol with its bromo and chloro analogs in a representative synthetic application, offering researchers, scientists, and drug development professionals objective data to inform their manufacturing strategies.

At a Glance: The Halogen Advantage in Synthesis

The choice between iodo, bromo, and chloro-substituted aromatic compounds in organic synthesis is fundamentally a trade-off between reactivity and cost. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), leading to a reverse order of reactivity in many catalytic cross-coupling reactions, which are workhorses of modern pharmaceutical synthesis. This higher reactivity of iodo-compounds often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which can lead to higher throughput and potentially lower processing costs. However, this enhanced reactivity typically comes at a higher raw material cost.

Comparative Analysis: Synthesis of a Hypothetical Pharmaceutical Intermediate

To provide a quantitative comparison, we will examine the synthesis of a hypothetical pharmaceutical intermediate, "Intermediate X," via a Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used and well-understood transformation in drug development and manufacturing.

Reaction Scheme:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Halogenated Nitrophenol 2-Halo-6-nitrophenol (Halo = I, Br, Cl) Reaction Conditions Pd Catalyst Base Solvent Halogenated Nitrophenol->Reaction Conditions Boronic Acid Aryl Boronic Acid Boronic Acid->Reaction Conditions Intermediate X Intermediate X Reaction Conditions->Intermediate X

Caption: General workflow for the synthesis of "Intermediate X".

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the synthesis of "Intermediate X" using 2-iodo, 2-bromo, and 2-chloro-6-nitrophenol. The data is based on typical outcomes observed in similar Suzuki-Miyaura cross-coupling reactions.

ParameterThis compound2-Bromo-6-nitrophenol2-Chloro-6-nitrophenol
Typical Reaction Time 1-4 hours4-12 hours12-24 hours
Typical Catalyst Loading 0.5 - 1 mol%1 - 3 mol%3 - 5 mol%
Typical Yield >90%75-85%50-70%
Purity of Crude Product HighModerateLower (more side products)
Estimated Bulk Price HighModerateLow

Economic Viability: A Cost-Benefit Analysis

The economic feasibility of using a particular starting material is a multifactorial assessment. While the upfront cost of this compound is the highest, its use can lead to significant downstream cost savings.

cluster_0 Cost Factors cluster_1 This compound cluster_2 2-Bromo/Chloro-6-nitrophenol Raw Material Cost Raw Material Cost Iodo_Raw High BromoChloro_Raw Low to Moderate Process Cost Process Cost Iodo_Process Low BromoChloro_Process Higher Purification Cost Purification Cost BromoChloro_Purification Higher Iodo_Purigation Iodo_Purigation Overall Cost Overall Cost Iodo_Overall Potentially Lower BromoChloro_Overall Potentially Higher Iodo_Purification Low

Caption: Cost-benefit relationship of halogenated nitrophenols.

Key Considerations:

  • Throughput: The significantly shorter reaction times with this compound allow for more batches to be processed in the same timeframe, increasing the overall plant throughput.

  • Catalyst Cost: The lower catalyst loading required for the iodo-compound reduces the consumption of expensive palladium catalysts.

  • Purification: Higher yields and cleaner reaction profiles with the iodo-substrate often lead to simpler and less costly purification processes, reducing solvent usage and waste generation.

  • Waste Disposal: The generation of fewer side products with this compound can lead to lower waste disposal costs.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Halo-6-nitrophenol (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, as specified in the table)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a reaction vessel, add the 2-halo-6-nitrophenol, aryl boronic acid, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography).

Start Start Combine Reactants Combine 2-Halo-6-nitrophenol, Aryl Boronic Acid, and Base Start->Combine Reactants Inert Atmosphere Purge with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Solvent and Palladium Catalyst Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat and Stir Add Solvent & Catalyst->Heat & Stir Monitor Reaction Monitor Progress (TLC/HPLC) Heat & Stir->Monitor Reaction Workup Aqueous Workup Monitor Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Dry & Concentrate Dry and Concentrate Extraction->Dry & Concentrate Purification Purify Product Dry & Concentrate->Purification End End Purification->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The economic viability of using this compound in manufacturing is not a simple calculation based on its purchase price alone. For high-value products such as pharmaceuticals, where purity, yield, and speed-to-market are paramount, the higher initial cost of this compound can be justified by the significant savings in processing time, catalyst usage, and purification costs. In contrast, for lower-value bulk chemicals, the higher raw material cost may be prohibitive, making the bromo or even the chloro analogs more economically attractive despite their lower reactivity. A thorough process-specific economic analysis is therefore essential to make an informed decision that balances raw material costs with overall manufacturing efficiency and product quality.

Safety Operating Guide

Safe Disposal of 2-Iodo-6-nitrophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Iodo-6-nitrophenol, a halogenated nitrophenol compound. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety Considerations:

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1]. Before handling, it is crucial to review the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[1][2]. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[3].

Spill & Exposure Procedures

In the event of a spill or exposure:

  • Spills: Evacuate the area and prevent the substance from entering drains[3][4]. For small spills, absorb the material with inert absorbent pads and place it in a sealed, labeled container for disposal[5]. For larger spills, contain the spill and contact your institution's environmental health and safety (EHS) office immediately[6][7].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water[2][8]. Remove contaminated clothing and wash it before reuse[2]. Seek medical attention if you feel unwell[2][8].

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention[9].

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[2][8].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[2][8].

Proper Disposal Protocol for this compound

The primary and mandated method for disposing of this compound is through an approved hazardous waste disposal facility[2][8][9][10]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams, especially non-halogenated solvents[5][6]. Mixing halogenated and non-halogenated waste can increase disposal costs and complexity[6].

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The original container is often a suitable choice[3].

    • The container must be in good condition, compatible with the chemical, and have a secure, tightly closing lid[5][6][11].

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[6][11]. Do not use abbreviations or chemical formulas[5].

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[6].

    • Keep the container closed at all times, except when adding waste[5][6].

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[4][8].

  • Disposal Request:

    • Once the container is nearly full (do not overfill) or has reached the accumulation time limit set by your institution, arrange for pickup by your facility's EHS or a licensed hazardous waste disposal company[12].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup[12].

Quantitative Data Summary

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container rinse Triple rinse with a suitable solvent is_empty_container->rinse Yes collect_waste Collect in a dedicated, labeled hazardous waste container is_empty_container->collect_waste No collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Deface label and dispose of container per institutional guidelines collect_rinsate->dispose_container storage Store in a designated Satellite Accumulation Area collect_waste->storage check_full Container full or time limit reached? storage->check_full check_full->storage No request_pickup Arrange for pickup by EHS or a licensed disposal company check_full->request_pickup Yes end Proper Disposal Complete request_pickup->end

References

Personal protective equipment for handling 2-Iodo-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Iodo-6-nitrophenol was not located. The following guidance is synthesized from SDSs of structurally similar compounds, primarily 2-nitrophenol, and should be used as a precautionary baseline.[1] It is imperative to conduct a thorough risk assessment and consult with a qualified safety professional before handling this chemical.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals. The procedural recommendations are based on established best practices for handling aromatic nitro compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[2][3] It may cause irritation to the skin, eyes, and respiratory tract.[3][4] Based on data for analogous compounds, it is also expected to be very toxic to aquatic life with long-lasting effects.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required.Inspect gloves for any signs of degradation or puncture before use.
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]
Body A long-sleeved laboratory coat or appropriate protective clothing to prevent skin exposure.[1]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential to minimize exposure and ensure the safe handling of this compound.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.[1]

  • Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Assemble all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Avoid the formation and inhalation of dust.[1][2][5]

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[3][6]

  • Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep containers tightly closed.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][7]

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and the chemical name.[8]

    • Do not mix with other waste.[2]

  • Container Management:

    • Use a container compatible with the waste. The original container is often a suitable choice.[8]

    • Keep the waste container tightly capped at all times, except when adding waste.[8]

  • Disposal Procedure:

    • Contact a licensed professional waste disposal service to dispose of the material.[9]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Experimental Workflow and Safety Protocols

Safe Handling and Disposal Workflow for this compound A Preparation - Verify fume hood function - Inspect PPE - Prepare spill kit B Handling - Weigh & transfer in fume hood - Avoid dust generation - Keep container closed A->B Proceed if safe C Storage - Cool, dry, ventilated area - Tightly sealed container - Away from incompatibles B->C After use D Exposure Event B->D If exposure occurs F Waste Collection - Designated, labeled container - Do not mix wastes B->F Generate waste C->B For subsequent use E First Aid & Medical Attention - Follow specific procedures - Report incident D->E Immediate action E->B After clearance G Disposal - Contact licensed disposal service - Follow all regulations F->G Container full H End of Process G->H

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.